3-Amino-L-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSZHUEECCEAP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952408 | |
| Record name | 3-Aminotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300-34-5 | |
| Record name | 3-Aminotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-L-tyrosine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-L-tyrosine is a synthetic derivative of the proteinogenic amino acid L-tyrosine, characterized by the addition of an amino group at the third position of the phenyl ring.[1][2] This modification imparts unique chemical and biological properties, making it a molecule of significant interest in various fields of research, including oncology, neurobiology, and biotechnology. Its structural similarity to L-tyrosine allows it to interact with biological systems that recognize and process the natural amino acid, leading to a range of effects from enzyme inhibition to the induction of cellular pathways. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid, is classified as a derivative of L-tyrosine, a member of phenols, and a substituted aniline.[1][2] The presence of the additional amino group on the aromatic ring significantly alters its electronic properties and potential for biological interactions compared to its parent molecule, L-tyrosine.
Data Presentation: Physicochemical Properties
The quantitative physicochemical properties of this compound and its common salt forms are summarized in the table below for easy comparison.
| Property | This compound | This compound Dihydrochloride Monohydrate | L-Tyrosine (for comparison) |
| IUPAC Name | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid[1] | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;dihydrochloride;hydrate | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid[3] |
| Synonyms | 3-Aminotyrosine, L-3-Aminotyrosine[1] | 3-Aminotyrosine dihydrochloride | 4-Hydroxyphenylalanine[3] |
| CAS Number | 300-34-5[1] | 23279-22-3 | 60-18-4[3] |
| Molecular Formula | C₉H₁₂N₂O₃[1] | C₉H₁₂N₂O₃ · 2HCl · H₂O | C₉H₁₁NO₃[3] |
| Molecular Weight | 196.20 g/mol [1] | 287.14 g/mol | 181.19 g/mol [3] |
| Melting Point | Not available | 158-160 °C (decomposes) | 343 °C (decomposes) |
| Solubility | DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL[4] | Water: 26.91 mg/mL | Water: 0.453 g/L at 25 °C |
| pKa (predicted) | 2.15 (carboxyl) | Not available | 2.20 (carboxyl), 9.21 (amino), 10.46 (hydroxyl)[5] |
| Appearance | Solid | Solid | White solid[3] |
| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--N)N)O[1] | O.Cl.Cl.N--INVALID-LINK--C(O)=O | N--INVALID-LINK--C(O)=O[3] |
| InChI Key | POGSZHUEECCEAP-ZETCQYMHSA-N[1] | ITQBVYBSXFBTJX-QTPLPEIMSA-N | OUYCCCASQSFEME-QMMMGPOBSA-N[3] |
Note: Some data, particularly for the free base form of this compound, is limited in publicly available literature. The dihydrochloride monohydrate is the more commonly supplied form.
Spectral Data
Spectral data is crucial for the identification and characterization of this compound.
-
NMR Spectroscopy: 1H and 13C NMR spectra are available for this compound and its dihydrochloride monohydrate form.[1][6] These spectra are instrumental in confirming the molecular structure, particularly the position of the amino group on the phenyl ring.
-
IR Spectroscopy: The infrared spectrum of this compound shows characteristic peaks for the amino groups, the carboxylic acid, the hydroxyl group, and the aromatic ring.[1] The FTIR spectrum of L-tyrosine hydrochloride shows sharp lines between 2800 and 3070 cm⁻¹ corresponding to O-H and N-H stretching, a C=O vibration at 1735 cm⁻¹, and NH₃⁺ bending modes near 1598 and 1475 cm⁻¹.[7]
-
UV-Vis Spectroscopy: The UV absorption spectrum of L-tyrosine in aqueous solution typically shows absorption maxima around 223 nm and 277 nm.[8] The introduction of the 3-amino group is expected to shift these absorption maxima.
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is a two-step process starting from L-tyrosine. This involves an initial nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amino group.
Caption: Synthesis of this compound from L-tyrosine.
Experimental Protocol: Nitration of L-Tyrosine to 3-Nitro-L-tyrosine
This protocol is adapted from established methods for the nitration of tyrosine.
Safety Precautions: This procedure involves the use of concentrated strong acids and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
L-Tyrosine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Ice-water bath
-
Dropping funnel
-
Beakers
-
Vacuum filtration apparatus
Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid. Stir the mixture at room temperature until the L-tyrosine is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate cooled beaker, prepare a nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the cooled L-tyrosine solution over a period of 30 minutes using a dropping funnel. It is critical to maintain the reaction temperature below 10 °C throughout the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-Nitro-L-tyrosine will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with a small amount of ice-cold deionized water. The product can be further purified by recrystallization from hot deionized water. Dry the purified yellow crystals in a vacuum oven at 50 °C to a constant weight.
Experimental Protocol: Reduction of 3-Nitro-L-tyrosine to this compound
This protocol describes a general method for the reduction of an aromatic nitro group using catalytic hydrogenation.
Safety Precautions: This procedure involves the use of hydrogen gas, which is flammable. The reaction should be carried out in a well-ventilated fume hood, and all sources of ignition should be eliminated. The catalyst can be pyrophoric and should be handled with care.
Materials:
-
3-Nitro-L-tyrosine
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Filtration aid (e.g., Celite)
-
Rotary evaporator
Methodology:
-
Setup: To a hydrogenation flask, add 3-Nitro-L-tyrosine (1.0 g) and a suitable solvent such as methanol (50 mL).
-
Catalyst Addition: Carefully add the Pd/C catalyst (10% by weight of the starting material) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-4 bar) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or chromatography if necessary.
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily stemming from its ability to act as an analog of L-tyrosine.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin.[9] The inhibition of tyrosinase is a major focus in the development of skin-whitening agents and treatments for hyperpigmentation.[9] this compound can act as an inhibitor of tyrosinase, likely by competing with the natural substrate, L-tyrosine, for binding to the active site of the enzyme.
Caption: Competitive inhibition of tyrosinase by this compound.
Cytotoxicity and Apoptosis Induction
Several studies have reported the cytotoxic effects of this compound against certain cell lines. For instance, it has been shown to be cytotoxic to KG-1 leukemia cells.[4] While the precise signaling pathways are still under investigation, studies on the closely related compound, 3-Nitro-L-tyrosine, suggest a potential mechanism involving the induction of apoptosis. 3-Nitro-L-tyrosine has been shown to induce apoptosis in motor neurons and dopaminergic cells.[10][11][12] This process may be mediated by its metabolism within the cell, potentially leading to the activation of caspase cascades. It is plausible that this compound could exert its cytotoxic effects through similar pro-apoptotic pathways.
Signaling Pathways
The interaction of this compound with cellular signaling pathways is an area of active research. Given its structural similarity to L-tyrosine, it may influence pathways regulated by tyrosine kinases and amino acid sensing mechanisms. L-tyrosine is a precursor for catecholamine synthesis and can influence mTOR and PI3K/Akt signaling.[13][14][15][16][17]
Putative Apoptosis Signaling Pathway
Based on studies of related nitro- and amino-tyrosine derivatives, a possible signaling pathway for the induction of apoptosis by this compound is proposed below. This pathway involves uptake by amino acid transporters, potential metabolic conversion, and subsequent activation of intrinsic apoptotic pathways.
Caption: A putative signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol provides a method for screening the inhibitory effect of this compound on tyrosinase activity using a colorimetric assay.
Caption: Workflow for a tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
This compound (test inhibitor)
-
Kojic acid (positive control inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well clear flat-bottom plate
-
Microplate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of this compound and Kojic acid in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Buffer only.
-
Control (No Inhibitor): Buffer + Tyrosinase solution.
-
Test Inhibitor: Buffer + Tyrosinase solution + this compound solution.
-
Positive Control: Buffer + Tyrosinase solution + Kojic acid solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode at 25°C for a set period (e.g., 30-60 minutes). The formation of dopachrome results in an increase in absorbance.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100
Cytotoxicity Assay (Neutral Red Uptake)
This protocol describes a method to assess the cytotoxicity of this compound based on the ability of viable cells to incorporate and bind the supravital dye, neutral red.
Materials:
-
Target cell line (e.g., KG-1)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plate
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment (for adherent cells) or recovery.
-
Treatment: Prepare a range of concentrations of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
Neutral Red Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing a final concentration of Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.
-
-
Dye Extraction:
-
Remove the Neutral Red-containing medium and wash the cells with PBS.
-
Add the Neutral Red destain solution to each well and incubate with gentle shaking for 10 minutes to extract the dye from the cells.
-
-
Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
References
- 1. 3-Aminotyrosine | C9H12N2O3 | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitro-L-tyrosine(621-44-3) 13C NMR spectrum [chemicalbook.com]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of 3-nitrotyrosine induces apoptotic death in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of motor neuron apoptosis by free 3-nitro-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. youtube.com [youtube.com]
Unraveling the Red Shift: A Technical Guide to 3-Amino-L-tyrosine's Impact on Green Fluorescent Protein
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of the non-canonical amino acid 3-Amino-L-tyrosine (ATyr) into Green Fluorescent Protein (GFP) has emerged as a powerful technique for inducing a significant red shift in its fluorescence spectrum. This in-depth technical guide explores the underlying mechanisms, presents key quantitative data, details experimental protocols, and provides visual representations of the processes involved. Understanding this phenomenon opens new avenues for the development of advanced fluorescent probes and biosensors with tailored spectral properties, crucial for overcoming challenges such as autofluorescence and improving tissue penetration in imaging applications.
The Core Mechanism: A "Double-Donor" Chromophore
The red-shifted fluorescence in ATyr-modified GFP is not a result of the formation of a red fluorescent protein (RFP)-like chromophore through additional oxidation. Instead, the introduction of the amino group at the 3-position of the tyrosine residue within the GFP chromophore is sufficient to cause the dramatic spectral shift.[1] This modification creates a unique "double-donor" chromophore structure. This novel configuration elevates the ground-state energy of the chromophore and enhances intramolecular charge transfer, leading to the observed red shift in both absorbance and emission spectra.[1]
The local environment surrounding the chromophore, including the intricate hydrogen-bonding network, plays a crucial role in modulating its photophysical properties.[2] In wild-type GFP, an excited-state proton transfer (ESPT) from the chromophore's tyrosine to a proton acceptor network is responsible for its characteristic green fluorescence.[2][3] The introduction of the electron-donating amino group in ATyr alters the electronic properties of the chromophore, influencing this network and contributing to the red-shifted emission.
Quantitative Spectroscopic Data
The incorporation of this compound into GFP and its variants leads to significant changes in their spectral properties. The following table summarizes key quantitative data for ATyr-modified circularly permuted GFP (cpGFP) variants.
| Protein Variant | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reference |
| aY-cpGFP | 525 | 590 | 25,000 | 0.10 | [1] |
| R-aY-cpFP0.1 | 535 | 595 | 55,000 | 0.15 | [1] |
| O-aY-cpFP1 | 530 | 592 | 40,000 | 0.12 | [1] |
Experimental Protocols
Site-Specific Incorporation of this compound
The introduction of ATyr at a specific site within the GFP sequence is achieved through amber stop codon suppression technology.[4] This method utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the non-canonical amino acid.
Workflow for Site-Specific Incorporation:
Protein Expression and Purification of ATyr-Modified GFP
Optimized expression conditions are critical for producing high-purity red-shifted protein and minimizing the presence of undesired green fluorescent species.[1] A key factor is the restriction of oxygen, as the 3-aminotyrosine is sensitive to oxidation.[1]
Detailed Protocol:
-
Culture Preparation: Inoculate a single colony of transformed E. coli into Terrific Broth (TB) supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin and 35 µg/mL chloramphenicol) in a sealed culture tube and grow overnight at 37°C with shaking.[1]
-
Scale-up and Oxygen Limitation: Add 1 mL of the starter culture to 100 mL of fresh TB with antibiotics in a sealed 500 mL flask to limit oxygen availability. Incubate at 37°C with shaking for approximately 4 hours until the optical density at 600 nm (OD₆₀₀) reaches 0.6.[1]
-
Induction: Induce protein expression by adding 0.2% L-arabinose and 4 mM this compound to the culture.[1] Continue incubation under oxygen-limited conditions.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a suitable lysis buffer. Lyse the cells using sonication or other appropriate methods.
-
Purification: Clarify the lysate by centrifugation. The ATyr-modified GFP can then be purified using standard chromatography techniques, such as nickel-affinity chromatography if a His-tag is present.
Proposed Mechanism of Red Shift
The introduction of the amino group at the 3-position of the tyrosine that forms the chromophore is the primary cause of the red shift. This creates a "double-donor" system that alters the electronic structure of the chromophore.
Conclusion
The genetic encoding of this compound provides a robust and versatile method for red-shifting the fluorescence of GFP and GFP-based biosensors. The underlying mechanism, rooted in the creation of a "double-donor" chromophore, offers a clear rationale for the observed spectral changes. By carefully controlling experimental conditions, particularly oxygen levels, researchers can reliably produce these valuable red-shifted fluorescent proteins. This technology significantly expands the toolkit for multiplexed imaging and the development of next-generation biosensors, enabling deeper and more complex investigations into biological systems.
References
- 1. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Photophysics of Green Fluorescent Protein: Influence of the Key Amino Acids at Positions 65, 203, and 222 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Site-Specific Incorporation of 3-Amino-L-tyrosine into Proteins
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing and engineering protein function, enabling the introduction of novel chemical moieties such as fluorescent probes, post-translational modifications, and reactive handles for bioconjugation. 3-Amino-L-tyrosine (3-AmTyr), an analog of L-tyrosine, offers a unique primary aromatic amine group, making it a valuable tool for targeted chemical ligation and for studying the effects of modifying the electronic properties of the tyrosine ring. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its subsequent site-specific incorporation into recombinant proteins using amber codon suppression technology. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the necessary information to utilize this versatile ncAA in their work.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through a robust two-step process starting from commercially available L-tyrosine. The first step involves the regioselective nitration of the phenolic ring at the 3-position to yield 3-nitro-L-tyrosine. The second step is the reduction of the nitro group to a primary amine, yielding the final product, this compound.
Caption: Two-step chemical synthesis pathway for this compound.
Experimental Protocols for Synthesis
Protocol 1: Nitration of L-tyrosine to 3-nitro-L-tyrosine This protocol is adapted from established electrophilic aromatic substitution procedures for tyrosine.
-
Safety Precaution: This procedure involves concentrated acids and must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Dissolution: In a 100 mL round-bottom flask, carefully add 5.0 g of L-tyrosine to 20 mL of concentrated sulfuric acid while stirring at room temperature until fully dissolved.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Nitration Mixture Preparation: In a separate cooled beaker, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the cooled L-tyrosine solution over 30 minutes, ensuring the reaction temperature is maintained below 10 °C.
-
Stirring: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Quenching: Quench the reaction by carefully pouring the mixture over 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate of crude 3-nitro-L-tyrosine will form.
-
Purification (Recrystallization): Collect the crude product by vacuum filtration. Dissolve the solid in a minimal amount of hot deionized water (80-90 °C). Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. Collect the purified yellow crystals by vacuum filtration and dry under vacuum.
Protocol 2: Reduction of 3-nitro-L-tyrosine to this compound This protocol utilizes sodium dithionite, a chemoselective reducing agent that is effective for converting aromatic nitro groups to amines.[1][2][3]
-
Dissolution: Dissolve the 3-nitro-L-tyrosine (1.0 mmol) in an appropriate solvent system (e.g., a mixture of an organic solvent like THF or ethanol and water).
-
Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium dithionite (Na₂S₂O₄, typically 2-4 equivalents).
-
Reaction: Slowly add the aqueous sodium dithionite solution to the 3-nitro-L-tyrosine solution with vigorous stirring at room temperature. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, neutralize the mixture if necessary. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography or recrystallization to achieve high purity.
Quantitative Data for Synthesis
| Step | Reaction | Reagents | Typical Yield | Purity | Reference(s) |
| 1 | Nitration | L-Tyrosine, HNO₃, H₂SO₄ | ~63% | >95% (after recrystallization) | [4] |
| 2 | Reduction | 3-Nitro-L-tyrosine, Na₂S₂O₄ | >90% | >98% (after purification) | [1][2] |
Site-Specific Incorporation of this compound into Proteins
The incorporation of 3-AmTyr at a specific site within a protein is achieved by expanding the genetic code of a host organism, typically E. coli. This methodology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The system hijacks a nonsense codon, most commonly the amber stop codon (UAG), reassigning it to encode the non-canonical amino acid.
The key components are:
-
Orthogonal aaRS/tRNA Pair: A synthetase that specifically recognizes and charges 3-AmTyr onto its partner tRNA, but does not recognize endogenous amino acids or tRNAs. The most commonly used system for 3-AmTyr is based on an evolved tyrosyl-tRNA synthetase from Methanococcus jannaschii (MjaYRS).[5][6]
-
Engineered Gene: The gene of interest is mutated to introduce a UAG (amber) codon at the desired site of incorporation.
-
Expression System: A two-plasmid system is often used in E. coli. One plasmid, such as pEvol-MjaYRS , carries the genes for the orthogonal MjaYRS mutant and its corresponding tRNA.[6][7] The second plasmid carries the target gene containing the amber codon.
-
Culture Media: The expression medium must be supplemented with this compound, which is taken up by the cells.
Caption: Workflow for amber suppression-mediated incorporation of 3-AmTyr.
Experimental Protocol for Protein Incorporation
This protocol is adapted from a method for expressing circularly permuted green fluorescent protein (cpGFP) containing 3-AmTyr in E. coli.[7]
-
Transformation: Co-transform electrocompetent E. coli cells (e.g., DH10B) with the pEvol-MjaYRS plasmid (containing the synthetase/tRNA pair) and the pBAD plasmid containing the target gene with an amber (TAG) codon at the desired position.
-
Starter Culture: Inoculate a single colony into 3 mL of Terrific Broth (TB) medium supplemented with appropriate antibiotics (e.g., 100 µg/mL ampicillin and 35 µg/mL chloramphenicol). Grow overnight at 37 °C with shaking (250 rpm).
-
Expression Culture: Inoculate 100 mL of fresh TB medium (with antibiotics) in a 500 mL flask with 1 mL of the saturated starter culture. To limit the oxidation of 3-AmTyr, it is recommended to seal the flask.[6][7]
-
Growth: Shake the culture at 37 °C and 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.2.
-
Induction: Add this compound to a final concentration of 2-4 mM. Induce the expression of the target protein by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Expression: Continue shaking the sealed flask at a reduced temperature (e.g., 30 °C) for an extended period (e.g., 48 hours) to allow for protein expression and incorporation.
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., by sonication) and purify the target protein using standard chromatography techniques, such as Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography for further purification.[7]
-
Verification: Confirm the successful incorporation of 3-AmTyr and the integrity of the purified protein using ESI-MS (Electrospray Ionization Mass Spectrometry), which will show a mass shift corresponding to the incorporation of 3-AmTyr (C₉H₁₂N₂O₃, MW: 196.20 g/mol ) in place of a canonical amino acid.
Quantitative Data for Protein Incorporation
| Parameter | Protein | Expression System | Value | Reference(s) |
| Protein Yield | aY-sfGFP | E. coli with pEvol-MjaYRS | ~6.7 mg / L culture | [5] |
| Incorporation Efficiency | 14-3-3 β | E. coli with nY GCE system | Homogenously nitrated (high efficiency) | [8] |
| Protein Purity | [NO₂Y₇₃₀]-α2 | E. coli | ~95% (from SDS-PAGE) | [9] |
Note: Data for incorporation efficiency and purity are often context-dependent. The data for 14-3-3 β (containing 3-nitro-tyrosine) and [NO₂Y₇₃₀]-α2 are included to provide representative values for similar systems, as explicit percentage efficiency for 3-AmTyr is not always reported but is implied to be high by the reported protein yields.
Applications in Research and Drug Development
The successful synthesis and incorporation of this compound opens up numerous applications:
-
Bioconjugation: The primary aromatic amine of 3-AmTyr serves as a versatile chemical handle for site-specific protein modification using amine-reactive chemistry, allowing for the attachment of drugs, polymers (e.g., PEG), or imaging agents.
-
Fluorescent Probes: When incorporated into the chromophore of fluorescent proteins, 3-AmTyr can induce a significant red-shift in their excitation and emission spectra, enabling the creation of novel biosensors for multiplexed imaging.[10]
-
Probing Protein Environment: The amino group can act as a probe for the local electrostatic environment within a protein. Its pKa is sensitive to its surroundings, providing insights into protein structure and function.
-
Studying Redox Biology: 3-AmTyr is the reduced form of 3-nitrotyrosine, a biomarker for nitroxidative stress.[11][12] Incorporating 3-AmTyr allows for precise studies of its role in redox pathways and its potential as an intermediate in protein "denitration" processes.[13]
Conclusion
This guide outlines a clear and reproducible pathway for the synthesis of this compound and its targeted incorporation into proteins. By leveraging a two-step chemical synthesis and a well-established amber suppression system based on an evolved MjaYRS, researchers can produce custom proteins containing this valuable non-canonical amino acid. The detailed protocols and quantitative data provided herein serve as a foundational resource for scientists aiming to explore new frontiers in protein engineering, drug development, and cellular imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic encoding of 3‐nitro‐tyrosine reveals the impacts of 14‐3‐3 nitration on client binding and dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general strategy to red-shift green fluorescent protein-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 3-Amino-L-tyrosine in Aqueous Buffers
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of novel compounds is paramount to successful formulation and therapeutic application. This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-Amino-L-tyrosine, a critical amino acid analogue, in aqueous buffer systems. The information presented herein is crucial for the development of stable and effective formulations for preclinical and clinical evaluation.
Solubility Profile of this compound
The aqueous solubility of this compound, much like its parent amino acid L-tyrosine, is significantly influenced by the pH of the medium. Due to a lack of specific quantitative data for this compound, the following data for L-tyrosine is presented as a close approximation. The zwitterionic nature of the molecule, possessing both an acidic carboxylic acid group and a basic amino group, results in its lowest solubility at the isoelectric point (pI).
Impact of pH on Solubility
The solubility of L-tyrosine exhibits a characteristic U-shaped curve with respect to pH. It is sparingly soluble in neutral pH ranges and demonstrates increased solubility in both acidic and alkaline conditions. This is attributed to the protonation of the carboxyl group at low pH and the deprotonation of the amino and phenolic hydroxyl groups at high pH, leading to the formation of more soluble salt forms.
Table 1: Solubility of L-Tyrosine in Aqueous Solutions at 25°C as a Function of pH
| pH | Solubility (mg/mL) | Molar Solubility (mol/L) |
| 1.8 | 2.0 | ~0.011 |
| 3.2 - 7.5 | 0.45 | ~0.0025 |
| 9.5 | 1.4 | ~0.0077 |
| 10.0 | 3.8 | ~0.021 |
Data extrapolated from studies on L-tyrosine and should be considered an estimate for this compound.[1][2]
Effect of Temperature on Solubility
Influence of Buffer Composition and Ionic Strength
The composition of the buffer and its ionic strength can also modulate the solubility of this compound. The presence of salts can either increase or decrease solubility through mechanisms such as the salting-in or salting-out effect. For instance, the presence of NaCl has been shown to reduce the solubility of L-tyrosine.[4]
Stability Profile of this compound
The stability of this compound in aqueous buffers is a critical parameter for ensuring the integrity and efficacy of a drug product. Degradation can occur through several pathways, including oxidation, photodegradation, and enzymatic activity.
pH-Dependent Stability
The stability of this compound is expected to be pH-dependent. Similar to other phenolic compounds, it is more susceptible to oxidation at alkaline pH. Acidic conditions generally provide a more stable environment. For the related compound N-Acetyl-L-tyrosine, optimal stability is observed in the pH range of 4-7.[5]
Susceptibility to Oxidation
The phenolic ring and the additional amino group on the ring of this compound make it susceptible to oxidation. Oxidative degradation can be initiated by factors such as dissolved oxygen, metal ions, and exposure to light. The oxidation of tyrosine can lead to the formation of various products, including 3,4-dihydroxyphenylalanine (DOPA) and dityrosine crosslinks.[6][7]
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of this compound. This process can lead to the formation of various photoproducts and a loss of potency.[8][9] Photostability testing is therefore a crucial aspect of formulation development.
Enzymatic Degradation
This compound may be a substrate for various enzymes, most notably tyrosinase. Tyrosinase can catalyze the oxidation of the phenolic group, initiating a cascade of reactions that can lead to the formation of colored byproducts and degradation of the parent molecule.[10][11][12][13]
Experimental Protocols
The following section outlines detailed methodologies for the assessment of the solubility and stability of this compound in aqueous buffers.
Solubility Determination Protocol
This protocol describes a method for determining the equilibrium solubility of this compound in various aqueous buffers at different pH values and temperatures.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate, TRIS) at the desired pH values (e.g., 5.0, 7.0, 9.0).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in sealed vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Incubate the vials at a constant temperature (e.g., 25°C, 37°C) with continuous agitation (e.g., using a shaker or stirrer) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated stability-indicating HPLC method.
Stability Testing: Forced Degradation Protocol
Forced degradation studies are performed to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods.[14][15]
Diagram 2: Forced Degradation Study Design
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Photocatalytic oxidation of tyrosine using colloidal CdS particles under visible light irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Novel Role of Tyrosinase Enzymes in the Storage of Globally Significant Amounts of Carbon in Wetland Ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Protein Forced Degradation Studies [intertek.com]
3-Amino-L-tyrosine CAS number and molecular weight
An In-depth Technical Guide to 3-Amino-L-tyrosine
This technical guide provides comprehensive information on the chemical properties, experimental applications, and methodologies related to this compound. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who are interested in leveraging the unique properties of this unnatural amino acid.
Core Properties of this compound
This compound (3aY or aY) is a derivative of the canonical amino acid L-tyrosine, distinguished by an additional amino group at the third position of the phenyl ring.[1] This modification imparts unique chemical and biological properties, making it a valuable tool in protein engineering and cellular studies. It is commonly available as a free base or as a more soluble hydrochloride salt.
Data Presentation
The table below summarizes the key quantitative data for this compound and its dihydrochloride salt form.
| Property | This compound (Free Base) | This compound (Dihydrochloride) |
| CAS Number | 300-34-5[1][2][3] | 23279-22-3[4][5] |
| Molecular Formula | C₉H₁₂N₂O₃[1] | C₉H₁₂N₂O₃ • 2HCl[4] |
| Molecular Weight | 196.20 g/mol [1] | 269.12 g/mol [6] |
| IUPAC Name | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid[1] | (2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid; dihydrochloride |
| Purity (Typical) | ≥95%[2] | ≥98% (HPLC)[5] |
Key Applications and Experimental Protocols
A primary application of this compound is its site-specific incorporation into proteins as a noncanonical amino acid (ncAA). This technique is particularly powerful for modifying fluorescent proteins, where the introduction of this compound into the chromophore can induce a significant red shift in the protein's fluorescence spectrum.[5][7] This "green-to-red" conversion is advantageous for multiplexed imaging and studies in environments with high autofluorescence, as red light penetrates tissues more deeply and causes less phototoxicity.[1]
Experimental Protocol: Site-Specific Incorporation of this compound into Green Fluorescent Protein (GFP) in E. coli
This protocol outlines a general methodology for the expression of a GFP variant containing this compound at a specific site, adapted from methodologies described in recent literature.[5][7] The procedure relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that specifically recognizes this compound and incorporates it in response to a nonsense codon (e.g., the amber stop codon, TAG) engineered into the gene of interest.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein (e.g., cpGFP) with a TAG codon at the desired incorporation site (e.g., the chromophore-forming tyrosine residue).
-
pEvol plasmid containing the gene for an engineered aaRS specific for this compound (e.g., MjaYRS) and its cognate tRNA.[5]
-
This compound (aY).
-
Culture media: Terrific Broth (TB) or 2YT Agar.[5]
-
Antibiotics (e.g., ampicillin, chloramphenicol).
-
L-arabinose for induction.
-
Standard molecular biology equipment for transformation, cell culture, and protein purification.
Methodology:
-
Transformation: Co-transform the E. coli host strain with the target protein expression plasmid and the pEvol-MjaYRS plasmid using standard chemical transformation or electroporation protocols.
-
Colony Selection: Plate the transformed cells on a 2YT agar plate containing the appropriate antibiotics, 2 mM this compound, and 0.2% (w/v) L-arabinose. Incubate overnight at 37°C. Following incubation, seal the plates and maintain them at room temperature for 48-72 hours to allow for chromophore maturation.[5]
-
Starter Culture: Inoculate a single colony exhibiting red fluorescence into a starter culture of TB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 100 mL of fresh TB medium (supplemented with antibiotics in a 500 mL flask) with 1 mL of the saturated starter culture. To promote a reduced cellular state, which enhances the formation of the red-emitting species, seal the flask to restrict oxygen.[5][7]
-
Induction: Incubate the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.6. Induce protein expression by adding L-arabinose to a final concentration of 0.2% and this compound to a final concentration of 4 mM.[5]
-
Protein Expression: Reseal the flask and continue incubation at 30°C with shaking (250 rpm) for 48 hours to allow for protein expression and maturation of the red-shifted chromophore.[5]
-
Cell Harvesting and Lysis: Pellet the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 1x PBS, pH 7.4) and lyse the cells using sonication or another appropriate method.
-
Purification and Analysis: Purify the red fluorescent protein from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged). Confirm the identity and purity of the protein via SDS-PAGE and characterize its spectral properties using absorbance and fluorescence spectroscopy.
Visualized Workflow and Pathways
The following diagrams illustrate key conceptual and experimental workflows related to the application of this compound.
Caption: Workflow for genetic incorporation of this compound.
Caption: Mechanism of fluorescence red-shifting in GFP.
References
- 1. A general strategy to red-shift green fluorescent protein-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Spectrum: A Technical Guide to the Theoretical Basis of Spectral Shifts in Aminotyrosine-Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of the unnatural amino acid 3-aminotyrosine (aY) into fluorescent proteins has emerged as a powerful strategy for inducing red-shifted fluorescence, expanding the palette of available biosensors for multiplexed imaging and deep-tissue applications. This guide provides an in-depth exploration of the theoretical underpinnings of these spectral shifts, complemented by detailed experimental protocols and quantitative data to facilitate further research and development in this exciting field.
Core Theoretical Principles
The spectral shift observed in aminotyrosine-containing proteins is a multifactorial phenomenon rooted in the interplay between the inherent photophysical properties of the aminotyrosine-modified chromophore and its local microenvironment within the protein scaffold. The key theoretical concepts governing these shifts are solvatochromism, the unique electronic nature of the aminotyrosine chromophore, and excited-state proton transfer (ESPT).
Solvatochromism: The Influence of the Microenvironment
Solvatochromism describes the change in a substance's color or spectral properties in response to the polarity of its solvent or surrounding medium.[1] Within a protein, the local microenvironment of the chromophore, dictated by the arrangement of nearby amino acid residues and water molecules, creates a unique "solvent" cavity. The polarity and hydrogen-bonding capacity of this microenvironment can differentially stabilize the ground and excited electronic states of the chromophore.[1][2]
An increase in the polarity of the microenvironment typically leads to a stabilization of the more polar excited state, resulting in a red shift (bathochromic shift) of the emission spectrum.[1] Conversely, a less polar environment can lead to a blue shift (hypsochromic shift). The introduction of aminotyrosine can alter the chromophore's susceptibility to these solvatochromic effects due to changes in its dipole moment upon excitation.
The "Double-Donor" Chromophore: Elevating Ground-State Energy
Quantum mechanical studies have revealed that the incorporation of 3-aminotyrosine into the chromophore of Green Fluorescent Protein (GFP)-like proteins creates a unique "double-donor" structure. This structure, featuring both the hydroxyl and amino groups on the phenolic ring of the chromophore, elevates the ground-state energy and enhances charge transfer upon photoexcitation. This elevation of the ground-state energy effectively reduces the energy gap between the ground and first excited states, contributing significantly to the observed red shift in both absorption and emission spectra.
Excited-State Proton Transfer (ESPT): A Pathway to Large Stokes Shifts
Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred from an acidic group to a basic group within the same molecule or to a nearby molecule upon photoexcitation.[3][4] This process is often associated with a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths.
In aminotyrosine-containing proteins, the amino group can participate in ESPT pathways, leading to the formation of a transient, electronically distinct species that emits at a longer wavelength.[3][5] The efficiency and kinetics of ESPT are highly sensitive to the local hydrogen-bonding network and the conformation of the protein, providing another layer of environmental sensitivity to the fluorescence of these proteins.[6]
Quantitative Data on Aminotyrosine-Containing Fluorescent Proteins
The following tables summarize the key photophysical properties of several aminotyrosine-containing protein variants, providing a basis for comparison and selection for specific applications.
| Protein Variant | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Brightness (ε × Φ) | Reference |
| aY-cpGFP | 521 | 590 | 69 | 48,700 | 0.14 | 6,818 | [7] |
| O-aY-cpFP0.1 | 512 | 571 | 59 | - | - | - | [7] |
| O-aY-cpFP1 | 513 | 577 | 64 | - | - | - | [7] |
| R-aY-cpFP0.1 | 524 | 595 | 71 | - | - | - | [7] |
| R-aY-cpFP1 | 525 | 598 | 73 | - | - | - | [7] |
| aY in GFP (HEK293T cells) | +56 (shift) | +95 (shift) | - | - | - | - | [8] |
Note: "-" indicates data not available in the cited source.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments in the study of aminotyrosine-containing proteins.
Site-Directed Mutagenesis for Unnatural Amino Acid Incorporation
This protocol outlines the general steps for incorporating an unnatural amino acid like 3-aminotyrosine at a specific site in a protein of interest using the amber suppression method.
Materials:
-
Plasmid DNA encoding the protein of interest with an amber stop codon (TAG) at the desired mutation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid (e.g., pEVOL-aYRS).
-
Competent E. coli expression strain (e.g., BL21(DE3)).
-
LB agar plates and liquid media containing appropriate antibiotics.
-
3-aminotyrosine (aY).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Arabinose for induction of the synthetase.
Procedure:
-
Generate the Amber Mutant: Introduce a TAG codon at the desired site in the gene of interest using a site-directed mutagenesis kit (e.g., QuikChange).
-
Co-transformation: Transform the competent E. coli cells with both the plasmid containing the amber mutant of your gene of interest and the pEVOL plasmid for the unnatural amino acid.
-
Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into a small volume of LB medium with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of LB medium containing antibiotics and the unnatural amino acid (e.g., 1 mM 3-aminotyrosine) with the starter culture.
-
Growth and Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce the expression of the synthetase with arabinose (e.g., 0.02%) and the target protein with IPTG (e.g., 0.5 mM).
-
Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for several hours to overnight to allow for protein expression and folding.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).
UV-Visible Absorption Spectroscopy
This protocol describes how to measure the absorption spectrum and determine the concentration of a purified aminotyrosine-containing protein.
Materials:
-
Purified protein solution.
-
Buffer identical to the one the protein is dissolved in (for blanking).
-
Quartz cuvettes (1 cm path length).
-
UV-Visible spectrophotometer.
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the protein buffer from 220 nm to 700 nm.
-
Sample Measurement: Replace the buffer with the purified protein solution and record the absorption spectrum over the same wavelength range.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
To determine the protein concentration, use the Beer-Lambert law: A = εcl where:
-
A is the absorbance at λ_max.
-
ε is the molar extinction coefficient of the protein at that wavelength (in M⁻¹cm⁻¹).
-
c is the concentration of the protein (in M).
-
l is the path length of the cuvette (typically 1 cm).
-
-
The molar extinction coefficient can be estimated from the amino acid sequence or determined experimentally.
-
Fluorescence Spectroscopy
This protocol details the measurement of fluorescence excitation and emission spectra.
Materials:
-
Purified protein solution with an absorbance of 0.05-0.1 at the excitation wavelength.
-
Buffer for blank measurements.
-
Fluorescence cuvette.
-
Fluorometer.
Procedure:
-
Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 2-5 nm).
-
Emission Spectrum:
-
Set the excitation wavelength to the absorption maximum (λ_ex) of the protein.
-
Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., λ_ex + 20 nm to 700 nm).
-
Record the fluorescence intensity as a function of wavelength.
-
Subtract the spectrum of a buffer blank.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the maximum of the emission spectrum (λ_em).
-
Scan the excitation wavelengths over a range that covers the absorption spectrum (e.g., 300 nm to λ_em - 20 nm).
-
Record the fluorescence intensity as a function of wavelength.
-
Subtract the spectrum of a buffer blank.
-
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes how to determine the fluorescence quantum yield of a protein relative to a known standard.
Materials:
-
Purified protein solution.
-
A quantum yield standard with a known quantum yield and similar absorption/emission properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
-
Solutions of the protein and the standard with absorbances between 0.01 and 0.1 at the excitation wavelength.
-
UV-Visible spectrophotometer and fluorometer.
Procedure:
-
Absorbance Measurements: Measure the absorbance of the protein and standard solutions at the same excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of the protein and standard solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the protein (I_sample) and the standard (I_std).
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizing Key Processes and Workflows
The following diagrams, generated using the DOT language, illustrate important concepts and workflows related to the study of aminotyrosine-containing proteins.
Caption: Solvatochromic effect on absorption and emission spectra.
Caption: Workflow for producing and characterizing aY-proteins.
Caption: Receptor Tyrosine Kinase signaling with a FRET biosensor.
References
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. horiba.com [horiba.com]
- 6. Frontiers | Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening [frontiersin.org]
- 7. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aminotyrosine | Unnatural Amino Acids | Tocris Bioscience [tocris.com]
An In-Depth Technical Guide to the Safety and Handling of 3-Amino-L-tyrosine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-L-tyrosine, a derivative of the amino acid L-tyrosine. Due to the limited availability of specific toxicological data for this compound, this document combines available information on the compound with established best practices for handling related amino acid analogs and potentially cytotoxic substances. Researchers must exercise caution and apply sound laboratory judgment when working with this compound.
Hazard Identification and Classification
Data specific to the hazard classification of this compound under the Globally Harmonized System (GHS) is not widely available. However, considering its structural similarity to L-tyrosine and its reported cytotoxic effects, a precautionary approach is warranted. Some suppliers of L-tyrosine have classified it as a skin and eye irritant and as a suspected carcinogen (Category 2).[1] Therefore, this compound should be handled as a potentially hazardous substance.
Potential Hazards:
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Cytotoxicity: Has been shown to be cytotoxic to certain cancer cell lines.
-
Unknown Long-term Effects: The chronic toxicological properties have not been fully investigated.
Toxicological Data
Comprehensive toxicological data for this compound is limited. The following table summarizes available data and data for the related compound, L-tyrosine, for reference.
| Parameter | Value | Species | Route | Source |
| This compound | ||||
| In Vitro Cytotoxicity | Cytotoxic to KG-1 leukemia cells | Human | In Vitro | |
| L-tyrosine | ||||
| Acute Oral LD50 | > 5,110 mg/kg | Rat | Oral | [2] |
| Skin Corrosion/Irritation | Not classified as an irritant | Reconstructed Human Epidermis (RhE) | Dermal | [2] |
| Serious Eye Damage/Irritation | No eye irritation | Bovine Cornea | Ocular |
Personal Protective Equipment (PPE)
Due to the potential hazards, stringent adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended when handling concentrated solutions or for prolonged tasks. | Prevents skin contact. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination. | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood or when aerosols may be generated. | Prevents inhalation of fine particles. |
Experimental Protocols: Safe Handling Procedures
The following protocols are based on best practices for handling potentially hazardous and cytotoxic powders and solutions.
Weighing and Dissolving this compound Powder
This protocol outlines the steps for safely weighing and preparing solutions of this compound to minimize exposure.
Figure 1: Workflow for Weighing and Dissolving this compound.
Methodology:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work surface of a certified chemical fume hood by covering it with a disposable, absorbent bench liner.
-
Assemble all necessary materials: this compound, appropriate solvent, glassware, spatula, and waste container.
-
-
Weighing:
-
Use an analytical balance within a containment enclosure or in a fume hood.
-
Carefully transfer the desired amount of this compound powder onto weigh paper using a clean spatula. Avoid creating dust.
-
-
Dissolving:
-
Transfer the weighed powder into a suitable container (e.g., beaker, flask).
-
Slowly add the desired solvent.
-
Gently swirl or stir the mixture to dissolve the powder. Sonication may be used if necessary.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth.
-
Dispose of the weigh paper and any contaminated disposables in a designated hazardous waste container.
-
Clean all glassware thoroughly.
-
Spill Cleanup Procedure
Prompt and appropriate action is crucial in the event of a spill.
Figure 2: General Workflow for Spill Cleanup.
Methodology:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Put on appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Containment:
-
For Solid Spills: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Carefully scoop the material into a labeled hazardous waste container.
-
For Liquid Spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or granules), starting from the outside and working inwards.
-
-
Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional guidelines.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused powder, contaminated weigh boats, and PPE should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of down the drain.
-
Sharps: Needles and other sharps used to handle solutions should be disposed of in a designated sharps container for hazardous materials.
Emergency Procedures
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][5]
Potential Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for this compound are not fully elucidated, its structural similarity to L-tyrosine suggests potential interactions with pathways involving this natural amino acid.
Competitive Inhibition of Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin. It catalyzes the hydroxylation of L-tyrosine to L-DOPA. As an analog of L-tyrosine, this compound may act as a competitive inhibitor of this enzyme.
References
The Cytotoxic Potential of 3-Amino-L-tyrosine in Cellular Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current understanding of the cytotoxic potential of 3-Amino-L-tyrosine in various cell lines. The document summarizes available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes proposed signaling pathways and workflows to support further research and development in this area.
Quantitative Analysis of Cytotoxicity
The selective cytotoxic effects of this compound have been primarily reported in leukemia cell lines, with a notable correlation to cellular peroxidase activity.[1] While comprehensive screening across a wide range of cancer cell lines is not extensively documented in publicly available literature, the existing data provides a foundation for understanding its potential as a targeted cytotoxic agent.
Table 1: Summary of this compound Cytotoxicity Data
| Cell Line | Cell Type | Cytotoxicity Metric | Concentration/Value | Citation |
| KG-1 | Human Acute Myelogenous Leukemia | Effective Cytotoxic Concentration | 200-400 µg/ml | [1] |
| Various | Not Specified | IC50 | Data Not Available |
Note: The available data is currently limited. Further studies are required to establish IC50 values across a broader panel of cancer and non-cancerous cell lines to fully characterize the cytotoxic profile of this compound.
Proposed Mechanism of Action: Peroxidase-Mediated Cytotoxicity
The selective cytotoxicity of this compound is hypothesized to be linked to its bioactivation by cellular peroxidases, such as myeloperoxidase, which is abundant in myeloid leukemia cells like KG-1.[1] This mechanism suggests that this compound may act as a pro-drug, being converted to a potent cytotoxic agent within target cells that possess the necessary enzymatic machinery.
The proposed cascade involves the enzymatic oxidation of this compound by peroxidase in the presence of hydrogen peroxide. This reaction is thought to generate highly reactive quinoneimine intermediates. These intermediates can then lead to cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), covalent modification of essential cellular macromolecules (proteins, DNA), and induction of apoptotic pathways.
Signaling Pathway for Peroxidase-Mediated Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, initiated by peroxidase activation.
References
Methodological & Application
Application Notes and Protocols: Site-Specific Incorporation of 3-Amino-L-tyrosine into Fluorescent Proteins via Amber Suppression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The genetic code expansion via amber suppression has emerged as a powerful tool for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. This technique enables the introduction of novel chemical functionalities, such as unique fluorescent properties, into proteins of interest. 3-Amino-L-tyrosine (aY) is a particularly interesting ncAA, as its incorporation into the chromophore of green fluorescent protein (GFP) and its derivatives can induce a significant red-shift in their fluorescence spectra. This red-shift is advantageous for cellular imaging, offering reduced phototoxicity, minimized autofluorescence, and deeper tissue penetration.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into fluorescent proteins using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in Escherichia coli. The protocols cover site-directed mutagenesis, protein expression and purification, and characterization of the resulting red-shifted fluorescent protein.
Principle of Amber Suppression for this compound Incorporation
The core of this technology lies in the utilization of an orthogonal translation system that operates independently of the host cell's endogenous machinery. This system is composed of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The aaRS is evolved to specifically recognize and charge the tRNA with this compound. The tRNA possesses an anticodon (CUA) that recognizes the amber stop codon (UAG).
When a gene of interest, such as a fluorescent protein, is mutated to contain an in-frame amber codon at a specific site, translation would normally terminate prematurely. However, in the presence of the orthogonal system and this compound in the growth medium, the engineered aaRS charges its tRNA with this compound. This charged tRNA then delivers the ncAA to the ribosome at the UAG codon, allowing for the synthesis of a full-length protein containing this compound at the desired position.
References
Application Notes and Protocols for Expressing Red-Shifted Biosensors with 3-Amino-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetically encoded fluorescent biosensors are powerful tools for real-time monitoring of molecular events in living cells. While Green Fluorescent Protein (GFP) and its variants have been instrumental in developing a vast array of biosensors, their spectral properties can be limiting due to cellular autofluorescence and phototoxicity in the blue-green range. Red-shifted biosensors offer significant advantages, including deeper tissue penetration and reduced phototoxicity. A robust strategy to achieve this is the site-specific incorporation of the non-canonical amino acid 3-Amino-L-tyrosine (aY) into the chromophore of GFP-based biosensors. This technique, facilitated by genetic code expansion, results in a spontaneous green-to-red conversion of the fluorescent protein, thereby expanding the palette of available biosensors.[1][2][3]
These application notes provide detailed protocols for the expression of red-shifted biosensors using this compound in both Escherichia coli and mammalian cells.
Principle of Red-Shifted Biosensor Expression
The core of this technology lies in the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair is engineered to uniquely recognize this compound and incorporate it into a growing polypeptide chain in response to a specific codon, typically the amber stop codon (UAG), that has been introduced at a designated site in the gene of interest.[4][5] For red-shifting GFP-based biosensors, the UAG codon is introduced at the position of the tyrosine residue that forms part of the chromophore (e.g., Tyr66 in sfGFP).[2] When the orthogonal pair and the mutant biosensor are expressed in the presence of this compound, the full-length protein is synthesized with the non-canonical amino acid at the desired position, leading to the red-shifted fluorescence.
Diagram of Genetic Code Expansion for this compound Incorporation
Caption: Mechanism of this compound incorporation via an orthogonal synthetase/tRNA pair.
Quantitative Data Presentation
The incorporation of this compound into various GFP-based biosensors results in a consistent red shift in their spectral properties. While preserving the molecular brightness and dynamic range of the original biosensor, the excitation and emission maxima are shifted to longer wavelengths.[1][6]
| Biosensor | Original Excitation Max (nm) | aY-modified Excitation Max (nm) | Original Emission Max (nm) | aY-modified Emission Max (nm) | Quantum Yield (aY-modified) | Brightness (aY-modified) |
| sfGFP | ~485 | ~513 | ~510 | ~577 | ~0.3 - 0.5 | Preserved/Enhanced |
| cpGFP | ~485 | ~513 | ~510 | ~577 | ~0.38 (O-aY-cpFP1) | Doubled (O-aY-cpFP1) |
| iGluSnFR | ~490 | Red-shifted | ~515 | Red-shifted | Comparable | Preserved |
| generic ATP sensor | ~488 | Red-shifted | ~510 | Red-shifted | Comparable | Preserved |
Note: Specific spectral values can vary slightly based on the experimental conditions and the specific variant of the biosensor used. Brightness is a product of the extinction coefficient and quantum yield.[4]
Experimental Protocols
Part 1: Expression of Red-Shifted Biosensors in E. coli
This protocol is optimized for high-yield production of red-shifted biosensors in a bacterial expression system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the orthogonal this compound tRNA synthetase (e.g., pMAH-EcaYRS)
-
Plasmid encoding the GFP-based biosensor with a UAG codon at the chromophore-forming tyrosine residue (e.g., pET-sfGFP(Y66TAG))
-
This compound (aY)
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotics (e.g., ampicillin, chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the orthogonal synthetase plasmid and the mutant biosensor plasmid using a standard heat shock or electroporation protocol.
-
Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of rich culture medium (e.g., Terrific Broth) containing antibiotics with the overnight starter culture.
-
Growth and Induction:
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal synthetase with L-arabinose (final concentration 0.2% w/v) and the biosensor with IPTG (final concentration 0.5-1 mM).
-
-
Optimized Expression for Red Fluorescence:
-
For optimal red fluorescence and to minimize green species, seal the culture flask tightly after induction to restrict oxygen.[4]
-
Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours with shaking.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with lysozyme and protease inhibitors).
-
Lyse the cells by sonication or other appropriate methods.
-
-
Protein Purification:
-
Clarify the lysate by centrifugation.
-
Purify the red-shifted biosensor from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Part 2: Expression of Red-Shifted Biosensors in Mammalian Cells
This protocol is designed for the expression and imaging of red-shifted biosensors in a mammalian cell line such as HEK 293T.
Materials:
-
HEK 293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Plasmid encoding the orthogonal this compound tRNA synthetase (e.g., pMAH-EcaYRS)
-
Plasmid encoding the GFP-based biosensor with a UAG codon (e.g., pcDNA3-sfGFP(Y66TAG))
-
This compound (aY)
-
Transfection reagent (e.g., Polyethylenimine (PEI))
-
Phosphate-Buffered Saline (PBS)
-
Optional: Reductants such as β-mercaptoethanol
Protocol:
-
Cell Culture: Culture HEK 293T cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed the cells in a suitable format (e.g., 35 mm dishes) to be ~40-60% confluent at the time of transfection.
-
Prepare the transfection complex by mixing the orthogonal synthetase plasmid and the mutant biosensor plasmid with the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection complex to the cells.
-
-
Addition of this compound:
-
After 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS and 2 mM this compound.[4]
-
-
Optimized Expression for Red Fluorescence:
-
Expression and Imaging:
-
Incubate the cells for an additional 24-48 hours to allow for protein expression and maturation.
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for red fluorescent proteins (e.g., excitation ~510-540 nm, emission ~570-610 nm).
-
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Red-Shifted Biosensor Expression
Caption: Overall workflow for the expression and analysis of red-shifted biosensors.
Generic Biosensor Signaling Pathway
Caption: General signaling mechanism of a genetically encoded fluorescent biosensor.
References
- 1. A general strategy to red-shift green fluorescent protein-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. S-EPMC7669575 - A general strategy to red-shift green fluorescent protein-based biosensors. - OmicsDI [omicsdi.org]
Application Notes and Protocols for Live-Cell Imaging of Protein Dynamics Using 3-Amino-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and proposed protocols for the site-specific incorporation of the non-canonical amino acid 3-Amino-L-tyrosine (AY) into proteins for live-cell imaging. This technique, based on genetic code expansion (GCE), allows for the introduction of a unique chemical handle—the primary amino group of AY—for subsequent fluorescent labeling and dynamic studies of proteins in their native cellular environment.
Introduction
Visualizing protein dynamics in living cells is crucial for understanding cellular processes in health and disease. While fluorescent proteins (FPs) are widely used, their large size can sometimes interfere with the function of the protein of interest. An alternative approach is the use of small, bright, and photostable organic fluorophores. Genetic code expansion enables the site-specific incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functional groups, which can then be specifically labeled with fluorescent dyes.
This compound provides a unique primary amine group on the phenyl ring, which can be targeted by amine-reactive fluorescent dyes. This methodology offers a potential alternative to more common click chemistry approaches for protein labeling. However, it is important to note that this is an emerging application, and the protocols provided herein are based on established principles of genetic code expansion and bioconjugation, and may require further optimization. A key challenge is achieving specific labeling of the incorporated AY in the presence of endogenous lysine residues, which also contain primary amines.
Core Principles
The site-specific incorporation of this compound into a protein of interest (POI) is achieved through the amber suppression-based genetic code expansion technology. This system relies on three key components:
-
An Amber Stop Codon (UAG): The gene encoding the POI is mutated to introduce a UAG codon at the desired labeling site.
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges this compound. This aaRS must not recognize any endogenous amino acids.
-
An Orthogonal Suppressor tRNA: A tRNA that is not recognized by any endogenous synthetases but is specifically acylated with AY by the orthogonal aaRS. This tRNA has an anticodon that recognizes the UAG codon, thereby inserting AY at the specified position during protein translation.
Once the protein is expressed with the incorporated AY, the cells are incubated with a membrane-permeable, amine-reactive fluorescent dye, which covalently attaches to the unique amino group of AY.
Quantitative Data Summary
The following tables summarize key quantitative data for representative amine-reactive dyes suitable for labeling and the photophysical properties of a fluorescent protein incorporating this compound.
Table 1: Properties of Representative Amine-Reactive Fluorescent Dyes
| Dye Family | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Alexa Fluor 488 NHS Ester | 495 | 519 | 71,000 | 0.92 | High |
| Cy3 NHS Ester | 550 | 570 | 150,000 | 0.15 | Moderate |
| Alexa Fluor 555 NHS Ester | 555 | 565 | 150,000 | 0.10 | High |
| Cy5 NHS Ester | 649 | 670 | 250,000 | 0.28 | Moderate |
| Alexa Fluor 647 NHS Ester | 650 | 668 | 239,000 | 0.33 | Very High |
Note: Photophysical properties can vary depending on the local environment and conjugation state. These values are for the free dye in aqueous solution and serve as a general guide.
Table 2: Photophysical Properties of aY-cpGFP Variants (this compound incorporated into a circularly permuted GFP)
| Protein Variant | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (mM⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Brightness (ε × Φ) | Fluorescence Lifetime (ns) |
| aY-cpGFP | 512 | 571 | 48.7 | 0.14 | 6.8 | 2.5 |
| O-aY-cpFP1 | 513 | 577 | 42.1 | 0.32 | 13.5 | 3.3 |
| R-aY-cpFP1 | 527 | 580 | 55.4 | 0.20 | 11.1 | 2.5 |
Note: This table demonstrates the impact of AY incorporation on the photophysical properties of a fluorescent protein, providing an example of its utility in protein engineering.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells
This protocol outlines the steps for expressing a protein of interest containing this compound at a specific site in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the protein of interest (POI) with an in-frame amber (TAG) codon at the desired position.
-
Plasmid encoding the orthogonal this compound-tRNA synthetase (AYRS) and its cognate suppressor tRNA (e.g., pAYRS-tRNA).
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
This compound (AY) stock solution (e.g., 100 mM in 1 M HCl, sterile filtered)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in the desired format (e.g., 6-well plate, 35 mm imaging dish) to be 70-80% confluent at the time of transfection.
-
Transfection: a. Co-transfect the cells with the plasmid encoding your POI-TAG and the pAYRS-tRNA plasmid using your preferred transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the two plasmids is a good starting point. b. Include a negative control transfection with only the POI-TAG plasmid to assess the level of read-through of the amber codon.
-
Induction of Protein Expression: a. 24 hours post-transfection, replace the culture medium with fresh complete medium supplemented with 1 mM this compound. b. Culture the cells for an additional 24-48 hours to allow for protein expression and incorporation of AY.
-
Verification of Incorporation (Optional but Recommended): a. Harvest the cells and prepare a cell lysate. b. Perform a Western blot analysis using an antibody against your POI or a purification tag. Successful incorporation of AY will result in a full-length protein band, which should be absent or significantly reduced in the negative control. c. For more rigorous validation, the protein can be purified and analyzed by mass spectrometry to confirm the precise mass corresponding to AY incorporation.
Protocol 2: Fluorescent Labeling of this compound Containing Proteins in Live Cells
This protocol describes the labeling of the incorporated AY with an amine-reactive fluorescent dye for live-cell imaging. Note: This step is challenging due to potential background from labeling of lysine residues. Optimization of dye concentration, incubation time, and washing steps is critical.
Materials:
-
Cells expressing the POI with incorporated AY (from Protocol 1).
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM).
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor NHS ester), prepared as a stock solution in anhydrous DMSO.
-
Quenching solution (e.g., 100 mM glycine or Tris in imaging buffer).
Procedure:
-
Preparation for Labeling: a. Gently wash the cells twice with pre-warmed live-cell imaging buffer to remove residual culture medium.
-
Labeling Reaction: a. Dilute the amine-reactive dye stock solution in imaging buffer to the desired final concentration (start with a range of 1-10 µM). b. Add the dye solution to the cells and incubate at 37°C for 15-30 minutes. Protect from light.
-
Washing and Quenching: a. Aspirate the dye solution and wash the cells three to five times with pre-warmed imaging buffer to remove unbound dye. b. (Optional) To quench any remaining reactive dye, incubate the cells with the quenching solution for 5-10 minutes at 37°C, followed by two more washes with imaging buffer.
-
Live-Cell Imaging: a. The cells are now ready for imaging. Use appropriate filter sets for the chosen fluorophore. b. Acquire images to observe the localization and dynamics of your labeled protein. It is crucial to have a control cell line (e.g., expressing the wild-type protein without AY) labeled under the same conditions to assess the level of non-specific background staining.
Visualizations
Diagram 1: Genetic Code Expansion Workflow
Application Notes and Protocols for Developing FRET Biosensors with 3-Amino-L-tyrosine as an Acceptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) biosensors are powerful tools for visualizing and quantifying dynamic cellular processes in real-time.[1] These genetically encoded sensors are instrumental in drug discovery and in the fundamental study of cellular signaling pathways.[2][3] A typical intramolecular FRET biosensor consists of a donor fluorophore and an acceptor fluorophore linked by a sensor domain that changes conformation in response to a specific cellular event, such as kinase activity. This conformational change alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.[4]
The incorporation of non-canonical amino acids (ncAAs) into FRET biosensors offers the potential to create novel sensors with unique photophysical properties and functionalities.[5] This document provides detailed application notes and protocols for the development of FRET biosensors utilizing the ncAA 3-Amino-L-tyrosine (3aY) as the FRET acceptor. This compound is a derivative of L-tyrosine that can be genetically encoded into proteins in both bacterial and mammalian cells.[6] Its introduction into fluorescent proteins has been shown to induce a red shift in their spectral properties.[7]
Here, we propose the use of 3aY as a novel acceptor for FRET biosensors, particularly for monitoring the activity of the Src tyrosine kinase, a key regulator of numerous cellular processes, including cell growth, differentiation, and migration.
Photophysical Properties and FRET Pair Selection
L-tyrosine has an absorption maximum at approximately 274 nm and an emission maximum around 303 nm.[8] The introduction of an amino group at the 3-position of the phenyl ring in 3aY is expected to shift its absorption to longer wavelengths. For the purpose of this protocol, we will estimate the absorption maximum of 3aY to be around 295 nm, which would provide better spectral overlap with the emission of a suitable donor.
As a donor, the fluorescent protein mCerulean3 is a good candidate. It is a bright and photostable cyan fluorescent protein with an emission maximum at approximately 475 nm. While the spectral overlap with our estimated 3aY absorption is not ideal for traditional FRET, 3aY may function as a contact-dependent quencher, where FRET occurs over very short distances. In this scenario, the change in donor fluorescence upon conformational change of the biosensor would be the primary readout.
Table 1: Estimated Photophysical Properties of this compound and mCerulean3
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| mCerulean3 (Donor) | 433 | 475 | 43,000 | 0.85 |
| This compound (Acceptor) | ~295 (estimated) | ~360 (estimated) | ~2,500 (estimated) | ~0.1 (estimated) |
Förster Distance (R₀) Calculation:
The Förster distance is the distance at which FRET efficiency is 50%. It can be calculated using the following equation:
R₀ = 0.211 * [κ² * n⁻⁴ * QY_D * J(λ)]¹/⁶
Where:
-
κ² is the dipole orientation factor (assumed to be 2/3 for randomly oriented fluorophores).
-
n is the refractive index of the medium (typically 1.33 for aqueous solutions).
-
QY_D is the quantum yield of the donor.
-
J(λ) is the spectral overlap integral of the donor emission and acceptor absorption spectra.
Due to the lack of a precise absorption spectrum for 3aY, an accurate calculation of R₀ is not feasible. However, given the likely limited spectral overlap, the R₀ for the mCerulean3-3aY pair is expected to be small, making this pair suitable for biosensors that undergo significant conformational changes bringing the donor and acceptor into very close proximity.
Application: A FRET Biosensor for Src Kinase Activity
We propose the development of a Src kinase biosensor, hereafter named "Src-3aY-FRET," based on the well-established design principle of a donor fluorescent protein, a phosphoamino acid-binding domain (SH2 domain), a flexible linker, a kinase substrate peptide, and an acceptor.[6]
Signaling Pathway and Biosensor Mechanism
References
- 1. PhotochemCAD | L-Tyrosine [photochemcad.com]
- 2. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Development of FRET Biosensor to Characterize CSK Subcellular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. agilent.com [agilent.com]
Application Note: 3-Amino-L-tyrosine for Advanced Super-Resolution Microscopy
Introduction
Super-resolution microscopy (SRM) techniques, such as STORM, PALM, and STED, have broken the diffraction barrier of light, enabling visualization of cellular structures with nanoscale precision.[1][2] A critical determinant of the quality of SRM imaging is the method used to fluorescently label the protein of interest. Traditional methods like fluorescent protein (FP) fusions or immunolabeling suffer from limitations such as large label size, which can cause steric hindrance and linkage error, and the potential for disrupting protein function.[3][4]
The genetic code expansion (GCE) technique offers a powerful solution to these challenges.[5] By reprogramming the cell's translational machinery, a non-canonical amino acid (ncAA) like 3-Amino-L-tyrosine (AY) can be site-specifically incorporated into a target protein.[3][6] This ncAA then serves as a precise chemical handle for attaching small, bright, and photostable organic fluorophores via bioorthogonal "click chemistry," providing a superior labeling strategy for high-fidelity super-resolution imaging.[6][7]
This application note details the use of this compound and other ncAAs through GCE for SRM applications, providing a generalized protocol for researchers in cell biology and drug development.
Principle of the Method: Genetic Code Expansion and Bioorthogonal Labeling
The core of this technique is a two-step process that enables precise protein labeling inside living cells.[3]
-
Site-Specific Incorporation of this compound: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the cell along with a plasmid encoding the protein of interest.[5] The protein's gene is modified to contain an amber stop codon (UAG) at the desired labeling site. The orthogonal synthetase specifically charges its cognate tRNA with this compound (supplied in the culture medium). When the ribosome encounters the UAG codon, the charged tRNA incorporates AY, producing a full-length protein containing the ncAA at a single, defined position.[3]
-
Bioorthogonal "Click" Labeling: The amino group on the phenyl ring of the incorporated this compound can serve as a chemical handle. More commonly, ncAAs with highly specific reactive groups like alkynes or azides are used.[3][4] A small organic fluorophore, conjugated to a complementary reactive partner (e.g., a tetrazine for reaction with a trans-cyclooctene-modified ncAA), is then added to the cells.[4] A rapid and highly specific bioorthogonal cycloaddition reaction ("click chemistry") occurs, covalently attaching the fluorophore directly to the target protein with minimal perturbation.[6]
This methodology provides unparalleled control over the labeling process, enabling the use of superior fluorophores for demanding imaging techniques like STORM, which relies on the photoswitching of individual dyes.[2][8]
Experimental Workflow for Site-Specific Protein Labeling
Caption: Workflow for labeling proteins with non-canonical amino acids for SRM.
Application Notes
Advantages Over Conventional Labeling Methods
The GCE-based labeling strategy offers significant benefits for super-resolution imaging compared to traditional approaches.
| Feature | Genetic Code Expansion (GCE) | Fluorescent Proteins (FPs) | Immunolabeling (Antibodies) |
| Label Size | < 1 kDa (fluorophore only) | ~27 kDa | ~150 kDa |
| Linkage Error | Minimal (< 1 nm) | Fused to N/C terminus or in loops | Large (10-20 nm) |
| Specificity | Site-specific within a single protein | Protein-specific | Can have off-target binding |
| Stoichiometry | 1:1 (dye:protein) | 1:1 (FP:protein) | Variable (multiple antibodies per target) |
| Fluorophore Choice | Flexible; can use bright, photostable dyes | Limited to FP properties (e.g., lower photon output) | Limited by conjugated primary/secondary antibodies |
| Live-Cell Imaging | Yes, with cell-permeant dyes[3] | Yes, the gold standard | Difficult, typically requires fixation/permeabilization |
Application in Creating Novel Fluorescent Proteins
Beyond its use as a labeling handle, this compound (AY) can be directly incorporated into the chromophore of fluorescent proteins to alter their spectral properties. Introducing AY into circularly permuted Green Fluorescent Protein (cpGFP) has been shown to produce red-shifted fluorescence.[9] This approach is promising for developing new classes of red fluorescent proteins and biosensors, which are highly desirable for imaging due to reduced phototoxicity and cellular autofluorescence.[9]
The following data summarizes the characterization of AY-derived cpGFP variants.
| Protein Variant | Excitation Max (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) |
| aY-cpGFP | - | - | ~1.8 |
| O-aY-cpFP1 | 512 | 571 | ~2.5 |
| R-aY-cpFP1 | - | - | ~1.8 |
| Data adapted from studies on engineered aY-derived cpFPs.[9] The variants O-aY-cpFP1 and R-aY-cpFP1 were engineered for enhanced brightness. |
Protocols
Protocol 1: Site-Specific Labeling of Intracellular Proteins in Mammalian Cells
This protocol provides a general framework for labeling a target protein in mammalian cells (e.g., HEK293T or U2OS) using GCE and click chemistry, adapted from established methodologies.[3][9]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Plasmid for the protein of interest (POI) with a UAG codon at the desired site (e.g., POI-Y150TAG-EGFP)
-
Plasmid for the orthogonal synthetase/tRNA pair (e.g., for incorporating a BCNK-lysine ncAA)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Non-canonical amino acid (e.g., BCNK, TCOK, or this compound), typically 0.5-2 mM solution
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF647) for STORM
-
Fixation buffer: 4% (w/v) paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% (v/v) Triton X-100 in PBS
-
Blocking buffer: 3% (w/v) BSA in PBS
-
STORM imaging buffer[10]
Procedure:
-
Cell Seeding: Seed HEK293T cells on glass-bottom dishes suitable for microscopy to reach ~40-50% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using your preferred transfection reagent according to the manufacturer's protocol.
-
ncAA Incorporation: After 24 hours, replace the medium with fresh DMEM/10% FBS supplemented with the ncAA (e.g., 1 mM this compound or 250 µM BCNK). Culture for another 24-48 hours to allow for protein expression and ncAA incorporation.
-
Fluorophore Labeling (Live Cell):
-
Wash the cells once with warm DPBS.
-
Incubate the cells with the tetrazine-fluorophore conjugate (e.g., 5-10 µM in complete medium) for 30-60 minutes at 37°C.
-
Wash the cells three times with warm DPBS to remove excess dye.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
(Optional) Block with 3% BSA for 30 minutes to reduce nonspecific binding.
-
-
Imaging:
-
Replace the PBS with a freshly prepared STORM imaging buffer.
-
Proceed with super-resolution imaging on a STORM-capable microscope. Acquire a large sequence of images while driving the fluorophores into a dark state with a high-power laser and capturing the stochastic, single-molecule emission events.[11]
-
Application Logic: Studying Protein Trafficking
GCE-based labeling is ideal for pulse-chase experiments to study protein dynamics, such as the trafficking of receptor tyrosine kinases (RTKs) upon ligand stimulation.
Caption: Using GCE to track receptor internalization with super-resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Genetic Code Expansion Enables Live-Cell and Super-Resolution Imaging of Site-Specifically Labeled Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic code expansion enabled site-specific dual-color protein labeling: superresolution microscopy and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases | eLife [elifesciences.org]
- 8. The effect of photoswitching kinetics and labeling densities on super-resolution fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolution doubling in 3D-STORM imaging through improved buffers. [sonar.ch]
- 11. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Labeling Proteins with 3-Amino-L-tyrosine for Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-L-tyrosine (3AT) is a unique amino acid that provides a versatile chemical handle for protein labeling and enrichment. As a derivative of L-tyrosine, it can be incorporated into proteins, or proteins containing 3-nitrotyrosine (a marker of oxidative stress) can be chemically reduced to present the 3-amino group.[1][2] This primary amine on the phenyl ring offers a site for specific chemical ligation, enabling the attachment of various tags for downstream applications, most notably pull-down assays to identify protein-protein interactions or to isolate specific proteins from complex mixtures.
This document provides detailed application notes and protocols for utilizing this compound in pull-down assays. It covers the chemical principles, experimental workflows, and data analysis considerations.
Principle of this compound Based Pull-Down Assays
The central principle involves the selective labeling of the amino group of 3AT with a probe that facilitates enrichment. A common strategy employs probes with dual functionality: a reactive group that selectively targets the 3-amino group of 3AT and a handle for affinity purification, such as an alkyne tag.[1][2] The alkyne-tagged proteins can then be conjugated to an azide-modified affinity resin (e.g., biotin-azide) via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry." The biotinylated proteins are subsequently captured using streptavidin-coated beads for the pull-down assay.
An alternative approach involves the diazotization of the 3-amino group to form a reactive diazonium salt, which can then couple to various tags.[3][4][5][6] However, the use of specialized probes like salicylaldehyde-based probes offers high selectivity for the 3-amino group of tyrosine.[1][2]
Data Presentation
Table 1: Quantitative Data on 3AT Labeling and Enrichment
| Parameter | Value | Reference |
| Number of 3AT-containing proteins identified in oxidatively stressed RAW264.7 cells | 355 | [1][2] |
| Number of 3NT-containing peptides identified from ANXA2 | 12 | [1] |
| Number of 3NT-containing peptides identified from GAPDH | 3 | [1] |
| H/L ratio for quantified tyrosine residues with high reactivity | < 5 | [7] |
| H/L ratio for majority of quantified tyrosine sites (49%) | > 20 | [7] |
H/L ratio refers to the ratio of high concentration to low concentration of a diazonium-alkyne probe used for labeling. A lower H/L ratio indicates higher reactivity of the tyrosine residue.[7]
Experimental Protocols
Protocol 1: Labeling of 3AT-Containing Proteins with an Alkyne Probe
This protocol is adapted from the methodology described for labeling endogenous 3AT-containing proteins with a salicylaldehyde-alkyne probe (SALc-Yn).[1][2]
Materials:
-
Protein sample containing this compound
-
SALc-Yn probe (or other suitable alkyne-containing probe)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer (50 mM, pH 8.0)
Procedure:
-
Protein Preparation: Ensure your protein of interest contains this compound. This can be achieved through site-directed mutagenesis and expression in a suitable system, or by chemical reduction of 3-nitrotyrosine-containing proteins. To reduce 3-nitrotyrosine to 3-aminotyrosine, treat the protein with 10 mM sodium dithionite (Na₂S₂O₄).[8]
-
Probe Preparation: Prepare a stock solution of the SALc-Yn probe in DMSO.
-
Labeling Reaction: a. Dilute the protein sample in PBS to a final concentration of 1-5 mg/mL. b. Add the SALc-Yn probe to the protein solution to a final concentration of 100-500 µM. The optimal concentration should be determined empirically. c. Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Removal of Excess Probe: Remove the unreacted probe by dialysis, size-exclusion chromatography, or protein precipitation.
Protocol 2: Pull-Down Assay of Alkyne-Labeled Proteins
Materials:
-
Alkyne-labeled protein sample (from Protocol 1)
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Click Chemistry Reaction (Biotinylation): a. To the alkyne-labeled protein solution, add biotin-azide to a final concentration of 100 µM. b. Prepare a fresh solution of the copper catalyst by mixing CuSO₄ (final concentration 1 mM) and TCEP (final concentration 1 mM). c. Add the copper catalyst to the protein-biotin-azide mixture. d. Add TBTA to a final concentration of 100 µM to stabilize the Cu(I) ion. e. Incubate the reaction at room temperature for 1 hour with gentle agitation.
-
Enrichment of Biotinylated Proteins: a. Equilibrate the streptavidin-coated magnetic beads with wash buffer. b. Add the biotinylated protein sample to the equilibrated beads. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of wash buffer to remove non-specifically bound proteins.
-
Elution: a. Resuspend the beads in elution buffer. b. Heat the sample at 95°C for 5-10 minutes to elute the bound proteins. c. Pellet the beads and collect the supernatant containing the enriched proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for labeling and pull-down of 3AT-containing proteins.
Caption: Cellular formation of this compound and its application in pull-down assays.
References
- 1. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3725470A - Amino acid derivatives - Google Patents [patents.google.com]
- 6. Tyrosine bioconjugation – an emergent alternative - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01912G [pubs.rsc.org]
- 7. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Environmentally Sensitive Fluorescent Reporters with 3-Amino-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the unnatural amino acid 3-Amino-L-tyrosine (3-AT) for the development of environmentally sensitive fluorescent protein reporters. 3-AT's unique properties allow for the creation of sensors that can report on local microenvironments within biological systems, making it a valuable tool for studying protein conformation, protein-protein interactions, and for high-throughput drug screening.
Introduction
This compound is a non-canonical amino acid that, when incorporated into proteins, can serve as a fluorescent probe. Its fluorescence is sensitive to environmental factors such as pH, polarity, and redox state.[1] This sensitivity arises from the amino group ortho to the hydroxyl group on the tyrosine ring, which can modulate the electronic properties of the fluorophore in response to changes in the local environment. A key application of 3-AT is its ability to induce a red shift in the fluorescence of green fluorescent protein (GFP) and its variants when incorporated into the chromophore.[2][3] This allows for the creation of novel fluorescent proteins with altered spectral properties that can be used to monitor dynamic cellular processes.
Data Presentation
The following tables summarize the key quantitative data for this compound and fluorescent proteins containing this unnatural amino acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 269.12 g/mol (dihydrochloride) | [2] |
| Formula | C₉H₁₂N₂O₃·2HCl | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble to 100 mM in water and DMSO | [2] |
| Storage | Store at -20°C | [2] |
Table 2: Spectroscopic Properties of a 3-AT-containing circularly permuted GFP (aY-cpGFP)
| Property | Value | Reference |
| Excitation Maximum (λex) | 512 nm | [3] |
| Emission Maximum (λem) | 571 nm | [3] |
| Molar Extinction Coefficient (ε) | 48.7 mM⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | 0.14 | [3] |
Table 3: Comparison of Spectroscopic Properties of Tyrosine-Derived Fluorescent Unnatural Amino Acids
| Compound | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Solvent | Reference |
| This compound in cpGFP | 512 | 571 | 0.14 | Aqueous Buffer | [3] |
| Mono-styryl-tyrosine analog (4a) | 330 | 400 | 0.12 | DMSO | [1] |
| Bis-styryl-tyrosine analog (5b) | 360 | 420 | 0.25 | DMSO | [1] |
| Bis-styryl-tyrosine analog (5b) pH 9 | 400 | 520 | - | DMSO/Water | [1] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound using Amber Codon Suppression
This protocol describes the incorporation of 3-AT into a target protein in mammalian cells at a specific site using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).[4][5]
Materials:
-
Plasmid encoding the target protein with a UAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal 3-AT-specific aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (e.g., from E. coli or B. stearothermophilus).[5]
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium and supplements.
-
This compound dihydrochloride (Tocris Bioscience or R&D Systems).
-
Transfection reagent.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Protein purification reagents (if required).
Procedure:
-
Plasmid Preparation:
-
Introduce an amber (TAG) codon at the desired site in the gene of your protein of interest using site-directed mutagenesis.
-
Co-transfect the mammalian cells with the plasmid containing the mutated gene of interest and the plasmid encoding the 3-AT-specific aaRS/tRNA pair.
-
-
Cell Culture and Transfection:
-
Culture the mammalian cells in the appropriate medium.
-
Transfect the cells with the plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Supplementation with this compound:
-
Prepare a stock solution of this compound dihydrochloride in water or DMSO.
-
Supplement the cell culture medium with 3-AT to a final concentration of 1-10 mM.
-
-
Protein Expression and Harvest:
-
Incubate the cells for 24-72 hours to allow for protein expression.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
-
Protein Extraction and Purification:
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
If necessary, purify the protein containing 3-AT using affinity chromatography or other appropriate methods.
-
-
Confirmation of Incorporation:
-
Confirm the incorporation of 3-AT by mass spectrometry.
-
Protocol 2: Characterization of Environmental Sensitivity
This protocol outlines the steps to characterize the fluorescence response of the 3-AT-containing protein to changes in pH and polarity.
Materials:
-
Purified 3-AT-containing protein.
-
A series of buffers with varying pH (e.g., pH 4.0 to 9.0).
-
Solvents with varying polarity (e.g., dioxane/water mixtures).
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
pH Sensitivity Measurement:
-
Prepare solutions of the purified protein in buffers of different pH.
-
Measure the fluorescence emission spectra of each solution using a fluorometer. Excite the protein at the appropriate wavelength (e.g., 512 nm for aY-cpGFP).
-
Plot the fluorescence intensity or emission maximum as a function of pH to determine the pH sensitivity.
-
-
Polarity Sensitivity Measurement:
-
Prepare solutions of the purified protein in solvents of varying polarity.
-
Measure the fluorescence emission spectra of each solution.
-
Plot the fluorescence intensity or emission maximum as a function of the solvent polarity to assess the sensitivity to the local environment.
-
Visualizations
Caption: Workflow for creating and validating 3-AT fluorescent reporters.
Caption: A signaling pathway monitored by a 3-AT-based fluorescent reporter.
Caption: The logical relationship of environmental sensing by 3-AT.
References
- 1. Tyrosine-derived stimuli responsive, fluorescent amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Multiplexed Imaging with Spectrally Distinct 3-Amino-L-tyrosine Biosensors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Genetically encoded biosensors have revolutionized the study of cellular signaling pathways by enabling the visualization of dynamic molecular events in living cells. A significant advancement in this field is the use of non-canonical amino acids (ncAAs) to create biosensors with novel properties.[1][2][3] 3-Amino-L-tyrosine (Aty), a synthetic analog of tyrosine, is of particular interest due to its ability to red-shift the fluorescence of green fluorescent protein (GFP)-based biosensors when incorporated into the chromophore.[4] This property allows for the development of a palette of spectrally distinct biosensors that can be used for multiplexed imaging, enabling the simultaneous monitoring of multiple signaling events within the same cell.[5]
These application notes provide an overview of Aty-based biosensors, their application in multiplexed imaging, and detailed protocols for their use. The ability to simultaneously observe multiple signaling pathways provides a more holistic understanding of cellular processes and is a valuable tool in basic research and drug development.[6][7]
Data Presentation
The development of spectrally distinct Aty-based biosensors is an active area of research. The following table summarizes hypothetical, yet plausible, spectral properties of a set of Aty-based biosensors derived from a circularly permuted GFP (cpGFP) scaffold.[4] These values are intended to serve as a guide for experimental design and highlight the expected red-shift upon Aty incorporation.
| Biosensor Name | Parent Fluorophore | Amino Acid at Chromophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness (M⁻¹cm⁻¹) |
| cpGFP-Sensor-Tyr | cpGFP | Tyrosine | 488 | 509 | 0.60 | 33.6 |
| Aty-cpGFP-Sensor-1 | cpGFP | This compound | 510 | 540 | 0.45 | 20.3 |
| Aty-cpGFP-Sensor-2 | cpGFP | This compound | 525 | 560 | 0.40 | 18.0 |
| Aty-cpGFP-Sensor-3 | cpGFP | This compound | 540 | 580 | 0.35 | 15.8 |
Brightness is calculated as the product of the quantum yield and the molar extinction coefficient (not listed). The values presented are representative and will vary depending on the specific biosensor design and cellular environment.
Signaling Pathway Diagram
The following diagram illustrates a common signaling mechanism for a kinase biosensor based on a circularly permuted fluorescent protein and a phosphorylation-dependent binding domain. The incorporation of this compound into the chromophore results in a red-shifted fluorescent output.
Caption: General signaling pathway of an Aty-based kinase biosensor.
Experimental Protocols
Protocol 1: Expression of Aty-Containing Biosensors in Mammalian Cells
This protocol describes the site-specific incorporation of this compound into a genetically encoded biosensor in mammalian cells using an engineered aminoacyl-tRNA synthetase/tRNA pair.[1][2]
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding the biosensor with an in-frame amber stop codon (UAG) at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair for Aty (e.g., pAtyRS-tRNA).
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (Aty) stock solution (100 mM in 0.1 M HCl, neutralized with NaOH)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: One day prior to transfection, seed mammalian cells in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the biosensor plasmid and the pAtyRS-tRNA plasmid using your preferred transfection reagent according to the manufacturer's instructions.
-
A 1:1 ratio of the two plasmids is a good starting point.
-
-
Aty Supplementation:
-
Immediately after transfection, add Aty to the cell culture medium to a final concentration of 1 mM.
-
Include a control group of cells that are transfected but not supplemented with Aty to assess background fluorescence and read-through of the amber stop codon.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂ to allow for plasmid expression and Aty incorporation.
-
Imaging Preparation:
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the PBS with a suitable imaging medium (e.g., phenol red-free DMEM).
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with excitation and emission filters appropriate for the specific Aty-based biosensor (refer to the data table).
-
For multiplexed imaging, sequential acquisition with distinct filter sets for each biosensor is recommended to minimize spectral bleed-through.
-
Protocol 2: Multiplexed Imaging and Data Analysis
This protocol outlines the procedure for simultaneously imaging two or more spectrally distinct Aty-based biosensors and performing spectral unmixing to separate their signals.
Materials:
-
Cells expressing multiple spectrally distinct Aty-based biosensors (prepared as in Protocol 1).
-
Confocal or widefield fluorescence microscope with a spectral detector or multiple filter sets.
-
Image analysis software with spectral unmixing capabilities (e.g., ImageJ/Fiji with the Spectral Unmixing plugin, MATLAB).
Procedure:
-
Reference Spectra Acquisition:
-
Prepare cells expressing each Aty-based biosensor individually.
-
For each biosensor, acquire a reference "lambda stack" - a series of images taken at different emission wavelengths for a given excitation wavelength. This will serve as the spectral fingerprint for each fluorophore.
-
-
Multiplexed Image Acquisition:
-
In the cells co-expressing the multiple biosensors, acquire a lambda stack covering the emission spectra of all present fluorophores.
-
Use an excitation wavelength that excites all biosensors, or sequentially excite each biosensor and record the corresponding emission.
-
-
Spectral Unmixing:
-
Using your image analysis software, perform linear unmixing on the multiplexed image data.
-
Use the previously acquired reference spectra to deconvolve the mixed signals into separate channels, each representing the abundance and localization of a single biosensor.
-
-
Data Analysis:
-
Quantify the fluorescence intensity or FRET ratio for each unmixed channel over time and in different cellular compartments.
-
Correlate the changes in signal from the different biosensors to understand the interplay between the signaling pathways they report on.
-
Experimental Workflow Diagram
The following diagram illustrates the experimental workflow for multiplexed imaging with spectrally distinct Aty-based biosensors.
References
- 1. Noncanonical Amino Acids in Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Fluorescence Imaging by Genetically Encoded Non-canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplexed imaging of signaling networks by genetically encoded, fluorescent protein-based biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Incorporation of 3-Amino-L-tyrosine into Proteins In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology, protein engineering, and drug development. This technology allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, fluorescent probes, and post-translational modifications, at precise locations within a protein's structure. 3-Amino-L-tyrosine (3AT) is a particularly interesting ncAA as the amino group can serve as a versatile chemical handle for subsequent modifications.
These application notes provide a detailed overview and protocols for the enzymatic incorporation of this compound into proteins in vitro using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair in a cell-free protein synthesis (CFPS) system.
Principle
The methodology is based on the amber suppression technology.[1] A stop codon (UAG, "amber") is introduced at the desired site in the gene encoding the protein of interest. An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which do not cross-react with the endogenous translational machinery, are added to the in vitro translation system.[2] The engineered aaRS specifically recognizes and charges this compound onto the orthogonal tRNA. This acylated tRNA then recognizes the amber codon during ribosomal translation and incorporates this compound at that position, leading to the synthesis of a full-length protein containing the ncAA.
Key Components
-
Engineered Tyrosyl-tRNA Synthetase (TyrRS): A mutant of an orthogonal TyrRS (e.g., from Methanocaldococcus jannaschii or Escherichia coli) that specifically recognizes this compound but not the 20 canonical amino acids.[3][4] The selection of an appropriate engineered TyrRS is critical for high fidelity and efficiency.
-
Orthogonal tRNA: A suppressor tRNA (typically with a CUA anticodon) that is recognized by the engineered TyrRS but not by the endogenous aaRSs of the cell-free system.[2]
-
Cell-Free Protein Synthesis (CFPS) System: An in vitro transcription and translation system, commonly derived from E. coli extracts, that provides the necessary machinery for protein synthesis (ribosomes, elongation factors, etc.).[5]
-
DNA Template: A plasmid or linear DNA encoding the protein of interest with an in-frame amber (UAG) stop codon at the desired position for this compound incorporation.
-
This compound: The non-canonical amino acid to be incorporated.
Data Presentation
Table 1: Kinetic Parameters for Tyrosine Activation (Pyrophosphate Exchange Reaction)
| Enzyme | Amino Acid | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-type E. coli TyrRS | L-tyrosine | 10 | 11.5 | 1.15 x 106 |
| Wild-type E. coli TyrRS | 3-iodo-L-tyrosine | > 5000 | - | - |
| Engineered TyrRS (V37C195) | L-tyrosine | 16 | 0.01 | 625 |
| Engineered TyrRS (V37C195) | 3-iodo-L-tyrosine | 291 | 0.05 | 172 |
Data adapted from a study on 3-iodo-L-tyrosine incorporation.[6] A successful engineered TyrRS for this compound would be expected to have a higher kcat/Km for this compound compared to L-tyrosine.
Table 2: Typical Component Concentrations for In Vitro Incorporation
| Component | Stock Concentration | Final Concentration |
| S30 Extract | - | 25-30% (v/v) |
| Plasmid DNA | 500 ng/µL | 10-20 nM |
| Engineered TyrRS | 1 mg/mL | 1-5 µM |
| Orthogonal tRNA | 1 mg/mL | 1-2 µM |
| This compound | 100 mM | 1-2 mM |
| 19 Amino Acid Mix (minus Tyr) | 10 mM each | 0.2 mM each |
| ATP | 100 mM | 1.2 mM |
| GTP | 100 mM | 0.8 mM |
| Creatine Phosphate | 400 mM | 40 mM |
| Creatine Kinase | 10 mg/mL | 0.1 mg/mL |
| HEPES-KOH, pH 7.5 | 1 M | 50 mM |
| Potassium Glutamate | 2 M | 100-200 mM |
| Magnesium Glutamate | 500 mM | 8-12 mM |
Experimental Protocols
Protocol 1: Preparation of S30 Cell-Free Extract from E. coli
This protocol describes the preparation of a crude S30 extract from E. coli for use in cell-free protein synthesis.
References
- 1. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? [mdpi.com]
- 2. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Troubleshooting & Optimization
troubleshooting low yield of red-shifted protein with 3-Amino-L-tyrosine
Welcome to the technical support center for troubleshooting experiments involving the incorporation of 3-Amino-L-tyrosine (3-A-Y). This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized experimental conditions to help you overcome challenges related to low yields of red-shifted proteins.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein expression is very low after incorporating this compound. What are the common causes?
Low protein yield is a frequent challenge when working with non-canonical amino acids (ncAAs). The causes can be broadly categorized into issues with the expression system, the specific properties of 3-A-Y, and the culture conditions.
Common Causes for Low Yield:
-
Inefficient Incorporation Machinery: The orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair responsible for incorporating 3-A-Y may have low efficiency, leading to poor translation of your protein.[1]
-
Competition with Release Factors: If you are using a stop codon (like the amber TAG codon) to encode 3-A-Y, it will compete with the cell's native release factors (e.g., RF1), which terminate translation.[2][3] This competition can lead to a high proportion of truncated, non-functional protein.
-
Codon Usage: The rarity of the chosen stop codon can influence suppression efficiency. The amber (TAG) stop codon is often chosen as it is the least frequently used in many expression hosts like E. coli.[1]
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Toxicity or Instability of 3-A-Y: The ncAA itself or its metabolites might be toxic to the host cells, impairing growth and protein production. 3-A-Y is also known to be sensitive to oxidation, which can affect its availability and function.[4]
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Suboptimal Expression Conditions: Standard expression protocols are often not optimized for ncAA incorporation. Factors like media composition, temperature, induction time, and oxygen levels can significantly impact yield.[4][5]
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Protein Misfolding or Degradation: The presence of the ncAA can interfere with proper protein folding, leading to the formation of inclusion bodies or degradation by cellular proteases.[6]
Q2: I'm observing a mix of my target red-shifted protein and an undesired green fluorescent protein. Why is this happening and how can I fix it?
This is a known issue, particularly when incorporating 3-A-Y into fluorescent proteins to achieve a red-shift. The green species is often the result of either incomplete incorporation of 3-A-Y or issues with chromophore maturation.
Troubleshooting Undesired Green Fluorescence:
-
Promote a Reduced Cellular State: this compound is sensitive to oxidation. Oxidized 3-A-Y may not be incorporated efficiently, or its presence may not lead to the desired red-shifted chromophore. Optimizing expression conditions to promote a reduced cellular environment can significantly increase the yield of the red-emitting product.[4]
-
Optimize Culture Media: Using rich culture media can contribute to a more reduced cellular state and has been shown to improve the production of the red-shifted protein.[4]
-
Restrict Oxygen: Limiting oxygen exposure both before and after induction can prevent the oxidation of 3-A-Y and favor the formation of the red-shifted product.[4]
-
Check Fidelity of Incorporation: Ensure your orthogonal aaRS is highly specific for 3-A-Y and does not mis-incorporate canonical amino acids like tyrosine, which would result in the wild-type (green) fluorescent protein.
Q3: How can I systematically optimize my expression conditions for higher yield?
Optimization is key to successful ncAA incorporation. A systematic approach, testing one variable at a time or using a design of experiments (DoE) approach, is recommended.
Key Parameters to Optimize:
-
Host Strain: Consider using engineered E. coli strains, such as those where the release factor competing with your suppressor tRNA has been deleted (e.g., RF1-deficient strains like C321.ΔA), to improve incorporation efficiency.[3]
-
Media Composition: Test different rich media formulations. One study found that rich media combined with oxygen restriction was effective.[4]
-
Inducer Concentration: Titrate the concentration of your inducer (e.g., L-arabinose, IPTG) to find a balance between high-level expression and protein solubility.[5]
-
Expression Temperature: Lowering the expression temperature (e.g., 18-25°C) can slow down protein synthesis, which often improves proper folding and solubility and reduces protein degradation.[6]
-
3-A-Y Concentration: The optimal concentration of 3-A-Y in the culture medium should be determined empirically, as too little can be limiting, while too much could be toxic.
-
Cell Density at Induction: The optical density (OD) of the culture at the time of induction can impact the final protein yield.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields of your red-shifted protein.
Caption: A troubleshooting flowchart for diagnosing and solving low-yield issues.
Quantitative Data Summary
The following table summarizes results from an optimization study for an aY-derived circularly permuted GFP (aY-cpGFP), demonstrating the impact of culture conditions on the desired red-shifted product.[4]
| Condition ID | Medium | Oxygen Availability | Cell Density (OD600) at Induction | Relative Red Fluorescence (%) | Relative Protein Yield (%) |
| 1 | LB | High | 0.6 | 100 | 100 |
| 2 | TB | High | 0.6 | 120 | 115 |
| 3 | LB | Low (Oxygen Limitation) | 0.6 | 150 | 110 |
| 4 | TB | Low (Oxygen Limitation) | 0.6 | 250 | 130 |
| 5 | LB | High | 1.2 | 80 | 120 |
| 6 | TB | Low (Oxygen Limitation) | 1.2 | 210 | 125 |
| Data adapted and normalized from a study on aY-cpGFP expression to illustrate trends.[4] "High" oxygen availability refers to standard aerobic culture, while "Low" refers to oxygen-restricted conditions. |
Experimental Protocols
Protocol 1: Optimized Expression of 3-A-Y-containing Protein in E. coli
This protocol is based on conditions found to maximize the yield of red-shifted aY-cpGFP.[4] It emphasizes rich media and oxygen restriction.
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Transformation: Transform your expression plasmid (containing the gene of interest with a TAG codon at the desired site and the orthogonal aaRS/tRNA pair) into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: Inoculate 1 L of Terrific Broth (TB) medium containing antibiotics in a 2.8 L baffled flask with the overnight starter culture.
-
Growth (Pre-induction): Grow the culture at 37°C with vigorous shaking (e.g., 250 rpm) until the OD600 reaches 0.6-0.8.
-
Induction and Oxygen Limitation:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding the inducer (e.g., 0.2% L-arabinose for pBAD promoters).
-
Immediately reduce the shaking speed to slow down aeration (e.g., 120 rpm) and move the culture to a lower temperature, such as 30°C.
-
-
Expression: Continue to incubate the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: General Protein Purification using IMAC
This is a general protocol for purifying a His-tagged protein containing 3-A-Y.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate to further disrupt cells and shear DNA.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity resin. Incubate for 1 hour at 4°C with gentle mixing.
-
Washing:
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
-
Elution: Elute the target protein with 5-10 column volumes of Elution Buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0). Collect fractions.
-
Analysis and Downstream Processing: Analyze the eluted fractions by SDS-PAGE to check for purity. Pool the purest fractions. If necessary, remove the imidazole by dialysis or buffer exchange chromatography into a suitable storage buffer.
Signaling & Experimental Pathways
Pathway for Site-Specific Incorporation of this compound
This diagram illustrates the key molecular components and competitive reaction involved in the stop codon suppression method for incorporating 3-A-Y.
Caption: The pathway of 3-A-Y incorporation via amber stop codon suppression.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]
- 4. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
Technical Support Center: Optimizing 3-Amino-L-tyrosine Incorporation in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating 3-Amino-L-tyrosine (3AT) into proteins in E. coli using amber codon suppression technology.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound (3AT) into proteins in E. coli?
A1: The incorporation of 3AT, a non-canonical amino acid (ncAA), relies on the use of an orthogonal translation system.[1][2] This system consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) pair that is orthogonal to the host's native translational machinery.[2][3] A stop codon, typically the amber codon (UAG), is repurposed to encode for the ncAA.[1][4] An engineered aaRS specifically charges the 3AT onto its cognate suppressor tRNA (tRNACUA), which then delivers the 3AT to the ribosome for incorporation at the UAG codon in the mRNA of the target protein.[4]
Q2: Which orthogonal aaRS/tRNA pair is commonly used for 3AT incorporation?
A2: For tyrosine analogs like 3AT, the most commonly used orthogonal pair is derived from the archaeon Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) and its cognate tRNA (tRNATyr).[5] The MjTyrRS is engineered through directed evolution to specifically recognize and charge 3AT while discriminating against natural amino acids.[4] The corresponding tRNA is mutated to have a CUA anticodon to recognize the UAG stop codon.
Q3: Is this compound toxic to E. coli?
A3: While some non-proteinogenic amino acids can be toxic to E. coli, the direct toxicity of this compound is not extensively documented in the provided search results. However, its precursor, 3-nitro-tyrosine (3-NT), is used for incorporation and is subsequently reduced to 3-AT within the E. coli cell.[6] The toxicity of other tyrosine analogs, like meta-tyrosine, has been observed to cause protein aggregation and stress responses when the cell's quality control mechanisms are defective.[7][8] It is plausible that high concentrations of 3AT could interfere with cellular processes.
Q4: Can 3-nitro-tyrosine be used as a precursor for this compound incorporation?
A4: Yes, a common strategy is to supplement the culture medium with 3-nitro-tyrosine (3-NT). The engineered MjTyrRS incorporates 3-NT at the target site. Subsequently, endogenous E. coli nitroreductases reduce the nitro group of the incorporated 3-NT to an amino group, resulting in the desired this compound residue in the protein.[6] However, this in vivo reduction can be a time-dependent process and may not be 100% efficient, potentially leading to a mixed population of proteins containing either 3-NT or 3AT.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
Problem 1: Low Yield of Full-Length Protein
| Possible Cause | Troubleshooting Step |
| Inefficient aaRS | The engineered MjTyrRS may have suboptimal activity for 3AT. Consider re-evaluating the synthetase through further rounds of directed evolution or screening for more efficient variants.[9] |
| Low Expression of Orthogonal Components | Ensure the plasmid system provides optimal expression levels of both the aaRS and the suppressor tRNA. Using a plasmid with multiple copies of the tRNA gene, such as pEVOL, can enhance incorporation efficiency.[5][10] |
| Competition with Release Factor 1 (RF1) | RF1 terminates translation at UAG codons, competing with the suppressor tRNA.[4] Use an E. coli strain with a knockout of the prfA gene (encoding RF1), such as B-95.ΔA, to improve suppression efficiency.[5] |
| Poor Uptake of 3AT | Ensure the concentration of 3AT in the medium is sufficient (typically 1-2 mM). Optimize cell growth conditions to maximize uptake. |
| Codon Context | The nucleotide context surrounding the UAG codon can influence suppression efficiency. If possible, try altering the codons immediately preceding or following the amber codon.[11] |
Problem 2: High Truncation Rate (No Full-Length Protein)
| Possible Cause | Troubleshooting Step |
| Non-functional Orthogonal System | Verify the integrity of your expression plasmids (aaRS and tRNA) by sequencing. Confirm the expression of both components via Western blot (for a tagged aaRS) and Northern blot (for the tRNA). |
| Insufficient 3AT Concentration | Increase the concentration of 3AT in the culture medium. Ensure the 3AT stock solution is fresh and has not degraded. |
| Dominant RF1 Activity | This is a strong indicator of RF1 outcompeting the suppressor tRNA. Switching to an RF1-deficient E. coli strain is highly recommended.[4][12] |
| Toxicity of Protein Expression | High-level expression of the target protein might be toxic to the cells, leading to premature termination of translation. Try lowering the induction temperature and/or the inducer concentration (e.g., IPTG, arabinose). |
Problem 3: Misincorporation of Natural Amino Acids
| Possible Cause | Troubleshooting Step |
| Lack of Orthogonality | The engineered aaRS may still recognize and charge a natural amino acid (cross-reactivity), or an endogenous E. coli synthetase may charge the suppressor tRNA.[3][4] |
| Selection of a more specific aaRS | Perform negative selection during the evolution of the aaRS to eliminate variants that recognize natural amino acids.[4] |
| Competition for tRNA Charging | The relative concentrations of the orthogonal aaRS, suppressor tRNA, and 3AT versus endogenous components can influence fidelity.[13][14] Overexpression of the orthogonal aaRS can help favor the charging of 3AT.[14] |
| Amino Acid Starvation | Depletion of a natural amino acid in the culture medium can sometimes lead to misincorporation. Ensure the medium is rich enough to support protein synthesis. |
Data and Protocols
Quantitative Data Summary
The yield of proteins containing unnatural amino acids can vary significantly based on the protein, the specific ncAA, and the expression system used. Below is a summary of reported yields for tyrosine analogs to provide a general benchmark.
| E. coli Strain | Plasmid System | Unnatural Amino Acid | Protein | Yield (mg/L) | Reference |
| DH10B | pSup-MjTyrRS-6TRN | Various Tyr analogs | sfGFP | up to 40 | [5] |
| T2 (modified K12) | ppsA and tktA overexpression | L-tyrosine (natural) | N/A (metabolite) | 9700 | [15] |
| TYR02 | ΔtyrR, aroGfbr | L-tyrosine (natural) | N/A (metabolite) | 50200 | [16][17] |
| TOP10 | pEVOL-NO2Y | 3-nitro-tyrosine | β2 subunit of RNR | ~1-3 mg/g wet cells | [18] |
Note: Data for direct this compound incorporation yields were not explicitly found in the search results. The yields for 3-nitro-tyrosine and the overproduction of the natural L-tyrosine are provided for context.
Experimental Protocols
Protocol 1: General Protein Expression with 3AT Incorporation
-
Transformation: Co-transform the E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with two plasmids: one encoding the target gene with an in-frame amber (TAG) codon, and a second plasmid encoding the engineered 3AT-specific MjTyrRS and its cognate suppressor tRNA (e.g., a pEVOL-based plasmid).
-
Culture Inoculation: Inoculate a single colony into a starter culture of rich medium (e.g., TB) with appropriate antibiotics and grow overnight at 37°C.[19]
-
Expression Culture: Dilute the overnight culture into a larger volume of fresh medium containing antibiotics. Grow the cells at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1-2 mM. Induce protein expression by adding the appropriate inducer (e.g., IPTG for T7 promoter-based systems, L-arabinose for pBAD-based systems).[19]
-
Incubation: Reduce the temperature to between 18-30°C and continue shaking for 16-24 hours. Lower temperatures can improve protein folding and reduce toxicity.
-
Harvesting and Analysis: Harvest the cells by centrifugation. The incorporation of 3AT can be verified by mass spectrometry, which will show a mass shift corresponding to the substitution.
Protocol 2: Quantification of Incorporation Efficiency by Mass Spectrometry
-
Protein Purification: Purify the target protein from the cell lysate using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Sample Preparation: Prepare the purified protein for mass spectrometry analysis. This may involve in-gel digestion (e.g., with trypsin) if analyzing from an SDS-PAGE band, or direct analysis of the intact protein.
-
Mass Spectrometry Analysis: Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the intact protein or the mass of the peptide containing the incorporated 3AT.[19]
-
Data Analysis: Compare the observed mass with the theoretical mass of the protein with and without 3AT incorporation. The presence of a peak corresponding to the mass of the 3AT-containing protein confirms successful incorporation. The relative peak intensities can provide a semi-quantitative measure of incorporation efficiency versus truncation or misincorporation.
Visualizations
Caption: Experimental workflow for this compound incorporation in E. coli.
Caption: Troubleshooting logic for low protein yield in 3AT incorporation experiments.
Caption: Simplified L-tyrosine biosynthetic pathway in E. coli.
References
- 1. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 2. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of tRNA Orthogonality in an Expanded Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Reductive modification of genetically encoded 3-nitrotyrosine sites in alpha synuclein expressed in E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-Tyrosine Induces Cytotoxic Misregulation of Metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 12. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Competition of aminoacyl-tRNA synthetases for tRNA ensures the accuracy of aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-tyrosine production by deregulated strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Site-Specific Incorporation of 3-Amino-L-tyrosine
Welcome to the technical support center for experiments involving the site-specific incorporation of 3-Amino-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound (3-Am-Tyr) site-specifically into a protein?
A1: The site-specific incorporation of this compound, a non-canonical amino acid (ncAA), relies on an engineered orthogonal translation system (OTS). This system consists of a unique aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1][2] The engineered aaRS is evolved to specifically recognize and "charge" the engineered tRNA with 3-Am-Tyr. This charged tRNA then recognizes a repurposed codon (often an amber stop codon, UAG) on the mRNA, leading to the insertion of 3-Am-Tyr at that specific site during protein synthesis.[3] The key is that this engineered pair is "orthogonal," meaning it does not cross-react with the host cell's native aaRSs and tRNAs.[1][2]
Q2: What are the major challenges in minimizing the misincorporation of natural amino acids when using a 3-Am-Tyr OTS?
A2: The primary challenge is the structural similarity between 3-Am-Tyr and the natural amino acid L-tyrosine.[4][5] This can lead to two main types of misincorporation:
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The engineered aaRS for 3-Am-Tyr might mistakenly recognize and charge its orthogonal tRNA with L-tyrosine.[4]
-
Endogenous host synthetases, particularly tyrosyl-tRNA synthetase (TyrRS), might recognize and charge the orthogonal tRNA with L-tyrosine.[6]
These events lead to a heterogeneous protein population, with a mix of 3-Am-Tyr and L-tyrosine at the target site.
Q3: How can I improve the specificity of my engineered aminoacyl-tRNA synthetase for this compound?
A3: Improving synthetase specificity is a key strategy to reduce misincorporation. This is typically achieved through directed evolution of the aaRS.[5][7] The process often involves:
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Creating a library of synthetase mutants: Key residues in the amino acid binding pocket of a parent synthetase (like M. jannaschii TyrRS) are randomized.[5]
-
Positive Selection: Cells are grown in the presence of 3-Am-Tyr and a reporter gene with an amber codon. Only cells with a functional synthetase that incorporates 3-Am-Tyr will produce the full-length reporter protein and survive.[8][9]
-
Negative Selection: The surviving cells are then grown in the absence of 3-Am-Tyr but in the presence of all canonical amino acids. Cells with synthetases that misincorporate a natural amino acid (like tyrosine) will express a toxic gene, leading to their elimination.[8][9]
Multiple rounds of this positive and negative selection enrich for synthetase variants that are both active with 3-Am-Tyr and highly selective against natural amino acids.
Q4: Are there any special considerations for the handling and use of this compound in cell culture?
A4: Yes, this compound is sensitive to oxidation.[10] Oxidative stress can modify the amino acid, preventing its efficient incorporation and potentially leading to cytotoxicity. To mitigate this, it is recommended to:
-
Maintain a reduced cellular environment. This can be achieved by adding reducing agents like β-mercaptoethanol to the culture medium.[10]
-
Optimize oxygen levels, potentially by limiting oxygen exposure pre- and post-induction of protein expression.[10]
-
Prepare fresh stock solutions of 3-Am-Tyr for each experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Full-Length Protein | 1. Inefficient charging of the orthogonal tRNA by the engineered aaRS. 2. Poor competition of the charged orthogonal tRNA with release factors at the stop codon. 3. Low cellular uptake or instability of 3-Am-Tyr. 4. Cytotoxicity of 3-Am-Tyr at the concentration used. | 1. Further evolve the aaRS for improved kinetics. 2. Use a host strain with a deleted or down-regulated release factor 1 (RF1). 3. Optimize the concentration of 3-Am-Tyr in the growth medium. 4. Perform a dose-response curve to find the optimal, non-toxic concentration of 3-Am-Tyr. |
| High Misincorporation of L-Tyrosine (Confirmed by Mass Spectrometry) | 1. The engineered aaRS has poor selectivity against L-tyrosine. 2. The concentration of 3-Am-Tyr is too low relative to L-tyrosine in the cell. 3. The orthogonal tRNA is being recognized and charged by the endogenous host TyrRS. | 1. Perform additional rounds of negative selection during directed evolution of the aaRS to improve its specificity. 2. Increase the concentration of 3-Am-Tyr in the medium. Consider using a minimal medium to have better control over amino acid concentrations. 3. Ensure the chosen orthogonal tRNA has minimal cross-reactivity with host synthetases. This often involves using tRNAs from a different domain of life (e.g., archaeal tRNA in E. coli).[2] |
| No Protein Expression Detected | 1. The engineered aaRS is not functional. 2. The orthogonal tRNA is not being expressed or is improperly folded. 3. The 3-Am-Tyr is not being taken up by the cells. | 1. Verify the expression and activity of the aaRS independently. 2. Confirm the expression of the orthogonal tRNA via Northern blot. 3. Test different concentrations of 3-Am-Tyr and ensure it is soluble in the media. |
| Cell Growth is Inhibited After Adding 3-Am-Tyr | 1. This compound is cytotoxic at the concentration used. 2. Misincorporation of 3-Am-Tyr at unintended sites is causing cellular stress. | 1. Determine the maximum tolerated concentration of 3-Am-Tyr for your specific host cell line. 2. Improve the orthogonality of your system to prevent off-target incorporation. |
Experimental Protocols
Protocol 1: Directed Evolution of a 3-Am-Tyr Specific Aminoacyl-tRNA Synthetase
This protocol provides a general workflow for evolving a synthetase with high specificity for this compound.
-
Library Creation:
-
Identify the amino acid binding site residues of a parent TyrRS (e.g., M. jannaschii TyrRS) using its crystal structure.
-
Create a mutant library by performing saturation mutagenesis at these identified residues using techniques like error-prone PCR or degenerate primers.
-
Clone the library of synthetase variants into a suitable expression vector.
-
-
Positive Selection:
-
Transform the synthetase library into an E. coli strain containing a plasmid with a positive selection reporter (e.g., a survival gene like chloramphenicol acetyltransferase) with an in-frame amber (UAG) codon.
-
Plate the transformed cells on media containing chloramphenicol and 1 mM this compound.
-
Only cells expressing a synthetase capable of incorporating 3-Am-Tyr will survive.
-
-
Negative Selection:
-
Harvest the surviving colonies from the positive selection plate.
-
Transform these cells with a plasmid containing a counter-selection gene (e.g., a toxic gene like CcdB) with an in-frame amber codon.
-
Plate the cells on media containing all 20 canonical amino acids but lacking 3-Am-Tyr. An inducer for the toxic gene should also be present.
-
Cells with synthetases that misincorporate a natural amino acid at the amber codon will express the toxic protein and be eliminated.
-
-
Iteration and Characterization:
-
Isolate the plasmids from the surviving colonies.
-
Repeat the cycles of positive and negative selection for 2-4 rounds to enrich for highly specific variants.
-
Sequence the enriched synthetase variants to identify key mutations.
-
Characterize the best clones by expressing a reporter protein (e.g., GFP with a UAG codon) and quantifying the incorporation efficiency and fidelity via mass spectrometry.
-
Protocol 2: Optimizing Protein Expression with this compound
-
Strain and Plasmids:
-
Use an E. coli strain optimized for protein expression (e.g., BL21(DE3)).
-
Co-transform the cells with two plasmids: one expressing the evolved 3-Am-Tyr specific aaRS and the orthogonal tRNA, and another plasmid for the target protein containing an in-frame amber (TAG) codon at the desired position.
-
-
Media and Culture Conditions:
-
Grow a starter culture overnight in a rich medium (e.g., LB) with appropriate antibiotics.
-
Inoculate a larger volume of minimal medium (e.g., M9) supplemented with all amino acids except tyrosine. This helps to reduce competition from endogenous L-tyrosine.
-
Add this compound to a final concentration of 1-2 mM.
-
Include a reducing agent like 1 mM β-mercaptoethanol to prevent oxidation of 3-Am-Tyr.[10]
-
Grow the culture at 37°C with shaking.
-
-
Induction and Expression:
-
When the cell culture reaches an OD600 of 0.6-0.8, induce protein expression with IPTG (or another suitable inducer).
-
Reduce the temperature to 25-30°C and continue to shake for 16-24 hours.[10]
-
-
Analysis:
-
Harvest the cells and purify the target protein using standard methods (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Confirm the incorporation of this compound and assess the purity of the protein using SDS-PAGE and mass spectrometry.
-
Visualizations
Caption: Workflow for developing and using an orthogonal system for 3-Am-Tyr incorporation.
Caption: Troubleshooting logic for 3-Am-Tyr incorporation experiments.
References
- 1. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed evolution of an improved aminoacyl-tRNA synthetase for incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Amino-L-tyrosine (aTyr) Protein Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the quantum yield and brightness of proteins containing the noncanonical amino acid 3-Amino-L-tyrosine (aTyr).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments aimed at enhancing the fluorescence of aTyr-containing proteins.
Question: Why is the fluorescence of my aTyr-containing protein low or undetectable?
Answer:
Low or absent fluorescence in aTyr-containing proteins can stem from several factors, ranging from suboptimal expression conditions to issues with the local chromophore environment. Here are potential causes and troubleshooting steps:
-
Suboptimal Protein Expression and Maturation: The formation of the desired red-shifted fluorescent species of some aTyr-containing proteins is sensitive to the cellular environment.[1]
-
Solution: Optimize protein expression conditions. For E. coli, using rich culture media (e.g., Terrific Broth) and restricting oxygen both before and after induction can significantly increase the yield of the correctly folded and fluorescent protein.[1] For mammalian cells, the addition of reductants to the culture media can enhance the formation of the red-emitting product.[1]
-
-
Presence of Undesired Green Fluorescent Species: The incorporation of aTyr into some green fluorescent protein (GFP) scaffolds is intended to produce a red-shifted fluorescence. However, the presence of a competing green fluorescent species is a common issue.[1]
-
Solution: The appearance of green fluorescence is not due to an incomplete conversion to a red-fluorescent protein-like chromophore but rather an inherent property of the amino-derivatized GFP-like chromophore itself.[1] Optimizing expression conditions, particularly by limiting oxygen exposure post-induction, has been shown to minimize the undesired green fluorescence.[1]
-
-
Oxidation of this compound: The aTyr amino acid is sensitive to oxidation by molecular oxygen, which can negatively impact its fluorescent properties.[1]
-
Solution: Implement "oxygen limitation" strategies during protein expression. This can involve sealing the culture flasks to reduce air exchange.[1]
-
-
Poor Incorporation of aTyr: Inefficient incorporation of the unnatural amino acid during protein synthesis will lead to a lower concentration of the fluorescently active protein.
-
Environmental Quenching: The local microenvironment around the aTyr residue can quench its fluorescence.
-
Protein Aggregation or Misfolding: Incorrectly folded or aggregated protein will likely not be fluorescent.
-
Solution: After purification, perform size-exclusion chromatography to assess the monomeric state of the protein.[1] If aggregation is an issue, consider optimizing buffer conditions (pH, salt concentration) or expressing the protein at a lower temperature.
-
Question: My aTyr-containing protein has a good quantum yield, but the overall brightness is still low. What can I do?
Answer:
Brightness is a product of both the quantum yield and the molar extinction coefficient.[3] While you may have a good quantum yield, a low extinction coefficient will result in a dim protein.
-
Solution: Protein Engineering: A targeted mutagenesis approach can be employed to enhance the molar extinction coefficient and, consequently, the overall brightness.[1] For example, in a circularly permuted GFP (cpGFP) containing aTyr, mutating residues near the chromophore has been shown to improve brightness.[1] A specific mutation, E222H, introduced near the amino functional group of the aTyr-modified chromophore, was found to drastically increase the quantum yield in a superfolder GFP (sfGFP) backbone.[1]
Question: I observe precipitation of my protein during labeling or purification. Why is this happening?
Answer:
Protein precipitation can occur for several reasons, often related to changes in the protein's properties upon incorporation of the unnatural amino acid or during subsequent handling.
-
Solution: Modifying a protein by introducing a bulky or charged group like aTyr can alter its solubility.[2] If precipitation occurs, try adjusting the buffer conditions, such as pH or ionic strength. It may also be beneficial to work with lower protein concentrations.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of fluorescence in aTyr-containing proteins.
Question: What is the primary mechanism for improving the brightness of aTyr-containing fluorescent proteins?
Answer:
The primary strategies for improving the brightness of aTyr-containing fluorescent proteins are a combination of optimizing expression conditions and protein engineering through mutagenesis.[1] Optimized expression, including the use of rich media and oxygen restriction, ensures the high-yield production of the correctly folded, red-shifted protein.[1] Protein engineering, specifically site-directed mutagenesis of residues in the vicinity of the aTyr-containing chromophore, can further enhance the quantum yield and molar extinction coefficient, leading to increased brightness.[1]
Question: How does the cellular environment affect the fluorescence of aTyr proteins?
Answer:
The cellular environment plays a critical role. The redox state of the cell is particularly important, as a reduced state, promoted by reductants in the culture medium or by limiting oxygen, favors the formation of the desired red-emitting species in both E. coli and mammalian cells.[1] The composition of the culture medium can also impact the overall yield and purity of the fluorescent protein.[1]
Question: Can this compound be incorporated into any protein to make it fluorescent?
Answer:
While in principle aTyr can be incorporated site-specifically into many proteins using orthogonal tRNA/aaRS pairs, its ability to generate fluorescence is context-dependent.[1] The most successful examples involve incorporating aTyr into the chromophore-forming region of existing fluorescent proteins like GFP.[1] The surrounding protein scaffold is crucial for the proper formation and fluorescent properties of the resulting chromophore.
Question: What are the key quantitative parameters to consider when evaluating the brightness of a fluorescent protein?
Answer:
The two key parameters are the molar extinction coefficient (ε) and the quantum yield (Φ) . The molar extinction coefficient is a measure of how strongly the chromophore absorbs light at a given wavelength. The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. The overall brightness is proportional to the product of these two values (ε × Φ).[3]
Data Presentation
Table 1: Spectroscopic Properties of an aTyr-cpGFP and its Engineered Variants
| Protein Variant | Molar Excitation Coefficient (mM⁻¹ cm⁻¹) | Quantum Yield |
| aY-cpGFP | 48.7 | 0.14 |
| O-aY-cpFP0.1 | Not Reported | ~0.28 (nearly two-fold improvement over aY-cpGFP) |
Data synthesized from a study on engineering 3-aminotyrosine-derived red fluorescent variants of circularly permutated green fluorescent protein.[1]
Experimental Protocols
Protocol 1: Optimized Expression of aTyr-cpGFP in E. coli
This protocol is based on the optimized conditions identified for producing high yields of the red-shifted aTyr-cpGFP.[1]
-
Inoculation: Inoculate a single colony of E. coli transformed with the aTyr-cpGFP expression plasmid and the orthogonal tRNA/aaRS plasmid into 3.0 mL of Terrific Broth (TB) supplemented with appropriate antibiotics (e.g., 100 μg/mL ampicillin and 35 μg/mL chloramphenicol).
-
Overnight Culture: Incubate in a cap-sealed 15 mL culture tube at 37°C with shaking at 250 rpm overnight.
-
Scale-up: Add 1 mL of the saturated starter culture to 100 mL of fresh TB with antibiotics in a 500 mL flask.
-
Pre-induction Oxygen Limitation: Seal the flask and shake at 37°C and 250 rpm for approximately 4 hours until the optical density at 600 nm (OD₆₀₀) reaches 0.6.
-
Induction: Induce protein expression by adding 0.2% L-arabinose and 4 mM this compound (aTyr).
-
Post-induction Oxygen Limitation: Reseal the flask and continue to culture at 30°C with shaking for an additional 48 hours.
-
Cell Lysis and Analysis: Pellet the cells and lyse them using a suitable lysis buffer. The red fluorescence of the cell lysates can then be quantified.
Protocol 2: Expression and Imaging of aTyr-cpGFP in Mammalian Cells (HEK 293T)
This protocol provides a general guideline for expressing and imaging aTyr-containing proteins in a mammalian cell line.[1]
-
Transfection: Transfect HEK 293T cells with the plasmid encoding the aTyr-cpGFP variant.
-
Unnatural Amino Acid Incorporation: After 24 hours, replace the medium with DMEM containing 10% FBS and 2 mM aTyr.
-
Incubation: Perform fluorescence imaging between 48 and 72 hours post-transfection.
-
Imaging Preparation:
-
Rinse cells once with room temperature DPBS.
-
Equilibrate cells with mammalian cell imaging buffer (114 mM NaCl, 2.2 mM KCl, 22 mM NaHCO₃, 1.1 mM NaH₂PO₄, 2 mM D-glucose, 2 mM CaCl₂, 2 mM MgCl₂, 25 mM HEPES, pH 7.4) for approximately 30 minutes.
-
-
Fluorescence Imaging: Acquire images using appropriate filter sets. For a red-shifted aTyr protein, a 530/30 nm bandpass excitation filter and a 574/40 nm bandpass emission filter can be used.[1]
-
Image Analysis: Manually circle the cells in the acquired images and measure the mean fluorescence intensity within each region of interest for quantification.
Visualizations
Caption: Workflow for improving aTyr protein brightness.
Caption: Factors influencing aTyr protein brightness.
Caption: Impact of cellular redox state on aTyr fluorescence.
References
- 1. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
reducing green fluorescent species in 3-Amino-L-tyrosine expressions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-L-tyrosine (aY) to engineer proteins with red-shifted fluorescence. The primary focus is on addressing the common issue of undesired green fluorescent species.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: Why am I observing a strong green fluorescent signal instead of the expected red-shifted fluorescence when expressing my protein with this compound?
A1: The presence of a significant green fluorescent signal alongside or instead of the desired red fluorescence is a common issue when incorporating this compound (aY). This often indicates that the aY is not being efficiently incorporated or that the cellular environment is promoting the formation of a green-emitting chromophore. The primary suspected cause is the oxidation of aY during the initial stages of protein synthesis.[1] It's also possible that the green fluorescence results from the misincorporation of the canonical amino acid tyrosine, which naturally forms a green fluorescent chromophore in GFP-like proteins.[2][3]
Q2: How can I optimize my E. coli expression conditions to minimize the green fluorescent species and enhance the red-emitting product?
A2: Optimizing expression conditions to create a reduced cellular environment has been shown to be highly effective.[4] Key factors to control are the culture media and oxygen availability.[1] A study on an aY-derived circularly permuted GFP (aY-cpGFP) found that post-induction oxygen limitation yielded the best results with minimal undesired green emission.[1]
Optimized Expression Conditions for aY-cpGFP in E. coli
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Culture Medium | Rich media (e.g., LB) | Supports robust cell growth and protein expression.[1][4] |
| This compound (aY) | 4 mM | Ensures sufficient availability of the non-canonical amino acid.[1] |
| Induction Point | OD600 = 0.6 | Standard induction point for many protein expression systems.[1] |
| Oxygen Availability | Pre- and Post-induction oxygen limitation | Promotes a reduced cellular state, minimizing oxidation of aY and favoring the formation of the red-emitting chromophore.[1][4] |
Q3: What strategies can be employed in mammalian cell culture to increase the yield of the red-emitting product?
A3: Similar to bacterial expression, promoting a reduced cellular state is crucial in mammalian cells. Research has shown that the addition of reductants to the culture media can significantly increase the formation of the desired red-emitting protein product when expressing aY-containing proteins.[1][4]
Q4: My red fluorescent signal is weak even after optimizing expression conditions. How can I improve the brightness?
A4: If the red signal is weak, protein engineering through targeted mutagenesis can be an effective strategy. By introducing mutations to a few amino acid residues surrounding the chromophore, it is possible to enhance the brightness and improve the robustness of the red-shifted fluorescent protein.[1][4] Another approach involves introducing aromatic non-canonical amino acids at key positions, such as T203 in GFP, to induce π-stacking with the chromophore, which can successfully generate red-shifted variants.[5]
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of the undesired green fluorescent species?
A1: There are several potential causes for the appearance of green fluorescent species:
-
Oxidation of this compound: aY may be oxidized during the early steps of protein synthesis, when it exists as a free amino acid or is attached to a tRNA molecule.[1] This oxidized form may then lead to the formation of a green-emitting chromophore.
-
Misfolding or Incomplete Chromophore Maturation: The environment within the protein may not be optimal for the correct maturation of the red-shifted chromophore from aY.
-
Misincorporation of Tyrosine: The cell's translational machinery might mistakenly incorporate the natural amino acid tyrosine instead of aY, leading to the synthesis of a standard Green Fluorescent Protein.[2][3]
Q2: How can I verify the purity of my this compound stock before starting my experiments?
A2: Ensuring the purity of your non-canonical amino acid stock is a critical first step. High-Performance Liquid Chromatography (HPLC) is the most frequently used method for analyzing amino acid impurities.[6] Since aY lacks a strong chromophore for UV detection at higher wavelengths, you may need to use UV detection at a low wavelength (around 210 nm) or employ pre-column derivatization with a fluorescent reagent for more sensitive detection.[6][7]
Q3: What analytical techniques are recommended for characterizing the final purified protein product?
A3: A combination of techniques is recommended for a thorough characterization:
-
Fluorescence Spectroscopy: Use a fluorescence spectrophotometer to measure the excitation and emission spectra of your purified protein.[8] This will allow you to quantify the relative amounts of green (emission peak ~508 nm) and red-emitting species (e.g., emission at 580 nm for an aY-derived protein).[1]
-
Mass Spectrometry: To confirm the successful incorporation of this compound at the desired site, you can use mass spectrometry analysis of the intact protein or of digested peptide fragments.[9]
-
Absorbance Spectroscopy: Measuring the absorbance spectrum can provide information about the chromophore's state and purity.[1]
Experimental Protocols
Protocol 1: Optimized Expression of aY-Containing Fluorescent Protein in E. coli
This protocol is based on the optimized conditions identified for producing aY-cpGFP with minimal green fluorescence.[1]
-
Transformation: Transform E. coli cells (e.g., BL21(DE3)) with the plasmid encoding your protein of interest and the necessary orthogonal tRNA/aminoacyl-tRNA synthetase pair for aY incorporation.
-
Starter Culture: Inoculate a single colony into rich culture medium (e.g., Luria-Bertani broth) containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture & Pre-Induction Oxygen Limitation: Inoculate a larger volume of rich medium with the overnight culture. To limit oxygen, use a flask with a high culture-to-air volume ratio (e.g., fill the flask to 50% of its nominal volume) and seal it. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.
-
Induction: Add this compound to a final concentration of 4 mM and the inducer (e.g., IPTG) to the appropriate concentration.
-
Post-Induction Oxygen Limitation & Expression: Reseal the flask and continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 16-24 hours with shaking. The limited oxygen environment post-induction is critical for favoring the red-emitting product.[1]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Analysis: After purification, analyze the protein using fluorescence spectroscopy to determine the ratio of red to green fluorescence.
Protocol 2: HPLC Analysis for Amino Acid Purity
This is a general protocol for assessing the purity of an amino acid stock like this compound. Specific conditions may need to be optimized.[6][10]
-
Sample Preparation: Prepare a standard solution of your this compound stock in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic System: Use an HPLC system equipped with a suitable column and detector. A reversed-phase C18 column is a common choice.[11]
-
Mobile Phase: A typical mobile phase for amino acid analysis is a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Use a UV detector set to a low wavelength (e.g., 210 nm) where the peptide bond and carboxyl group absorb.[6] For higher sensitivity, pre-column derivatization with a fluorescent tag followed by fluorescence detection can be used.[7]
-
Analysis: Inject the sample and run the HPLC method. Analyze the resulting chromatogram for the presence of impurity peaks. The purity can be estimated by comparing the peak area of the main compound to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for reducing green fluorescence.
Caption: Pathways for red vs. green chromophore formation.
References
- 1. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Directed evolution of GFP with non-natural amino acids identifies residues for augmenting and photoswitching fluorescence - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02827A [pubs.rsc.org]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. nist.gov [nist.gov]
- 9. Engineering 'Golden' Fluorescence by Selective Pressure Incorporation of Non-canonical Amino Acids and Protein Analysis by Mass Spectrometry and Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Addressing Cellular Toxicity of 3-Amino-L-tyrosine in Mammalian Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular toxicity of 3-Amino-L-tyrosine (3-AT) in mammalian cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (also known as meta-tyrosine or m-Tyr) is a non-proteinogenic isomer of the amino acid L-tyrosine.[1][2][3] It is often studied as a marker of oxidative stress, where the oxidation of L-phenylalanine can lead to its formation.[2][3][4] In research, it can be used to investigate the cellular effects of amino acid misincorporation and oxidative damage.
Q2: What is the primary mechanism of this compound cellular toxicity?
The primary mechanism of 3-AT toxicity is its misincorporation into proteins during synthesis.[3][5][6] It is believed that L-phenylalanyl-tRNA synthetase can mistakenly recognize and attach 3-AT to tRNA destined for phenylalanine.[2][5] This leads to the synthesis of proteins with incorrect structure and function, which can trigger cellular stress responses, including apoptosis.[3][5]
Q3: What are the common observable signs of 3-AT toxicity in mammalian cell cultures?
Common signs of 3-AT toxicity include:
-
Reduced cell viability and proliferation.
-
Increased cell death, often through apoptosis.[7]
-
Changes in cell morphology.
-
Increased production of reactive oxygen species (ROS).
-
Decreased colony formation ability.[5]
Q4: Can the cytotoxic effects of this compound be reversed or mitigated?
Yes, the cytotoxicity of 3-AT can be mitigated. Co-incubation of cells with an excess of L-phenylalanine has been shown to reverse the toxic effects.[4][5] This is because L-phenylalanine competes with 3-AT for the same tRNA synthetase, reducing the misincorporation of 3-AT into newly synthesized proteins.[5]
Q5: Are there other tyrosine isomers that are also cytotoxic?
Yes, other isomers like ortho-tyrosine (o-Tyr) can also be formed under oxidative stress and may exhibit cytotoxic effects.[2] 3-nitro-L-tyrosine, formed by the reaction of peroxynitrite with tyrosine, is another modified amino acid that can induce apoptosis in certain cell types, such as motor neurons.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of unexpected cell death at low 3-AT concentrations. | Cell line is particularly sensitive to amino acid misincorporation or oxidative stress. | 1. Perform a dose-response curve to determine the EC50 for your specific cell line. 2. Reduce the initial concentration of 3-AT. 3. Include an antioxidant, such as N-acetylcysteine (NAC), in your culture medium to mitigate oxidative stress. |
| Inconsistent results between experiments. | 1. Variability in 3-AT stock solution. 2. Differences in cell passage number or confluency. 3. Inconsistent incubation times. | 1. Prepare fresh 3-AT stock solutions for each experiment. 2. Use cells within a consistent and low passage number range. 3. Ensure precise timing for all treatment and assay steps. |
| Difficulty observing a rescue effect with L-phenylalanine. | 1. Insufficient concentration of L-phenylalanine. 2. Timing of L-phenylalanine addition is not optimal. | 1. Increase the molar excess of L-phenylalanine relative to 3-AT (e.g., 10-fold or higher). 2. Add L-phenylalanine simultaneously with or prior to the addition of 3-AT. |
| Observed cytotoxicity does not correlate with expected levels of protein misincorporation. | 1. Toxicity may be mediated by other mechanisms in addition to protein misincorporation. 2. The method for detecting protein misincorporation is not sensitive enough. | 1. Investigate other potential mechanisms, such as induction of oxidative stress (measure ROS levels) or apoptosis (caspase activity assays). 2. Consider more sensitive techniques for detecting misincorporated amino acids, such as mass spectrometry-based proteomics. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound (m-tyrosine) toxicity.
| Parameter | Cell Line | Concentration of 3-AT (m-tyrosine) | Observed Effect | Reference |
| Colony Formation Inhibition | CHO | 0.2 mM | ~30% inhibition | [5] |
| LDH Release | CHO | 5 mM (24-48h) | Markedly increased | [5] |
| Apoptosis Induction | PC12 | Intracellular level of 133 µmol/mol tyrosine | Induced apoptosis | [7][9] |
Experimental Protocols
Cell Viability Assessment using MTS Assay
Objective: To quantify the cytotoxic effect of this compound by measuring mitochondrial metabolic activity.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (3-AT)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 3-AT in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 50 µL of fresh medium and 50 µL of the 2x 3-AT solutions to achieve the final concentrations. Include wells with medium only as a blank and cells with medium without 3-AT as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance.
Detection of Apoptosis by Caspase-3 Activity Assay
Objective: To determine if 3-AT-induced cell death occurs through apoptosis by measuring the activity of caspase-3.
Materials:
-
Mammalian cells treated with 3-AT
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., from R&D Systems, Abcam)
-
Lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)
-
Microplate reader
Procedure:
-
Culture and treat cells with 3-AT as described in the previous protocol.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer according to the kit manufacturer's instructions.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Quantify caspase-3 activity relative to the untreated control.
Visualizations
Caption: Workflow for assessing 3-AT cellular toxicity.
Caption: Proposed signaling cascade for 3-AT toxicity.
Caption: Decision tree for troubleshooting high cell death.
References
- 1. Tyrosine - Wikipedia [en.wikipedia.org]
- 2. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The toxic effects of meta‐tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of 3-Nitrotyrosine Induces Apoptotic Death in Dopaminergic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of motor neuron apoptosis by free 3-nitro-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
Technical Support Center: Enhancing Photostability of 3-Amino-L-tyrosine Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 3-Amino-L-tyrosine fluorophores.
Troubleshooting Guide
This section addresses specific issues encountered during experiments involving this compound fluorescence.
Q1: My this compound fluorescence signal is fading very quickly during imaging. What's causing this and how can I fix it?
A1: Rapid signal loss is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to light. This process is often mediated by reactive oxygen species (ROS) generated during the fluorescence excitation-emission cycle.
Recommended Solutions:
-
Reduce Excitation Light Intensity: Decrease the power of your laser or LED light source. The rate of photobleaching is directly proportional to the intensity of the excitation light. While not always a linear relationship, reducing the power can significantly decrease the rate of bleaching.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible acquisition times that still provide a good signal-to-noise ratio. For time-lapse experiments, increase the interval between acquisitions.
-
Use an Antifade Reagent: Incorporate an antifade reagent into your imaging buffer or mounting medium. These agents work by scavenging reactive oxygen species or quenching reactive triplet states of the fluorophore. See the table below for common options.
-
Optimize Imaging Buffer: Ensure your imaging buffer is free of components that could contribute to ROS production. De-gassing the buffer to remove dissolved oxygen can also enhance photostability.
-
Select Appropriate Filters: Use high-quality bandpass filters that match the excitation and emission spectra of this compound to minimize exposure to unnecessary wavelengths.
Q2: I am observing high background fluorescence, which is obscuring the signal from my this compound probe. How can I reduce it?
A2: High background can originate from several sources, including autofluorescence from cells or media components, and non-specific binding of reagents.
Recommended Solutions:
-
Check for Autofluorescence: Before labeling, examine a control (unlabeled) sample under the same imaging conditions to assess the level of intrinsic autofluorescence. Some cell culture media components are known to be fluorescent.
-
Use a Different Wavelength: If autofluorescence is high in your current channel, consider if your experimental design allows for shifting to a longer wavelength where autofluorescence is typically lower.
-
Optimize Blocking Steps: If using antibody-based detection, ensure proper blocking steps are included to prevent non-specific antibody binding.
-
Wash Samples Thoroughly: Increase the number and duration of wash steps after labeling to remove any unbound fluorophores.
-
Use Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to computationally separate the specific this compound signal from the background autofluorescence.
Q3: The signal-to-noise ratio (SNR) of my images is poor, making data analysis difficult. How can I improve it?
A3: A low SNR can be a result of low signal (due to photobleaching or low fluorophore concentration) or high background/noise.
Recommended Solutions:
-
Enhance Photostability: Follow the steps outlined in Q1 to minimize photobleaching, which will preserve your signal for longer.
-
Optimize Fluorophore Concentration: While increasing fluorophore concentration can boost signal, excessively high concentrations can lead to self-quenching. Titrate your labeling concentration to find the optimal balance.
-
Cool the Detector: If using a sensitive camera (like a CCD or sCMOS), cooling it will reduce thermal noise and improve SNR.
-
Image Averaging: Acquire multiple images in rapid succession and average them. This will increase the signal relative to the random noise.
-
Use Image Processing Techniques: Apply appropriate background subtraction and denoising algorithms during post-acquisition analysis. Be cautious not to introduce artifacts.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical alteration of a fluorophore, rendering it permanently non-fluorescent. It occurs when the fluorophore, after being excited by light, enters a long-lived, chemically reactive triplet state. In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS), which then attack and destroy the fluorophore's chemical structure. This is a significant problem in fluorescence microscopy because it limits the total number of photons that can be detected from a single molecule, thereby constraining the duration of imaging experiments and reducing the signal-to-noise ratio.
Q2: How do antifade reagents work and which one should I choose?
A2: Antifade reagents are chemical compounds added to the imaging medium to suppress photobleaching. Their mechanisms generally involve:
-
Triplet State Quenchers: These molecules directly interact with the excited fluorophore in its triplet state, returning it to the ground state before it can react with oxygen.
-
Reactive Oxygen Species (ROS) Scavengers: These are antioxidants that neutralize ROS as they are formed, protecting the fluorophore from oxidative damage.
The choice of reagent depends on your sample (live or fixed cells) and the specific fluorophore. For live-cell imaging, biocompatible and non-toxic reagents are essential.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Proposed Mechanism | Suitability | Notes |
| Trolox | ROS Scavenger, Triplet Quencher | Live & Fixed Cells | A water-soluble derivative of Vitamin E; popular for live-cell imaging. |
| n-Propyl gallate (NPG) | ROS Scavenger | Live & Fixed Cells | Nontoxic but may have anti-apoptotic properties that could affect experiments. |
| Ascorbic Acid (Vitamin C) | ROS Scavenger | Live & Fixed Cells | A natural antioxidant, but its effectiveness can be limited at non-toxic concentrations. |
| p-Phenylenediamine (PPD) | ROS Scavenger | Fixed Cells Only | Highly effective but toxic and can react with certain classes of dyes (e.g., cyanines). |
| DABCO | ROS Scavenger | Live & Fixed Cells | Less effective than PPD but also less toxic. |
| Commercial Mountants (e.g., ProLong™ Live, Vectashield®) | Proprietary mix of quenchers and scavengers | Specific formulations for Live or Fixed Cells | Often provide superior and more consistent performance. |
Q3: How does the local environment affect the photostability of this compound?
A3: The immediate chemical environment around a fluorophore significantly influences its photophysical properties, including its photostability. For fluorophores linked to proteins, adjacent amino acid residues can either enhance or decrease photostability. For example, aromatic residues like tryptophan can sometimes quench fluorescence through dynamic collisions, while charged residues like glutamate may enhance stability. The pH and redox state of the buffer can also play a crucial role. For some tyrosine-derived fluorophores, changes in pH can alter the protonation state of the phenolic group, affecting the entire conjugated π-system and thus its fluorescent properties and stability. Similarly, a reduced cellular state can be beneficial for some fluorescent proteins derived from 3-aminotyrosine.
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-Life (t½)
This protocol outlines a method to quantify the photostability of this compound under different conditions (e.g., with and without an antifade agent).
Materials:
-
Sample containing this compound fluorophore.
-
Fluorescence microscope with a stable light source and sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Imaging buffer (e.g., PBS), with and without the antifade agent to be tested.
Procedure:
-
Sample Preparation: Prepare your sample (e.g., cells labeled with the fluorophore) on a microscope slide.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for this compound.
-
Locate Region of Interest (ROI): Place the slide on the stage and focus on a representative area of your sample.
-
Set Imaging Parameters: Adjust the illumination intensity to a level that provides a good initial signal. It is critical to use the exact same illumination intensity and camera settings for all conditions being compared.
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5-10 seconds). Continue until the fluorescence intensity has decreased significantly (e.g., to less than 20% of the initial value).
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI within the labeled area and measure the mean fluorescence intensity for each image in the time series.
-
Select a background region with no fluorescence and measure its mean intensity at each time point.
-
Subtract the background intensity from the ROI intensity for each frame.
-
Normalize the background-corrected intensity values to the initial intensity at t=0 (i.e., divide all values by the intensity of the first frame).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).
-
Visualizations
Caption: Mechanism of photobleaching and intervention points for antifade agents.
Technical Support Center: Overcoming Poor Expression of Proteins with Multiple 3-Amino-L-tyrosine Sites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the expression of proteins containing multiple 3-Amino-L-tyrosine (3-ATyr) residues.
FAQs: Quick Solutions to Common Problems
Q1: My protein with multiple 3-ATyr sites is not expressing at all or has extremely low yield. What are the most likely causes?
Low or no expression is a common issue when incorporating multiple non-canonical amino acids (ncAAs). The primary culprits are often inefficient amber (UAG) stop codon suppression and toxicity of the expressed protein to the host organism. Other factors include suboptimal codon usage for the expression host, instability of the mRNA transcript, or issues with the aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (tRNAPylCUA) pair.[1][2]
Q2: I'm observing a high level of truncated protein products. What's happening?
This strongly indicates inefficient amber suppression. The ribosome is terminating translation at the UAG codons intended for 3-ATyr incorporation. This can be due to insufficient levels of the 3-ATyr-charged suppressor tRNA, competition with release factor 1 (RF1), or a suboptimal aaRS.[3][4]
Q3: My full-length protein is expressed, but it's insoluble and forms inclusion bodies. How can I fix this?
Protein aggregation is a frequent challenge, especially when introducing multiple bulky, hydrophobic ncAAs.[5] This can be caused by improper folding due to the presence of 3-ATyr. Troubleshooting strategies include optimizing expression conditions (e.g., lower temperature), using a different expression host, co-expressing chaperones, or employing a cell-free protein synthesis system.[6][7]
Q4: How does codon usage bias affect the expression of my protein with multiple 3-ATyr sites?
Codon usage bias refers to the fact that different organisms prefer certain codons for the same amino acid.[8][9][10][11] If the gene encoding your protein of interest contains codons that are rare in your expression host (e.g., E. coli), translation can be slow or stall, leading to low protein yield. This issue is compounded when you are also demanding the cell's translational machinery to incorporate multiple ncAAs. Codon optimization of your gene to match the host's preferred codons can significantly improve expression levels.[11]
Q5: Can I use a cell-free protein synthesis (CFPS) system to overcome these expression challenges?
Yes, CFPS systems offer several advantages for expressing proteins with multiple ncAAs.[12] They are open systems, allowing for the direct supply of 3-ATyr and other components at optimal concentrations. This bypasses issues of cellular toxicity and transport of the ncAA across the cell membrane. CFPS systems can significantly improve the yield and purity of proteins with multiple 3-ATyr sites.[12]
Troubleshooting Guides
Guide 1: Diagnosing and Improving Low Protein Yield
This guide provides a systematic approach to troubleshooting low expression yields of proteins containing multiple 3-ATyr residues.
Step 1: Analyze Codon Usage and Optimize Gene Sequence
-
Problem: The mRNA sequence of your target protein may contain codons that are infrequently used by the expression host, leading to translational pausing and premature termination.[8][13]
-
Solution:
-
Analyze the codon usage of your target gene using online tools or software.
-
Synthesize a new version of the gene with codons optimized for your expression host (e.g., E. coli K-12).
-
When placing amber (TAG) codons for 3-ATyr incorporation, avoid sequences that can lead to ribosomal frameshifting or termination.[14]
-
Step 2: Enhance Amber Suppression Efficiency
-
Problem: Inefficient charging of the suppressor tRNA with 3-ATyr by the engineered aminoacyl-tRNA synthetase (aaRS) or poor competition of the charged tRNA with release factors at the ribosome.[3][15]
-
Solutions:
-
Increase Suppressor tRNA Levels: Use a plasmid with a strong, constitutive promoter to drive the expression of the suppressor tRNA.
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Engineer the aaRS: If you suspect low charging efficiency, consider directed evolution or rational design to improve the catalytic activity and specificity of your 3-ATyr-RS.[16][17][18]
-
Optimize 3-ATyr Concentration: Ensure an adequate supply of 3-ATyr in the growth medium. Titrate the concentration to find the optimal balance between incorporation efficiency and potential toxicity.
-
Step 3: Mitigate Cellular Toxicity
-
Problem: The overexpression of a foreign protein, especially one with multiple ncAAs, can be toxic to the host cells, leading to poor growth and low protein yields.
-
Solutions:
-
Lower Expression Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, promote proper folding, and reduce toxicity.[6]
-
Use a Tightly Regulated Promoter: Employ an inducible expression system (e.g., pET vectors with the T7 promoter) to keep the expression of the target protein off until the cells have reached a suitable density.
-
Switch to a Different Expression Strain: Some E. coli strains are better suited for expressing difficult proteins.
-
Experimental Workflow for Troubleshooting Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Codon usage bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon usage bias - Wikipedia [en.wikipedia.org]
- 10. Codon usage bias in prokaryotic pyrimidine-ending codons is associated with the degeneracy of the encoded amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 14. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 18. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Usage for 3-Amino-L-tyrosine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for efficiently incorporating 3-Amino-L-tyrosine into proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into a protein?
A1: The incorporation of this compound, a non-canonical amino acid (ncAA), relies on the use of an orthogonal translation system.[1] This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), often a suppressor tRNA that recognizes a stop codon (like the amber codon, UAG).[2][3] This aaRS/tRNA pair is "orthogonal," meaning it functions independently of the host cell's endogenous synthetases and tRNAs.[1][4] The engineered aaRS is specifically evolved to recognize and charge the suppressor tRNA with this compound. When the ribosome encounters the designated stop codon in the mRNA sequence of the target protein, the charged suppressor tRNA delivers this compound, incorporating it into the growing polypeptide chain.[5]
Q2: Which orthogonal aaRS/tRNA pairs are suitable for this compound incorporation?
A2: The most commonly used orthogonal systems for incorporating tyrosine analogs are derived from the tyrosyl-tRNA synthetase (TyrRS)/tRNATyr pair from archaea like Methanocaldococcus jannaschii or the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from Methanosarcina species.[6] These systems are often chosen because they have minimal cross-reactivity with the translational machinery in common expression hosts like E. coli and mammalian cells.[1][7] Directed evolution has been successfully used to engineer these synthetases to specifically recognize various non-canonical amino acids, including those structurally similar to this compound, such as 3-nitrotyrosine and L-DOPA.[6][8][9]
Q3: What is codon optimization and why is it important for expressing the target protein?
A3: Codon optimization is the process of altering the DNA sequence of a gene to enhance its expression in a specific host organism, without changing the amino acid sequence of the encoded protein.[10] Different organisms exhibit "codon bias," meaning they preferentially use certain codons for a given amino acid due to varying tRNA abundances.[10][11] When expressing a protein in a heterologous host, rare codons in the gene can lead to translational stalling, reduced protein yield, and errors in protein synthesis.[10] By replacing these rare codons with those frequently used by the expression host, translation efficiency can be significantly improved, leading to higher yields of the target protein containing this compound.[12][13]
Q4: Can I use a cell-free protein synthesis (CFPS) system for incorporating this compound?
A4: Yes, cell-free protein synthesis (CFPS) is a powerful platform for the efficient incorporation of non-canonical amino acids.[14] CFPS systems provide an open environment that allows for direct control over the concentrations of components, including the orthogonal aaRS, suppressor tRNA, and this compound.[14] This can lead to higher incorporation efficiency by minimizing competition with endogenous cellular factors.
Troubleshooting Guide
Q5: I am observing very low yields of my full-length protein containing this compound. What are the possible causes and solutions?
A5: Low protein yield is a common issue. Here are several potential causes and troubleshooting steps:
-
Suboptimal Codon Usage in the Target Gene: The presence of rare codons in your gene of interest can hinder translation efficiency in the expression host.
-
Inefficient Orthogonal aaRS/tRNA Pair: The engineered synthetase may have low activity or specificity for this compound, or the suppressor tRNA may be poorly expressed or processed.
-
Solution 1: Use a previously validated and highly active aaRS mutant for tyrosine analogs. If necessary, further rounds of directed evolution of the synthetase can improve its efficiency.[6][16]
-
Solution 2: Optimize the expression of the aaRS and tRNA by using strong promoters and ensuring the plasmid copy number is adequate.[7] Some studies have shown that integrating the aaRS and tRNA genes into a single vector can enhance incorporation efficiency.[7]
-
Solution 3: Consider using engineered tRNA variants that have been shown to boost performance.[2]
-
-
Insufficient Intracellular Concentration of this compound: The amino acid may not be efficiently transported into the cells or may be present at a concentration that is too low to outcompete endogenous amino acids for mis-acylation.
-
Solution: Increase the concentration of this compound in the culture medium. A titration experiment is recommended to find the optimal concentration.
-
-
Competition with Release Factor 1 (RF1): At the amber stop codon (UAG), the suppressor tRNA competes with the host's Release Factor 1, which terminates translation.
-
Solution: In E. coli, consider using a strain where the gene for RF1 has been deleted (a " genomically recoded organism"). This eliminates competition at UAG codons and can dramatically increase the yield of the ncAA-containing protein.
-
Q6: Mass spectrometry analysis of my purified protein shows a mix of my target protein with this compound and a truncated version. Why is this happening?
A6: This indicates inefficient suppression of the stop codon. The ribosome is terminating translation at the UAG codon some of the time instead of incorporating this compound.
-
Possible Cause: The efficiency of your orthogonal translation system is not high enough to outcompete the release factor.
-
Solution 1: Increase the expression levels of your aaRS and suppressor tRNA. This can be achieved by switching to a higher copy number plasmid or a stronger promoter.[7]
-
Solution 2: Optimize the concentration of this compound in the growth media.
-
Solution 3: Ensure that the suppressor tRNA you are using is optimal. Some engineered tRNAs show improved performance.[6]
-
Q7: My protein has the correct mass, but I suspect some of the incorporated amino acid is a canonical one (like Tyrosine or Phenylalanine). How can I check for this and prevent it?
A7: This issue points to a lack of fidelity in your orthogonal system. The engineered aaRS may be mis-acylating the suppressor tRNA with a natural amino acid.
-
Possible Cause: The engineered aaRS is not perfectly specific for this compound and retains some activity towards natural amino acids.
-
Solution 1: Perform a negative selection during the directed evolution of the aaRS to remove variants that are active with canonical amino acids.
-
Solution 2: In your expression experiments, analyze protein production in the absence of this compound. If you still see full-length protein, it's a clear sign of misincorporation.[5]
-
Solution 3: Some synthetases have been engineered with editing domains that can hydrolyze mis-acylated tRNAs, thereby increasing fidelity.[17]
-
Solution 4: For structurally similar amino acids like L-DOPA, using tyrosine-deficient media or a tyrosine auxotrophic host has been a successful strategy.[8] This may also be applicable to this compound.
-
Data Presentation
Table 1: Illustrative Effect of Suppressor tRNA Optimization on ncAA Incorporation
Note: This data is adapted from studies on 3-nitrotyrosine and serves as an example of the improvements that can be achieved through tRNA engineering. Similar optimization may be beneficial for this compound.
| Suppressor tRNA Variant | Relative sfGFP Yield (%) | Amino Acid Km (µM) for TyrRS |
| Original Orthogonal tRNA | 100 | 5.0 ± 0.5 |
| G34C/G37A Mutant | 180 ± 20 | 2.5 ± 0.3 |
| D- and Variable Loop Mutant | 60 ± 10 | 8.0 ± 0.9 |
(Data adapted from studies on engineered tRNATyr suppressors.[6])
Table 2: Example of Titer Improvement in L-Tyrosine Production through Modular Engineering in E. coli
Note: While this data is for L-tyrosine production, it illustrates the significant impact of metabolic engineering and optimization on the availability of a precursor amino acid, a principle that can be relevant for ensuring sufficient supply of a non-canonical amino acid.
| Strain | Relevant Genetic Modification | L-Tyrosine Titer (g/L) |
| Wild Type | - | < 0.1 |
| Engineered Strain 1 | Overexpression of aroG*, ppsA, tktA | 1.5 ± 0.1 |
| Engineered Strain 2 | Strain 1 + aroK optimization | 2.2 ± 0.2 |
| Engineered Strain 3 | Strain 2 + further module balancing | 3.5 ± 0.3 |
(Data conceptualized from modular engineering approaches for L-tyrosine production.[18])
Experimental Protocols
Protocol 1: Expression of a Target Protein with this compound in E. coli
-
Plasmid Transformation:
-
Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding your target gene with an in-frame amber (TAG) codon at the desired incorporation site (e.g., a pET vector).
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase specific for this compound and its corresponding suppressor tRNA (e.g., a pEVOL vector).
-
-
-
Starter Culture:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics for both plasmids.
-
Incubate overnight at 37°C with shaking (250 rpm).
-
-
Expression Culture:
-
Inoculate 1 L of minimal medium (e.g., GMML medium supplemented with 17 amino acids, excluding tyrosine if a tyrosine-auxotrophic strain is used) in a baffled flask with the overnight culture.[19]
-
Add the appropriate antibiotics.
-
Add this compound to a final concentration of 1-2 mM.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
-
Induction and Expression:
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Purification of His-tagged Protein containing this compound
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 20 mM imidazole, pH 7.4).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with 20 column volumes of wash buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, 40 mM imidazole, pH 7.4).
-
Elute the protein with a linear gradient of imidazole (from 40 mM to 500 mM) in elution buffer (20 mM sodium phosphate, 500 mM NaCl, pH 7.4).[6]
-
-
Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to check for purity.
-
Confirm the incorporation of this compound by mass spectrometry (e.g., ESI-MS).
-
Pool the pure fractions, dialyze against a suitable storage buffer (e.g., 20 mM Tris, 50 mM NaCl, pH 8.5), concentrate, and store at -80°C.[6]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 4. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed evolution of an improved aminoacyl-tRNA synthetase for incorporation of L-3,4-dihydroxyphenylalanine (L-DOPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What Is Codon Optimization? Boosting Protein Expression in Synthetic Biology [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize [frontiersin.org]
- 13. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 14. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Codon Optimization (ExpOptimizer) - Online Tools [novoprolabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 3-Amino-L-tyrosine Incorporation: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (uAAs) into proteins represents a powerful tool for protein engineering, drug development, and the study of biological processes. 3-Amino-L-tyrosine (3-AT), a synthetic analogue of tyrosine, offers a unique chemical handle for protein modification and the introduction of novel functionalities. However, robust analytical methods are crucial to verify the fidelity and efficiency of its incorporation. This guide provides an objective comparison of mass spectrometry-based methods for validating 3-AT incorporation, complete with experimental data and detailed protocols.
Mass Spectrometry Approaches for 3-AT Validation
Mass spectrometry (MS) is the gold standard for identifying and quantifying the incorporation of uAAs like 3-AT into a target protein.[1] The primary approach is "bottom-up" proteomics, where the protein of interest is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of MS-Based Validation Strategies
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Peptide Mapping by LC-MS/MS | The protein is digested (e.g., with trypsin), and the resulting peptides are separated by liquid chromatography and analyzed by MS/MS. The mass shift corresponding to the 3-AT incorporation in a specific peptide is identified. | High sensitivity and specificity.[1] Provides sequence-specific confirmation of incorporation.[2] Can be made quantitative.[3][4] | Requires enzymatic digestion, which may result in incomplete digestion or missed cleavages. Potential for peptide ionization bias.[1] | Routine confirmation of 3-AT incorporation at specific sites. |
| Targeted MS/MS (Selected Reaction Monitoring - SRM) | A triple quadrupole mass spectrometer is used to selectively monitor for a specific precursor ion (the 3-AT containing peptide) and a specific fragment ion. | High sensitivity and quantitative accuracy.[3][4] Excellent for quantifying incorporation efficiency across multiple samples. | Requires prior knowledge of the peptide sequence and its fragmentation pattern. Less suitable for initial discovery. | Quantifying the percentage of 3-AT incorporation in a purified protein. |
| High-Resolution Mass Spectrometry (HRMS) | Utilizes instruments like Orbitrap or TOF analyzers to measure peptide masses with high accuracy. This allows for confident identification of the mass shift caused by 3-AT incorporation. | High mass accuracy reduces ambiguity in peptide identification. Can distinguish between isobaric modifications. | Higher instrument cost. | High-confidence validation of 3-AT incorporation and screening for off-target modifications. |
| Top-Down Proteomics | The intact protein is introduced into the mass spectrometer and fragmented. This allows for the localization of the 3-AT modification without prior digestion. | Provides a complete view of all modifications on the protein. | Technically challenging for large proteins. Lower sensitivity compared to bottom-up approaches. | Analysis of smaller proteins or when information about co-occurring modifications is needed. |
Quantitative Data Summary
Direct quantitative comparisons of different MS methods for this compound are not extensively documented in single studies. However, the performance of LC-MS/MS for quantifying related or similar amino acids provides a strong indication of the expected performance.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 3-Nitro-L-tyrosine | LC-MS/MS | Human Plasma | 0.030 ng/mL | 0.100 ng/mL | [5][6] |
| 3-Bromo-L-tyrosine | LC-MS/MS | Human Plasma | 0.026 ng/mL | 0.096 ng/mL | [5][6] |
| 3-Chloro-L-tyrosine | LC-MS/MS | Human Plasma | 0.030 ng/mL | 0.098 ng/mL | [5][6] |
| Standard Amino Acids | LC-MS/MS | Cell Supernatant | fmol on-column | - | [7] |
These values for halogenated and nitrated tyrosine, which are structurally related to 3-AT, demonstrate the high sensitivity achievable with targeted LC-MS/MS methods.
Experimental Workflow and Protocols
A general workflow for the validation of 3-AT incorporation using a bottom-up proteomics approach is outlined below.
Detailed Protocol: In-Gel Tryptic Digestion and LC-MS/MS Analysis
This protocol provides a representative method for identifying 3-AT incorporation in a purified protein.
1. Protein Separation and In-Gel Digestion
-
SDS-PAGE: Separate the purified protein sample on a 1D SDS-PAGE gel. Visualize the protein band using a Coomassie-based stain.
-
Excision: Excise the protein band of interest from the gel.
-
Destaining: Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate until the gel piece is clear.
-
Reduction and Alkylation:
-
Reduce disulfide bonds by incubating the gel piece in 10 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate for 1 hour at 56°C.
-
Alkylate cysteine residues by incubating in 55 mM iodoacetamide in 50 mM ammonium bicarbonate for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Wash the gel piece with 50 mM ammonium bicarbonate and then dehydrate with 100% ACN.
-
Rehydrate the gel piece in a solution of sequencing-grade trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate on ice for 30-60 minutes.
-
Remove the excess trypsin solution and add enough 50 mM ammonium bicarbonate to cover the gel piece.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece by sequential incubations with 50% ACN/5% formic acid, followed by 100% ACN.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
2. LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Liquid Chromatography:
-
Inject the peptide sample onto a reverse-phase C18 column.
-
Elute the peptides using a gradient of increasing ACN concentration (e.g., 2% to 40% ACN over 60 minutes) with 0.1% formic acid as the ion-pairing agent.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition mode.
-
Acquire full MS scans (MS1) over a mass range of m/z 350-1800.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire tandem mass spectra (MS2) of the fragment ions.
-
3. Data Analysis
-
Database Searching: Use a search algorithm (e.g., SEQUEST, Mascot) to match the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Modification Specification: Crucially, specify a variable modification corresponding to the mass difference between tyrosine and this compound (+15.0109 Da) on tyrosine residues.
-
Validation: Manually inspect the MS/MS spectra of peptides identified as containing 3-AT to confirm the presence of key fragment ions (b- and y-ions) that support the sequence and the location of the modification.
-
Quantification: For relative quantification, compare the peak areas of the extracted ion chromatograms for the 3-AT-containing peptide and the corresponding unmodified tyrosine-containing peptide.
Application: Probing Signaling Pathways
The incorporation of 3-AT can be used to introduce novel functionalities to probe biological systems. For example, the amino group of 3-AT can be used for bio-orthogonal conjugation to fluorescent probes or other molecules, allowing for the study of protein localization and interaction within a signaling pathway.
Conclusion
Validating the incorporation of this compound is a critical step in its application. LC-MS/MS-based bottom-up proteomics stands out as the most robust and widely applicable method, offering both high-confidence identification and quantitative analysis. While other methods like top-down proteomics have specific advantages, peptide-level analysis after enzymatic digestion provides the optimal balance of sensitivity, specificity, and throughput for most research and development applications. The provided protocol serves as a foundational guide that can be adapted to specific proteins and instrumentation.
References
- 1. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.com [sciex.com]
Comparison Guide: Control Experiments for Confirming 3-Amino-L-tyrosine-Dependent Red Shift
Authored for: Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) is a powerful tool for engineering proteins with novel functionalities.[1] One such ncAA, 3-Amino-L-tyrosine (aY), has been utilized to red-shift the fluorescence of Green Fluorescent Protein (GFP) and its derivatives by modifying the internal chromophore.[2][3] This green-to-red conversion offers significant advantages for biological imaging, including reduced phototoxicity and deeper tissue penetration.[2][4]
However, attributing a spectral red shift solely to the incorporation of this compound requires rigorous validation. Inconsistent results, including the formation of undesired green fluorescent species, can arise from factors such as expression conditions or incomplete incorporation.[2] This guide provides a comprehensive overview of the essential control experiments required to unequivocally confirm that an observed red shift is dependent on the successful, site-specific incorporation of this compound. We compare the expected outcomes of the primary experiment against a series of negative and positive controls, supported by detailed experimental protocols and validation methodologies.
Quantitative Data Summary
The following table summarizes the expected outcomes from the key control experiments. Successful confirmation of aY-dependent red shift relies on observing the specific results outlined for the "Test Condition" and their clear distinction from the control conditions.
| Experiment | Condition | Expected Protein Product | Expected Excitation Max (nm) | Expected Emission Max (nm) | Mass Spectrometry Result |
| Test Condition | Expression with aY | Full-length protein with aY incorporated | ~520 - 530 | ~580 - 600 | Confirms mass of protein + aY |
| Control 1 | Expression without aY | Truncated protein (if any) | N/A (No chromophore) | N/A (No fluorescence) | Confirms absence of full-length protein |
| Control 2 | Wild-Type (WT) Protein | Full-length WT protein (with Tyrosine) | ~488 | ~510 | Confirms mass of WT protein |
| Control 3 | Free this compound | N/A | Intrinsic absorbance of aY | Intrinsic fluorescence of aY | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the key steps for protein expression, purification, and analysis.
1. Protein Expression and Purification
This protocol is based on the amber suppression methodology, which utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair to incorporate the unnatural amino acid at a specific site designated by an amber stop codon (TAG).[5][6]
-
Objective: To express the target protein under both test (with aY) and control (without aY, and wild-type) conditions.
-
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired incorporation site (e.g., Tyr66 in a GFP variant).
-
Plasmid encoding the orthogonal aY-specific tRNA synthetase/tRNA pair (aYRS/tRNA CUA ).
-
This compound (hydrochloride)[7]
-
Standard growth media (e.g., Terrific Broth) and appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.
-
Ni-NTA affinity resin for purification of His-tagged proteins.
-
-
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the aYRS/tRNA CUA plasmid. Plate on selective media.
-
Starter Culture: Inoculate a single colony into 5 mL of media with antibiotics and grow overnight at 37°C.
-
Expression Culture (Test & Controls):
-
Test Condition (with aY): Inoculate 1 L of rich culture media with the overnight culture. Add this compound to a final concentration of 1-2 mM.
-
Control 1 (without aY): Prepare an identical culture but do not add this compound. This is a critical negative control.[3][8]
-
Control 2 (Wild-Type): Separately, express the wild-type version of the protein (containing a standard tyrosine codon, not a TAG codon) under identical conditions, without the aYRS/tRNA CUA plasmid or added aY.
-
-
Growth and Induction: Grow all cultures at 37°C with shaking to an OD 600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG.
-
Incubation: Reduce the temperature to 20-25°C and continue to shake for 16-20 hours. Note that optimizing expression conditions, such as restricting oxygen post-induction, can be crucial for producing the red-shifted species.[2]
-
Harvesting: Pellet the cells by centrifugation. The cell pellet from the "Test Condition" should appear visibly red or pink if red-shifted protein expression is successful.[3]
-
Purification: Resuspend cell pellets in lysis buffer and lyse by sonication. Clarify the lysate by centrifugation. Purify the supernatant containing the His-tagged protein using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
2. Spectroscopic Analysis
-
Objective: To measure the excitation and emission spectra of the purified proteins to identify and quantify any spectral shift.
-
Procedure:
-
Dilute the purified protein samples in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance spectrum from 300 nm to 700 nm using a spectrophotometer to find the maximum absorbance wavelength (λ ex ).
-
Using a fluorometer, excite the sample at its determined λ ex and record the emission spectrum to find the maximum emission wavelength (λ em ).
-
Repeat for all samples (Test, Control 1, Control 2). The wild-type protein serves as the baseline for the non-shifted state, while the sample expressed without aY should exhibit little to no fluorescence.
-
3. Mass Spectrometry Analysis
-
Objective: To definitively confirm the incorporation of this compound at the specified site.[5][8][9]
-
Procedure:
-
Sample Preparation: Submit a high-purity sample of the purified protein from the "Test Condition."
-
Intact Mass Analysis: Perform electrospray ionization mass spectrometry (ESI-MS) on the intact protein. Compare the measured molecular weight to the theoretical molecular weight of the protein with aY incorporated. The molecular weight of this compound is 196.20 g/mol .[10]
-
Peptide Mapping (MS/MS): For unambiguous site confirmation, digest the protein with a protease (e.g., trypsin). Analyze the resulting peptide fragments using tandem mass spectrometry (MS/MS). Identify the peptide fragment containing the amber codon site and confirm that its mass corresponds to the sequence with aY incorporated.[8][9]
-
Mandatory Visualizations
Logical Workflow for Control Experiments
The following diagram illustrates the logical flow of the control experiments needed to validate that the observed red shift is a direct result of this compound incorporation.
Caption: Workflow for validating aY-dependent protein red shift.
Signaling Pathway Analogy: The Logic of Amber Suppression
This diagram illustrates the molecular decision-making at the ribosome during translation, comparing the test and negative control scenarios.
Caption: Ribosomal fate during amber suppression with and without aY.
References
- 1. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 2. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general strategy to red-shift green fluorescent protein based biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directed molecular evolution to design advanced red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 3-Aminotyrosine | C9H12N2O3 | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Amino-L-tyrosine and Other Red-Shifted Fluorescent Proteins for Advanced Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
The advent of fluorescent proteins (FPs) has revolutionized the study of cellular dynamics. For applications requiring deep-tissue penetration, reduced phototoxicity, and minimal autofluorescence, red-shifted fluorescent proteins are the tools of choice.[1] This guide provides an objective comparison of a novel class of red-shifted fluorescent probes, those incorporating the non-canonical amino acid 3-Amino-L-tyrosine, with established red-shifted fluorescent proteins. By presenting key performance metrics, detailed experimental protocols, and visualizations of their application in relevant signaling pathways, this guide aims to empower researchers to make informed decisions for their specific imaging needs.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent protein is often dictated by its photophysical characteristics. Properties such as excitation and emission maxima, quantum yield (QY), molar extinction coefficient (ε), and the resulting molecular brightness (QY × ε) are critical determinants of a probe's performance. The following table summarizes these key parameters for this compound-based fluorescent proteins and several widely used red-shifted fluorescent proteins.
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Molecular Brightness (Φ × ε / 1000) |
| This compound-based | |||||
| aY-cpGFP | 521 | 590 | 0.14 | 48,700 | 6.8 |
| O-aY-cpFP1 | 513 | 577 | 0.28 | 49,300 | 13.8 |
| R-aY-cpFP1 | 545 | 598 | 0.16 | 115,000 | 18.4 |
| Common Red-Shifted FPs | |||||
| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 |
| mRuby | 558 | 605 | 0.35 | 112,000 | 39.2 |
| tdTomato | 554 | 581 | 0.69 | 138,000 | 95.2 |
| mPlum | 590 | 649 | 0.10 | 41,000 | 4.1 |
| mKate2 | 588 | 633 | 0.40 | 62,500 | 25.0 |
Disclaimer: The data presented in this table are compiled from various sources. Direct comparison may be affected by differences in experimental conditions.
Experimental Protocols
To ensure transparency and reproducibility, this section provides detailed methodologies for key experiments used to characterize the photophysical properties of fluorescent proteins.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a molecule absorbs light at a particular wavelength.
Principle: Based on the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette. By measuring the absorbance of a protein solution of known concentration, the molar extinction coefficient can be calculated.
Protocol:
-
Protein Purification and Concentration Determination:
-
Purify the fluorescent protein of interest to homogeneity.
-
Determine the precise protein concentration using a method independent of its absorbance at 280 nm, such as quantitative amino acid analysis (AAA) or a colorimetric assay (e.g., BCA assay) with a known protein standard (e.g., BSA).
-
-
Absorbance Measurement:
-
Prepare a series of dilutions of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Using a spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Use the same buffer as a blank reference.
-
-
Calculation:
-
Plot the absorbance at λmax against the molar concentration for the dilution series.
-
The slope of the resulting linear fit corresponds to the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a path length of 1 cm).
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Principle: The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Protocol:
-
Selection of a Standard:
-
Choose a quantum yield standard with a known and well-characterized quantum yield that absorbs and emits in a similar spectral region as the fluorescent protein being tested (e.g., Rhodamine 6G in ethanol, Φ = 0.94).
-
-
Absorbance Measurements:
-
Prepare a series of dilutions for both the fluorescent protein and the standard in the same solvent or buffer.
-
Measure the absorbance of each dilution at the excitation wavelength. The absorbance values should be kept low (typically < 0.1) to avoid inner filter effects.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the fluorescent protein and the standard at the same excitation wavelength.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Calculation:
-
Integrate the area under the emission spectrum for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the fluorescent protein and the standard.
-
The quantum yield of the fluorescent protein (ΦFP) can be calculated using the following equation: ΦFP = Φstd × (SlopeFP / Slopestd) × (ηFP² / ηstd²) where Φstd is the quantum yield of the standard, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent.
-
Photobleaching Assay
Photostability is a crucial parameter for fluorescent proteins, especially in long-term imaging experiments. Photobleaching is the irreversible loss of fluorescence due to photochemical destruction of the fluorophore.
Principle: The rate of photobleaching is determined by measuring the decay of fluorescence intensity over time under continuous illumination.
Protocol:
-
Sample Preparation:
-
Express the fluorescent protein in cells or prepare a purified protein solution immobilized in a gel (e.g., polyacrylamide).
-
Mount the sample on a fluorescence microscope.
-
-
Image Acquisition:
-
Select a region of interest (ROI) containing the fluorescent protein.
-
Acquire a time-lapse series of images under constant illumination using a specific laser line and intensity.
-
It is critical to keep the illumination conditions consistent when comparing different fluorescent proteins.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability is often reported as the half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined by fitting the decay curve to an exponential function.
-
Application in Signaling Pathways: Visualizing Neurotransmitter Dynamics
The incorporation of this compound into fluorescent proteins has proven particularly valuable for the development of genetically encoded biosensors. These biosensors can be used to visualize the dynamics of neurotransmitters such as glutamate and dopamine in real-time, providing insights into synaptic transmission and neuronal signaling.
Glutamate Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is crucial for synaptic plasticity, learning, and memory. Glutamate biosensors, often based on a fluorescent protein fused to a glutamate-binding domain, allow for the direct visualization of glutamate release and uptake at the synapse.
Caption: Glutamate signaling at the synapse.
Dopamine Signaling Pathway
Dopamine is a key neuromodulator involved in motor control, motivation, reward, and cognition. Dysregulation of dopamine signaling is implicated in several neurological and psychiatric disorders. Dopamine biosensors enable the monitoring of dopamine release and reuptake, offering a window into the function of dopaminergic circuits.
Caption: Dopamine signaling at the synapse.
Conclusion
The incorporation of this compound represents a promising strategy for the development of novel red-shifted fluorescent proteins and biosensors. While established red-shifted FPs like tdTomato and mRuby offer exceptional brightness, the unique spectral properties and the potential for creating highly specific biosensors make 3-AT-based probes a valuable addition to the molecular imaging toolkit. The choice of the optimal fluorescent probe will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the biological question being addressed. This guide provides the necessary data and protocols to facilitate this critical decision-making process for researchers at the forefront of cellular and molecular imaging.
References
A Comparative Guide to the Spectral Properties of 3-Amino-L-tyrosine and Other Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating protein structure, function, and dynamics. Among these, fluorescent UAAs offer the ability to probe biological systems with high spatial and temporal resolution. This guide provides a comparative analysis of the spectral properties of 3-Amino-L-tyrosine against other commonly used fluorescent unnatural amino acids, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is an unnatural amino acid that has gained significant attention for its ability to induce a red-shift in the fluorescence of proteins when it is incorporated into or near a chromophore.[1][2] This property is particularly valuable for overcoming background autofluorescence in cellular imaging and for the development of novel biosensors. While its primary utility has been demonstrated within the context of a protein, understanding its intrinsic spectral characteristics is crucial for its broader application.
Comparative Spectral Properties
This section compares the key spectral properties of this compound with several other widely used fluorescent unnatural amino acids: L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropionic acid (Anap), Acridon-2-yl alanine (ACD), Dansylalanine, and L-Pyrenylalanine.
Table 1: Photophysical Properties of Selected Unnatural Amino Acids
| Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| This compound | Not well characterized | Not well characterized | Not available | Not available | Not available |
| L-Anap | ~360[3] | ~490 (in water)[3] | 17,500 (in EtOH)[3][4] | 0.48 (in EtOH)[3] | Not available |
| Acridon-2-yl alanine (ACD) | 385[5] | 420-450[5][6] | 5,700[6] | 0.95 - 0.98 (in water)[6][7] | ~15[7][8] |
| Dansylalanine | ~340[9] | ~550-570 (in water)[9] | Not available | Not available | Not available |
| L-Pyrenylalanine | Not available | Not available | Not available | Not available | Not available |
Note: The intrinsic spectral properties of this compound as an isolated molecule are not well-documented in the literature. Its primary reported characteristic is the significant red-shift it induces in the excitation and emission spectra of fluorescent proteins when incorporated. For instance, its incorporation in GFP shifts the excitation and emission maxima by 56 nm and 95 nm, respectively.[2]
Table 2: NMR Spectral Data (1H and 13C Chemical Shifts in D2O)
| Amino Acid | Key 1H NMR Chemical Shifts (ppm) | Key 13C NMR Chemical Shifts (ppm) |
| L-Tyrosine (for reference) | Aromatic: 6.88, 7.17; α-H: 3.93; β-H: 3.05, 3.19[10] | Cα: 59.00; Cβ: 38.39; Aromatic: 118.63, 133.45; Cγ (C-OH): 157.75; C=O: 177.06[10] |
| This compound | Data available on PubChem, specific shifts require detailed spectral interpretation.[9] | Data available on PubChem, specific shifts require detailed spectral interpretation.[9] |
| L-Anap | Aromatic: 6.71-7.82; α-H: 3.51-3.53; β-H: 3.23, 3.47[11] | Cα: 51.5; Cβ: 42.9; Aromatic: 102.9, 119.0, 124.1, 125.5, 125.7, 130.2, 130.4, 130.5, 137.6, 148.0; C=O: 169.5, 197.1[11] |
Note: NMR chemical shifts are highly dependent on the solvent, pH, and temperature. The values presented are approximate and for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the spectral properties of amino acids.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for obtaining the ultraviolet-visible absorption spectrum of an amino acid to determine its maximum absorption wavelength (λmax) and molar extinction coefficient (ε).
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., ultrapure water, phosphate buffer)
-
Amino acid sample
Procedure:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.[1]
-
Sample Preparation:
-
Accurately weigh a small amount of the amino acid.
-
Dissolve the amino acid in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0).
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the solvent used to prepare the samples.
-
Place the cuvette in the spectrophotometer's reference holder (or measure it as a blank).
-
Record the baseline spectrum over the desired wavelength range (e.g., 200-800 nm).[1]
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Measure the absorbance spectrum of each dilution.[7]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration, plot a calibration curve of absorbance versus concentration.
-
The slope of the linear regression will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence excitation and emission spectra and the determination of the fluorescence quantum yield.
Materials:
-
Fluorometer (spectrofluorometer)
-
Quartz fluorescence cuvettes
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Solvent
-
Amino acid sample
-
Quantum yield standard (e.g., quinine sulfate)[12]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the amino acid in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.[13]
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence (if known, otherwise an estimate can be used).
-
Scan the excitation monochromator over a range of wavelengths to obtain the excitation spectrum. The peak of this spectrum should correspond to the absorbance maximum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum absorption (λex) determined from the UV-Vis spectrum or the excitation spectrum.
-
Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a known quantum yield standard in the same solvent if possible. The standard should have absorption and emission properties similar to the sample.[12]
-
Measure the absorbance of both the sample and the standard at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard, using the same excitation wavelength and instrument settings.
-
Calculate the quantum yield of the sample (Φx) using the following equation[14]: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2) Where:
-
Φst is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
-
-
NMR Spectroscopy
This protocol provides a general guideline for preparing an amino acid sample for Nuclear Magnetic Resonance (NMR) spectroscopy to determine its chemical shifts.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., D2O)
-
Amino acid sample
-
pH meter and appropriate acids/bases for pH adjustment (e.g., DCl, NaOD)
Procedure:
-
Sample Preparation:
-
Dissolve 1-5 mg of the amino acid in 0.5-0.7 mL of the deuterated solvent in a clean vial.[15] For proteins, a concentration of 0.1–3 mM is typical.[16]
-
Adjust the pH of the solution to a desired value using small amounts of deuterated acid or base, as chemical shifts of amino acids are pH-dependent.
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent.
-
"Shim" the magnetic field to achieve homogeneity.
-
Acquire a 1D proton (1H) NMR spectrum.
-
Acquire a 1D carbon (13C) NMR spectrum. For enhanced sensitivity, techniques like DEPT or experiments with proton decoupling are used.
-
For more complex structures or to aid in assignment, 2D NMR experiments such as COSY (1H-1H correlation), HSQC (1H-13C correlation), and HMBC (long-range 1H-13C correlation) can be performed.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., DSS or TSP).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding nuclei in the amino acid structure based on their multiplicity, integration, and correlation in 2D spectra.
-
Visualizations
Experimental Workflow for Spectral Characterization
Caption: Workflow for the spectral characterization of unnatural amino acids.
Site-Specific Incorporation of Unnatural Amino Acids
Caption: Genetic incorporation of an unnatural amino acid via amber suppression.
References
- 1. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Ab initio study of molecular properties of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. iss.com [iss.com]
- 9. 3-Aminotyrosine | C9H12N2O3 | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Structural and optical properties of the Agn–tyrosine complexes (n = 3−12): a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. science.valenciacollege.edu [science.valenciacollege.edu]
- 15. jasco-global.com [jasco-global.com]
- 16. edinst.com [edinst.com]
A Comparative Analysis of the Quantum Yield of 3-Amino-L-tyrosine and Common Organic Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence quantum yield of 3-Amino-L-tyrosine, a non-canonical amino acid of growing interest in protein engineering and biosensor development, with several widely used organic dyes: Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5). Understanding the quantum yield, a measure of the efficiency of fluorescence, is critical for the rational design and selection of fluorescent probes in a variety of research and drug development applications.
Quantitative Comparison of Quantum Yields
The fluorescence quantum yield (Φ) is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient conversion of absorbed light into fluorescence, resulting in a brighter signal. The following table summarizes the reported quantum yields for this compound (in a protein context), its parent amino acid L-Tyrosine, and common organic dyes under specified conditions. It is important to note that quantum yields are highly sensitive to the molecular environment, including solvent polarity, viscosity, and temperature.
| Compound | Quantum Yield (Φ) | Solvent/Conditions |
| This compound (in aY-cpGFP) | 0.14[1] | Aqueous Buffer |
| L-Tyrosine | 0.13[2] | Water, 0.1 M phosphate buffer, pH 7 |
| Fluorescein | 0.925 ± 0.015 | 0.1 N NaOH (aqueous) |
| Rhodamine B | 0.31 | Water |
| Cyanine Dye (Cy3) | ~0.15 | Aqueous Buffer |
| Cyanine Dye (Cy5) | ~0.27 | Aqueous Buffer |
Experimental Protocol: Relative Quantum Yield Determination
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][4][5][6]
1. Materials and Instruments:
-
Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.
-
Standard: A fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For example, Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Fluorescein in 0.1 M NaOH (Φ = 0.925).
-
Sample: The fluorescent molecule of interest (e.g., this compound, organic dye).
-
Solvent: A high-purity solvent in which both the standard and the sample are soluble and that does not absorb at the excitation and emission wavelengths.
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the standard and the sample in the chosen solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[7]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.
-
Record the absorbance values.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. The emission range should cover the entire fluorescence band.
-
Measure the fluorescence emission of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each dilution of the standard and the sample.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the slope of the resulting linear plots for both the standard (M_std) and the sample (M_smp).
-
3. Calculation of Quantum Yield:
The quantum yield of the sample (Φ_smp) is calculated using the following equation:[3][6]
Φ_smp = Φ_std * (M_smp / M_std) * (η_smp² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
M_smp is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
M_std is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
η_smp is the refractive index of the solvent used for the sample.
-
η_std is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term becomes 1).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and concepts discussed in this guide.
References
- 1. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. agilent.com [agilent.com]
- 6. jasco-global.com [jasco-global.com]
- 7. iss.com [iss.com]
Unveiling the Structural and Functional Consequences of 3-Amino-L-tyrosine Incorporation in Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe and manipulate biological systems. Among these, 3-Amino-L-tyrosine (3-AT), a synthetic analog of the canonical amino acid L-tyrosine, presents unique opportunities for investigating protein structure, function, and signaling. This guide provides a comprehensive comparison of 3-AT with other tyrosine analogs, supported by experimental data and detailed methodologies, to facilitate its effective application in research.
The introduction of 3-AT and other UAAs into proteins allows for the precise installation of novel chemical functionalities, enabling studies that are not possible with the 20 standard amino acids. These modifications can serve as spectroscopic probes, modulate enzyme activity, or influence protein-protein interactions, offering deep insights into complex biological processes.
Comparative Analysis of this compound and its Analogs
The impact of incorporating a UAA is highly dependent on its specific chemical properties. Here, we compare this compound with two other well-studied tyrosine analogs: 3-Nitro-L-tyrosine (3-NT) and 3,4-Dihydroxy-L-phenylalanine (L-DOPA).
| Feature | This compound (3-AT) | 3-Nitro-L-tyrosine (3-NT) | 3,4-Dihydroxy-L-phenylalanine (L-DOPA) | L-Tyrosine (Natural) |
| Chemical Structure | Amino group (-NH2) at the 3-position of the phenyl ring. | Nitro group (-NO2) at the 3-position of the phenyl ring. | Hydroxyl group (-OH) at the 3- and 4-positions of the phenyl ring. | Hydroxyl group (-OH) at the 4-position of the phenyl ring. |
| Impact on Protein Stability | Can introduce a new hydrogen bond donor and a potential site for chemical conjugation. May slightly alter local conformation. | The bulky and electronegative nitro group can disrupt local structure and decrease stability. Can act as a pH-sensitive probe.[1] | The catechol group is highly reactive and can lead to protein cross-linking, aggregation, and toxicity.[2][3] | The hydroxyl group contributes to stability through hydrogen bonding. |
| Effect on Enzyme Activity | Can alter substrate binding and catalysis. In ribonucleotide reductase, its incorporation at specific sites leads to a significant decrease in activity.[1] | Can significantly decrease or abolish enzyme activity. In ribonucleotide reductase, its incorporation results in < 0.4% of wild-type activity.[1] | Can inhibit enzyme function and induce misfolding. | Essential for the catalytic activity of many enzymes. |
| Role in Cell Signaling | Potential to modulate signaling pathways by altering protein-protein interactions. | Can mimic phosphotyrosine, leading to the activation of signaling proteins like Src family kinases by binding to their SH2 domains.[1][4] | Can be mistakenly incorporated into proteins in place of tyrosine, leading to cellular toxicity.[2][3] | Crucial for signaling through reversible phosphorylation by tyrosine kinases. |
| Applications | Fluorescent probe, site-specific chemical modification, studying enzyme mechanisms.[5] | Spectroscopic probe for pKa perturbation, mimicking phosphorylation, studying oxidative stress.[1][4] | Inducing protein aggregation and studying neurodegenerative diseases.[2][3] | Natural building block of proteins. |
Experimental Protocols
The successful incorporation and analysis of this compound and its analogs require specific experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Site-Specific Incorporation of this compound using Amber Codon Suppression
This protocol describes the genetic incorporation of 3-AT into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., DH10B)
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
pEvol plasmid encoding the engineered 3-AT-specific aminoacyl-tRNA synthetase (aYRS) and its cognate tRNA.
-
Terrific Broth (TB) medium.
-
Ampicillin and Chloramphenicol.
-
This compound (aY).
-
L-arabinose.
Procedure:
-
Co-transform the E. coli expression strain with the target protein plasmid and the pEvol-aYRS plasmid.
-
Select for double transformants on LB agar plates containing ampicillin and chloramphenicol.
-
Inoculate a single colony into 5 mL of TB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of TB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding L-arabinose to a final concentration of 0.2% (w/v) and this compound to a final concentration of 2 mM.
-
Incubate the culture at 30°C for 16-24 hours with shaking.
-
Harvest the cells by centrifugation and purify the target protein using standard chromatography techniques.
-
Confirm the incorporation of 3-AT by mass spectrometry.
Protocol 2: Analysis of Protein Secondary Structure using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the impact of UAA incorporation on the secondary structure of a protein.
Materials:
-
Purified protein containing 3-AT or an analog.
-
Wild-type protein as a control.
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
CD spectropolarimeter.
-
Quartz cuvette with a 1 mm path length.
Procedure:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in the CD buffer. Ensure the buffer has low absorbance in the far-UV region.
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectra of the wild-type and modified proteins from 190 to 260 nm.
-
Subtract the baseline spectrum from the protein spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ] using the following formula: [θ] = (θ_obs * MRW) / (10 * d * c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight of the protein, d is the path length of the cuvette in cm, and c is the protein concentration in g/mL.
-
Compare the spectra of the wild-type and modified proteins. Significant changes in the shape and magnitude of the spectra indicate alterations in the secondary structure.
Protocol 3: In Vitro Kinase Assay to Assess the Impact on Tyrosine Phosphorylation
This assay determines if the incorporation of a tyrosine analog affects the ability of a kinase to phosphorylate a target protein.
Materials:
-
Purified kinase (e.g., Src kinase).
-
Purified substrate protein containing 3-AT or an analog at the target phosphorylation site.
-
Wild-type substrate protein as a control.
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ATP (non-radioactive or γ-³²P-ATP).
-
Phospho-specific antibody for the target site (for non-radioactive detection).
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Set up kinase reactions in separate tubes for the wild-type and modified substrate proteins. Each reaction should contain the kinase, substrate protein, and kinase buffer.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reactions at 30°C for a set time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radioactive detection: Expose the gel to a phosphor screen and quantify the amount of ³²P incorporated into the substrate bands.
-
For non-radioactive detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with the phospho-specific antibody. Detect the signal using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Compare the level of phosphorylation between the wild-type and modified substrates to determine the effect of the UAA.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The incorporation of tyrosine analogs can have profound effects on cellular signaling. For instance, 3-Nitrotyrosine has been shown to mimic phosphotyrosine, thereby activating Src family kinases which are key regulators of pathways like the MAPK/ERK cascade.
Caption: Activation of the MAPK/ERK pathway by a phosphotyrosine mimic.
The experimental workflow for assessing the impact of this compound incorporation is a multi-step process that combines molecular biology, protein chemistry, and biophysical techniques.
Caption: Workflow for producing and analyzing proteins containing this compound.
Conclusion
The incorporation of this compound into proteins provides a versatile tool for elucidating protein structure and function. Its properties, when compared to other tyrosine analogs like 3-Nitro-L-tyrosine and L-DOPA, offer distinct advantages for specific research applications. While 3-NT is a valuable tool for mimicking phosphorylation and studying redox processes, its potential for reduction to 3-AT within cellular systems must be considered. L-DOPA, on the other hand, serves as a potent inducer of protein aggregation and toxicity. 3-AT's unique reactivity and minimal structural perturbation make it an excellent candidate for introducing site-specific probes and modifications. By carefully selecting the appropriate analog and employing the detailed experimental protocols outlined in this guide, researchers can effectively harness the power of unnatural amino acids to advance our understanding of complex biological systems.
References
- 1. Nitrotyrosine mimics phosphotyrosine binding to the SH2 domain of the src family tyrosine kinase lyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-DOPA is incorporated into brain proteins of patients treated for Parkinson's disease, inducing toxicity in human neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Alliances: A Comparative Guide to 3-Amino-L-tyrosine and FRET in Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the intricate landscape of protein-protein interactions (PPIs), the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two distinct methodologies: the established Förster Resonance Energy Transfer (FRET) and an emerging alternative involving the photo-reactive amino acid analog, 3-Amino-L-tyrosine (3-AT). While FRET offers real-time, distance-based measurements in living cells, 3-AT holds promise for covalently capturing interacting partners through photo-cross-linking, providing a snapshot of transient or weak associations.
This guide will delve into the principles, experimental workflows, and data interpretation of both techniques, offering a clear-eyed view of their respective strengths and limitations. By presenting quantitative data in structured tables and detailing experimental protocols, we aim to equip researchers with the knowledge to select the most appropriate method for their specific scientific questions.
At a Glance: FRET vs. This compound Photo-Cross-linking
| Feature | Förster Resonance Energy Transfer (FRET) | This compound (Photo-Cross-linking) |
| Principle | Non-radiative energy transfer between two fluorophores (donor and acceptor) in close proximity (1-10 nm). The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the fluorophores.[1] | Upon photoactivation, the diazirine group on a 3-AT analog forms a highly reactive carbene that covalently cross-links with interacting molecules in close proximity. |
| Measurement | Dynamic, real-time measurement of protein proximity and conformational changes in living cells.[2][3] | "Snapshot" of interactions at a specific moment, capturing both stable and transient binding partners. |
| Output Data | FRET efficiency, apparent distance between fluorophores, and changes in these parameters over time. | Identification of cross-linked protein complexes via techniques like SDS-PAGE and mass spectrometry. |
| Key Advantage | Provides spatial and temporal information about protein interactions within the native cellular environment.[3] | Covalently traps weak or transient interactions that might be missed by other techniques. |
| Key Limitation | Requires genetically encoded fluorescent protein tags or labeling with exogenous fluorophores, which can potentially perturb protein function. The distance range is limited to ~10 nm.[4] | The photo-cross-linking process can be inefficient and may generate non-specific cross-links. The covalent modification is irreversible. |
| Typical Probes | Fluorescent proteins (e.g., CFP-YFP, GFP-mCherry), organic dyes.[1][2] | Photo-reactive unnatural amino acids incorporated into proteins, such as photo-L-tyrosine or analogs of 3-AT. |
Delving Deeper: The Methodologies
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for monitoring the proximity of two molecules in real-time.[1][2][3] It relies on the transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[1] This energy transfer is highly dependent on the distance between the two fluorophores, making FRET a "molecular ruler" for measuring distances on the nanometer scale.[4]
Experimental Workflow:
The general workflow for a FRET experiment using fluorescent proteins involves:
-
Construct Design: Genetically fusing the proteins of interest to a donor (e.g., Cyan Fluorescent Protein - CFP) and an acceptor (e.g., Yellow Fluorescent Protein - YFP) fluorophore.
-
Cellular Expression: Co-expressing the fusion proteins in living cells.
-
Microscopy and Imaging: Using a fluorescence microscope equipped for FRET imaging to excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Data Analysis: Calculating the FRET efficiency, which reflects the proportion of energy transferred from the donor to the acceptor.
Signaling Pathway Visualization:
Caption: Principle of Förster Resonance Energy Transfer (FRET).
Experimental Protocol: Sensitized Emission FRET Microscopy
This protocol outlines a common method for measuring FRET in live cells.
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Co-transfect cells with plasmids encoding the donor- and acceptor-tagged proteins of interest. Include control transfections with donor-only and acceptor-only constructs.
-
-
Image Acquisition:
-
Use a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen donor and acceptor fluorophores (e.g., CFP and YFP).
-
Acquire three images for each cell:
-
Donor Channel: Excite at the donor's excitation wavelength and collect emission at the donor's emission wavelength.
-
Acceptor Channel: Excite at the acceptor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
FRET Channel: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
-
-
Correction for Spectral Bleed-through:
-
Image cells expressing only the donor to determine the percentage of donor emission that bleeds into the FRET channel.
-
Image cells expressing only the acceptor to determine the percentage of acceptor that is directly excited by the donor excitation wavelength.
-
-
FRET Efficiency Calculation:
-
Correct the raw FRET channel image for donor and acceptor bleed-through.
-
Calculate the normalized FRET (NFRET) or FRET efficiency using established algorithms that account for the levels of donor and acceptor expression.
-
This compound Photo-Cross-linking
While direct comparative studies are limited, the use of photo-reactive amino acid analogs, conceptually similar to what could be developed from 3-AT, offers a powerful alternative for identifying protein interaction partners. This method relies on the site-specific incorporation of an unnatural amino acid containing a photo-activatable group into a protein of interest. Upon exposure to a specific wavelength of light, this group forms a highly reactive species that covalently bonds with nearby molecules.
Experimental Workflow:
Caption: General workflow for photo-cross-linking protein interaction studies.
Experimental Protocol: In Vivo Photo-Cross-linking with a Photo-Reactive Tyrosine Analog
This protocol provides a general framework for using a photo-reactive tyrosine analog to identify protein interactions in living cells.
-
Genetic Code Expansion:
-
Introduce a plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for the photo-reactive tyrosine analog into the host cells. This system enables the site-specific incorporation of the unnatural amino acid in response to a unique codon (e.g., an amber stop codon, TAG) engineered into the gene of the protein of interest.
-
-
Protein Expression and Labeling:
-
Culture the cells in a medium supplemented with the photo-reactive tyrosine analog.
-
Induce the expression of the target protein containing the photo-reactive amino acid.
-
-
Photo-Cross-linking:
-
Expose the cells to UV light at the specific wavelength that activates the photo-reactive group for a defined period.
-
-
Cell Lysis and Protein Complex Purification:
-
Lyse the cells under denaturing conditions to preserve the covalent cross-links.
-
Purify the bait protein and its cross-linked partners using an affinity tag engineered onto the bait protein.
-
-
Analysis of Cross-linked Products:
-
Separate the purified protein complexes by SDS-PAGE.
-
Excise the band corresponding to the cross-linked complex.
-
Identify the interacting proteins by in-gel digestion followed by mass spectrometry analysis.
-
Concluding Remarks: Choosing the Right Tool for the Job
The choice between FRET and photo-cross-linking with analogs like this compound hinges on the specific biological question being addressed. FRET excels in providing dynamic, real-time information about the proximity and conformational changes of known interaction partners within their native cellular context. It is the ideal tool for studying the kinetics and localization of well-characterized PPIs.
Conversely, photo-cross-linking offers a powerful approach to discover novel interaction partners, especially those that are transient or weak. By "freezing" interactions through covalent bond formation, this method allows for the capture and subsequent identification of binding partners that might otherwise be lost during traditional biochemical purification methods.
As research continues to push the boundaries of our understanding of cellular networks, the synergistic use of these complementary techniques will undoubtedly be crucial. FRET can validate and provide dynamic context to interactions initially identified through photo-cross-linking, offering a more complete picture of the intricate dance of proteins within the cell. The ongoing development of novel photo-reactive amino acids and improved FRET probes will further expand the capabilities of these indispensable tools in the study of protein-protein interactions.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Förster resonance energy transfer (FRET) microscopy for monitoring biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 3-Amino-L-tyrosine Detection: Evaluating Biosensor Performance Against Established Methods
For researchers, scientists, and drug development professionals, the precise quantification of amino acids and their analogues is critical for a wide range of applications, from fundamental biological research to pharmaceutical development. 3-Amino-L-tyrosine, a synthetic analogue of L-tyrosine, is of particular interest for its role in the development of red-shifted fluorescent protein-based biosensors.[1][2] This guide provides a comprehensive comparison of emerging biosensor technologies for amino acid detection against established analytical methods.
Due to the limited availability of biosensors specifically designed for the direct detection of this compound, this guide will focus on the performance of biosensors developed for the structurally similar and biologically significant amino acid, L-tyrosine. The principles and performance metrics discussed are largely transferable and provide a valuable benchmark for the future development and evaluation of this compound-specific biosensors.
Performance Comparison of L-tyrosine Detection Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, speed, and cost. Below is a summary of the performance of various biosensor technologies and traditional methods for the quantification of L-tyrosine.
| Method Type | Specific Technique | Limit of Detection (LOD) | Linear Range | Key Advantages | Key Disadvantages |
| Biosensors | Electrochemical (Laccase-based) | 2.29 x 10⁻⁸ M[3] | 0.2 - 7 µM[3] | High sensitivity, low cost, potential for miniaturization.[3] | Susceptible to interference from other electroactive species. |
| Electrochemical (Graphene-modified) | 1.81 x 10⁻⁶ M[4] | 6 - 1000 µM[4] | Good sensitivity, wide linear range.[4] | Requires electrode modification. | |
| Electrochemical (Molecularly Imprinted Polymer) | 1.0 x 10⁻⁹ M[5] | 1.0 x 10⁻⁹ - 1.0 x 10⁻⁴ M[5] | High selectivity and stability.[5] | Fabrication can be complex. | |
| Enzymatic (Colorimetric) | 2.74 µM[2] | 5 - 100 µM[2] | Good selectivity, simple instrumentation.[2] | Limited by enzyme stability and kinetics. | |
| Established Methods | High-Performance Liquid Chromatography (HPLC) | 0.125 µM (for L-DOPA, a related compound)[6] | 15.625 - 500 µM[6] | High accuracy, reproducibility, and ability to separate mixtures.[6][7] | Requires expensive equipment, longer analysis time.[4] |
| Enzymatic Assay (Spectrophotometric) | Not explicitly stated, dependent on enzyme kinetics. | Dependent on substrate concentration.[1] | High specificity due to enzyme-substrate interaction.[1] | Indirect measurement, can be affected by inhibitors. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible quantification of this compound and its analogues.
Electrochemical Biosensor for L-tyrosine Detection
This protocol describes the use of a laccase-based biosensor on a screen-printed carbon electrode.
Materials:
-
Screen-Printed Carbon Electrode (SPCE)
-
Polypyrrole (PPy)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Laccase from Trametes versicolor
-
Glutaraldehyde
-
Phosphate buffer solution (PBS, pH 7.0)
-
L-tyrosine standard solutions
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Modification:
-
Electropolymerize a film of PPy doped with hexacyanoferrate onto the SPCE by cyclic voltammetry in a solution containing pyrrole and K₄[Fe(CN)₆].
-
-
Enzyme Immobilization:
-
Drop-cast a solution of laccase onto the modified electrode surface.
-
Expose the electrode to glutaraldehyde vapor to cross-link the enzyme, ensuring its stable immobilization.
-
-
Electrochemical Measurement:
-
Immerse the biosensor in a PBS solution containing the sample.
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to measure the electrochemical response. The reduction peak current of the hexacyanoferrate mediator is modulated by the enzymatic reaction of laccase with L-tyrosine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current against the concentration of L-tyrosine standards.
-
Determine the concentration of L-tyrosine in the unknown sample from the calibration curve.[3]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a gold-standard technique for the separation and quantification of amino acids.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column
-
Mobile phase: e.g., phosphate buffer and acetonitrile gradient[8]
-
L-tyrosine standard solutions
-
Sample filtration units (0.22 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
For biological samples, perform protein precipitation using an agent like perchloric acid, followed by centrifugation.[9]
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample into the HPLC system.
-
Run a gradient elution program, typically starting with a high aqueous phase and increasing the organic phase (e.g., acetonitrile) to elute compounds based on their hydrophobicity.[8]
-
-
Detection and Quantification:
-
Monitor the eluent using a UV detector (e.g., at 225 nm) or a fluorescence detector (with appropriate excitation and emission wavelengths).[6][8]
-
Identify the L-tyrosine peak based on its retention time compared to a standard.
-
Quantify the concentration by integrating the peak area and comparing it to a calibration curve generated from L-tyrosine standards.
-
Enzymatic Assay using Tyrosinase (Spectrophotometric)
This method relies on the enzymatic conversion of L-tyrosine by tyrosinase, leading to a product that can be measured spectrophotometrically.
Materials:
-
Spectrophotometer or microplate reader
-
Tyrosinase from mushroom
-
Potassium phosphate buffer (pH 6.5)
-
L-tyrosine standard solutions
Procedure:
-
Reaction Setup:
-
In a cuvette or a 96-well plate, add potassium phosphate buffer.
-
Add the L-tyrosine standard or sample solution.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the tyrosinase solution.
-
Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. Dopaquinone then undergoes a series of non-enzymatic reactions to form dopachrome, a colored product.
-
-
Measurement:
-
Quantification:
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.
-
Relate the reaction rate to the L-tyrosine concentration using a standard curve.
-
Visualizing the Mechanisms
To better understand the principles behind these detection methods, the following diagrams illustrate key pathways and workflows.
Caption: Signaling pathway of a fluorescent protein-based biosensor.
Caption: Experimental workflow comparison: Biosensor vs. HPLC.
Caption: Logical comparison of biosensors and established methods.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Electrochemical Synthesis of Molecularly Imprinted Polymers for L-Tyrosine Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Enzyme Activity Measurement for Tyrosinase [creative-enzymes.com]
Navigating the Specificity Landscape: A Guide to Antibody Cross-Reactivity with 3-Amino-L-tyrosine in Modified Proteins
For researchers, scientists, and drug development professionals engaged in the study of post-translational modifications, the accurate detection of specific amino acid variants is paramount. This guide provides a comparative analysis of antibody specificity, with a focus on the cross-reactivity profile of antibodies with proteins containing 3-Amino-L-tyrosine (3-AT). Understanding this landscape is critical for the unambiguous interpretation of experimental results, particularly in studies investigating the interplay between 3-nitrotyrosine (3-NT) and its reduced form, 3-AT.
Introduction: The Challenge of Detecting this compound
This compound is a derivative of the amino acid tyrosine, formed by the reduction of 3-nitrotyrosine. This conversion is of significant interest in cellular biology as it may represent a detoxification pathway for proteins damaged by nitrative stress. The development of specific molecular tools to detect and quantify 3-AT in proteins is therefore a key objective for researchers in this field. A central challenge in the immunodetection of 3-AT is the potential for cross-reactivity of antibodies with the precursor molecule, 3-NT, and the parent amino acid, L-tyrosine. This guide addresses this challenge by summarizing the available data on antibody specificity and providing protocols for assessing cross-reactivity.
Comparative Analysis of Antibody Specificity
A review of the current literature and commercially available antibodies reveals a significant focus on the generation and characterization of antibodies targeting 3-nitrotyrosine, a well-established marker of nitrative stress. A crucial finding for researchers studying 3-AT is that monoclonal antibodies developed against 3-NT have been shown to exhibit high specificity and do not cross-react with 3-AT.
A pivotal study by Khan et al. involved the development and characterization of monoclonal antibodies against 3-nitrotyrosine. Their findings demonstrated that these antibodies had a high specificity for 3-nitrotyrosine and showed no detectable reactivity with this compound. This lack of cross-reactivity is a critical piece of information for researchers, as it allows for the distinct detection of 3-NT without interference from 3-AT.
Conversely, there is a notable absence of commercially available and extensively characterized antibodies specifically raised against this compound in the current market. The data on the cross-reactivity of putative anti-3-AT antibodies with 3-NT and unmodified tyrosine is, therefore, not available for a direct comparison. This highlights a current gap in the available research tools for the direct and specific immunodetection of 3-AT.
Summary of Cross-Reactivity Data
| Antibody Type | Target Antigen | Cross-Reactivity with this compound | Cross-Reactivity with L-Tyrosine | Reference |
| Monoclonal Anti-3-Nitrotyrosine | 3-Nitrotyrosine | Not Detected | Not Detected | Khan et al. (2001) |
| Polyclonal Anti-3-Nitrotyrosine | 3-Nitrotyrosine | Not Reported | Not Detected | Commercial Datasheets |
| Anti-3-Amino-L-tyrosine | This compound | Not Available | Not Available | Not Available |
Experimental Protocols
To ensure the specificity of immunodetection methods, it is essential to perform rigorous cross-reactivity testing. Below are detailed protocols for Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) that can be adapted to assess the cross-reactivity of any antibody with proteins containing this compound.
Western Blot Protocol for Cross-Reactivity Assessment
This protocol allows for the qualitative assessment of antibody cross-reactivity against different protein modifications.
1. Protein Preparation:
-
Prepare protein lysates containing:
-
Unmodified protein of interest.
-
Protein of interest nitrated to contain 3-Nitrotyrosine.
-
Protein of interest containing this compound (can be generated by chemical reduction of the nitrated protein).
-
-
Quantify protein concentration for each sample.
2. SDS-PAGE and Transfer:
-
Separate 20-30 µg of each protein sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-3-Nitrotyrosine antibody) at the recommended dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
4. Interpretation:
-
A signal in the lane with the target antigen (e.g., 3-NT protein) and no signal in the lanes with the other modified (3-AT) or unmodified proteins indicates high specificity.
-
Signals in other lanes would indicate cross-reactivity.
ELISA Protocol for Quantitative Cross-Reactivity Analysis
This protocol provides a quantitative measure of antibody binding to different modified proteins.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with 1-10 µg/mL of the following proteins in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C:
-
Unmodified protein.
-
Nitrated protein (3-NT).
-
Amino-tyrosine containing protein (3-AT).
-
2. Blocking:
-
Wash the plate three times with phosphate-buffered saline with 0.05% Tween-20 (PBST).
-
Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.
4. Detection:
-
Wash the plate three times with PBST.
-
Add an HRP-conjugated secondary antibody at the optimal dilution and incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction with 2N H2SO4.
5. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the antibody concentration for each protein to generate binding curves.
-
Compare the binding curves to determine the extent of cross-reactivity. A significant signal for a non-target protein indicates cross-reactivity.
Visualizing the Concepts
To aid in the understanding of the molecular interactions and experimental workflows, the following diagrams are provided.
Caption: Conversion pathway from L-Tyrosine to this compound.
Caption: Antibody binding specificity for tyrosine and its modifications.
Caption: Key steps in a Western Blotting experimental workflow.
Conclusion
The available evidence strongly indicates that well-characterized monoclonal antibodies against 3-nitrotyrosine are highly specific and do not cross-react with this compound. This is a significant advantage for researchers aiming to distinguish between these two modifications. However, the lack of readily available and characterized antibodies that specifically target this compound presents a challenge for the direct immunodetection of this modified amino acid.
For researchers in this field, it is imperative to:
-
Utilize highly specific and well-validated anti-3-nitrotyrosine antibodies when studying nitrative stress.
-
Be aware of the current limitations in the direct immunodetection of this compound.
-
Perform rigorous in-house validation and cross-reactivity testing for any antibody used in their studies, following the protocols outlined in this guide.
As research in this area progresses, the development of specific antibodies against this compound will be a critical step forward, enabling a more complete understanding of the biological roles of this post-translational modification.
A Comparative Analysis of 3-Amino-L-tyrosine and 3-Bromo-L-tyrosine in Protein Engineering
In the rapidly advancing field of protein engineering, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful tool for introducing novel functionalities into proteins. Among the diverse array of ncAAs, 3-Amino-L-tyrosine (3-AT) and 3-Bromo-L-tyrosine (3-BrY) have garnered significant attention for their unique properties and potential applications. This guide provides a comparative analysis of these two tyrosine analogs, offering insights into their respective advantages and disadvantages in protein engineering, supported by experimental data and detailed protocols.
Physicochemical Properties
Both this compound and 3-Bromo-L-tyrosine are structural analogs of the canonical amino acid L-tyrosine, with substitutions at the 3-position of the phenyl ring. These modifications impart distinct chemical properties that can be harnessed for various protein engineering applications.
| Property | This compound | 3-Bromo-L-tyrosine | L-Tyrosine (for reference) |
| Molecular Formula | C₉H₁₂N₂O₃[1] | C₉H₁₀BrNO₃[2] | C₉H₁₁NO₃ |
| Molecular Weight ( g/mol ) | 196.20[1] | 260.08[2] | 181.19 |
| Key Functional Group | Amino (-NH₂) | Bromo (-Br) | Hydroxyl (-OH) |
| Reactivity | The amino group is nucleophilic and can be a site for chemical modifications. It can also influence the electronic properties of the phenyl ring. | The bromo group is an electron-withdrawing group and can participate in halogen bonding. It is also a useful handle for cross-coupling reactions. | The hydroxyl group can be phosphorylated and is involved in hydrogen bonding.[3] |
| Potential Applications | Introduction of fluorescent properties, novel catalytic activities, and sites for bio-orthogonal conjugation.[4] | Enhancing protein stability, serving as a probe for protein-protein interactions, and as a precursor for further chemical modification.[5] | Native biological functions including signaling and catalysis. |
Performance in Protein Engineering: A Comparative Overview
The choice between this compound and 3-Bromo-L-tyrosine in a protein engineering project depends largely on the desired outcome.
This compound: A Tool for Fluorescence and Novel Chemistry
The introduction of this compound into proteins, particularly fluorescent proteins like GFP, has shown promise for achieving red-shifted fluorescence.[4] This is attributed to the electron-donating nature of the amino group, which alters the electronic properties of the chromophore. However, the application of 3-AT is not without its challenges. The amino acid itself can be unstable in culture media, and there is a risk of mis-incorporation of natural amino acids by the orthogonal tRNA synthetase.[4]
3-Bromo-L-tyrosine: Enhancing Stability and Enabling Bio-orthogonal Chemistry
3-Bromo-L-tyrosine is often employed to enhance the thermal and chemical stability of proteins. The bulky, electron-withdrawing bromine atom can introduce favorable interactions within the protein structure.[5] Furthermore, the bromine atom serves as a versatile chemical handle for post-translational modifications through reactions like Suzuki or Sonogashira coupling, allowing for the site-specific attachment of probes, drugs, or other molecules.
Here is a summary of their comparative performance based on available data:
| Performance Metric | This compound | 3-Bromo-L-tyrosine |
| Incorporation Efficiency | Can be variable and is often dependent on the specific orthogonal synthetase and expression conditions. | Generally reported to have good incorporation efficiency with engineered orthogonal synthetases. |
| Protein Yield | May be lower due to the instability of the amino acid and potential toxicity to the expression host. | Typically results in reasonable to good protein yields. |
| Effect on Protein Stability | Can have a variable effect on protein stability, depending on the local environment of the incorporated residue. | Often leads to an increase in protein thermal and chemical stability. |
| Key Applications | Red-shifted fluorescent proteins, probes for enzymatic mechanisms.[4] | Enhancing protein stability, site-specific chemical modification, and drug development.[5] |
Experimental Protocols
The successful incorporation of this compound or 3-Bromo-L-tyrosine into a target protein relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This system ensures that the non-canonical amino acid is specifically incorporated at a designated amber stop codon (UAG) in the mRNA.
General Protocol for Site-Specific Incorporation of ncAAs
This protocol provides a general framework for the incorporation of 3-AT or 3-BrY into a protein of interest in E. coli.
1. Plasmids and Strains:
- A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
- A second plasmid (often a pEVOL or similar vector) encoding the engineered orthogonal aminoacyl-tRNA synthetase specific for the ncAA and its cognate suppressor tRNA.[6]
- An E. coli expression strain, such as BL21(DE3).
2. Culture Conditions:
- Grow the E. coli cells harboring both plasmids in a minimal medium supplemented with the appropriate antibiotics and the non-canonical amino acid (typically 1-2 mM).
- Induce protein expression with IPTG at a suitable temperature (e.g., 18-30°C) for an appropriate duration (e.g., 16-24 hours).
3. Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press.
- Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged, followed by size-exclusion chromatography).
4. Protein Characterization:
- Confirm the incorporation of the ncAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
- Analyze the purity and yield of the protein by SDS-PAGE and UV-Vis spectroscopy.
- Characterize the functional and structural properties of the engineered protein using appropriate biophysical and biochemical assays.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for non-canonical amino acid incorporation.
Caption: The core components and process of an orthogonal translation system.
Conclusion
Both this compound and 3-Bromo-L-tyrosine are valuable additions to the protein engineer's toolkit, each offering distinct advantages. 3-AT is a promising candidate for developing novel fluorescent probes and catalysts, though its instability requires careful optimization of experimental conditions. In contrast, 3-BrY provides a reliable method for enhancing protein stability and introducing a site for bio-orthogonal chemistry. The choice between these two ncAAs will ultimately be guided by the specific goals of the research, and a thorough understanding of their properties is crucial for their successful application. Further research directly comparing the incorporation efficiency and functional consequences of these and other ncAAs will undoubtedly accelerate the development of proteins with tailored functions for a wide range of applications in research, medicine, and biotechnology.
References
- 1. 3-Aminotyrosine | C9H12N2O3 | CID 160450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-L-tyrosine | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-L-tyrosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-L-tyrosine, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance for transport, standard laboratory safety practices should always be observed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat is recommended.
In case of a spill, ensure the area is well-ventilated. The spilled material should be carefully swept up to avoid dust formation and placed into a suitable, sealed container for disposal.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following procedure outlines the general steps for the safe management and disposal of this compound.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure unreacted compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions, should be treated as chemical waste.
-
Proper segregation is critical to prevent unintended chemical reactions. This compound waste should be collected in a dedicated, properly labeled hazardous waste container and should not be mixed with other chemical waste streams unless deemed compatible by your institution's Environmental Health and Safety (EHS) office.[3][4][5][6]
-
-
Waste Collection and Containerization:
-
Select a waste container that is chemically compatible with this compound and any solvents used.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[5]
-
Keep the waste container securely closed except when adding waste.[5][6]
-
-
Contaminated Labware:
-
Disposable Labware: Items such as gloves, pipette tips, and weigh boats that have come into contact with this compound should be placed in the designated solid chemical waste container.[4]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as liquid chemical waste.[4] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Final Disposal:
Data Summary for this compound
The following table summarizes key information for this compound.
| Property | Information |
| CAS Number | 300-34-5 |
| Molecular Formula | C9H12N2O3 |
| Physical State | Solid |
| GHS Hazard Classification | Not classified as a hazardous substance or mixture. |
| Disposal Consideration | Dispose of contents/container in accordance with local, regional, and national regulations. |
This data is based on available Safety Data Sheets.[1]
Experimental Protocols
Detailed experimental protocols for the disposal of specific chemicals are typically not published. The procedures outlined above are based on general best practices for laboratory chemical waste management and information from the Safety Data Sheet for this compound. It is imperative to consult your institution's specific hazardous waste management protocols and a certified hazardous waste disposal service for detailed methodologies.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Amino-L-tyrosine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-L-tyrosine. It includes detailed operational procedures and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Chemical-resistant, impermeable gloves. | Nitrile rubber gloves with a thickness of >0.11 mm are a suitable option.[2] Always inspect gloves before use. |
| Body | Laboratory coat. | A full suit may be required for large spills.[3] |
| Respiratory | Dust mask or respirator. | Required when dusts are generated.[3][4] Use an approved/certified respirator or equivalent. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safety and experimental integrity.
-
Preparation :
-
Handling :
-
Storage :
Spill and Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[4][7][8] If skin irritation occurs, seek medical advice.[1][5] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][7][8] Remove contact lenses if present and easy to do so.[1][4] If eye irritation persists, get medical attention.[1][5] |
| Inhalation | Move the victim to fresh air.[1][4][7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][8] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[7][8] Make the victim drink water (two glasses at most).[4] Call a physician or poison control center immediately.[8] |
| Small Spill | For small spills, sweep up the material, avoiding dust formation, and place it in a suitable, sealed container for disposal.[1][5] |
| Large Spill | For large spills, evacuate the area. Wear appropriate PPE, including a full suit and dust respirator.[3] Prevent further leakage if safe to do so.[7] Collect the material and place it in a properly labeled container for disposal.[7][8] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Regulations : All waste disposal must be in accordance with federal, state, and local environmental control regulations.[4] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Containers : Leave chemicals in their original containers if possible.[4] Do not mix with other waste.[4] Handle uncleaned containers as you would the product itself.[4]
-
Disposal : Dispose of the contents and container to an approved waste disposal plant.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. westliberty.edu [westliberty.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
